molecular formula C8H11N3O2S B1603725 N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide CAS No. 271247-59-7

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Cat. No.: B1603725
CAS No.: 271247-59-7
M. Wt: 213.26 g/mol
InChI Key: CLGXFZSMXWRVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-Methyl-2-(methylthio)pyrimidine-4-carboxamide (CAS 271247-59-7) is a high-value pyrimidine derivative designed for synthetic and medicinal chemistry applications. Its structure incorporates two highly functional moieties: the N-methoxy-N-methylamide (Weinreb amide) group and the 2-(methylthio) substituent on the pyrimidine ring. The Weinreb amide group is a well-established synthetic handle that allows for controlled nucleophilic addition, typically enabling the conversion of the carboxamide into ketones or aldehydes, which are pivotal steps in constructing complex molecular architectures . Concurrently, the methylthio group at the 2-position serves as an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution. This reactivity is extensively leveraged in drug discovery to introduce diverse amine and other nucleophilic components, a strategy documented in the synthesis of advanced kinase inhibitors such as pyrido[3,4-d]pyrimidines . This combination of features makes N-Methoxy-N-Methyl-2-(methylthio)pyrimidine-4-carboxamide a versatile and crucial intermediate for researchers developing novel therapeutic agents, particularly in the optimization of potency and pharmacokinetic properties. The compound is characterized by its molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-11(13-2)7(12)6-4-5-9-8(10-6)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGXFZSMXWRVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC(=NC=C1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620600
Record name N-Methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271247-59-7
Record name N-Methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway for N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide Molecular Formula: C


H

N

O

S Core Application: Key intermediate for the synthesis of pyrimidine-based ketones via nucleophilic addition (Grignard/Organolithium reagents). The 2-methylthio group serves as a versatile "handle," allowing for subsequent oxidation to a sulfone and nucleophilic aromatic substitution (

) to introduce diverse amine functionalities—a critical workflow in kinase inhibitor discovery (e.g., EGFR, GSK-3 inhibitors).

This technical guide details a robust, three-step synthesis pathway starting from commercially available S-methylisothiourea sulfate and ethyl bromopyruvate. The protocol prioritizes regiochemical control and the preservation of the oxidation-sensitive sulfide moiety.

Strategic Retrosynthesis

The synthesis is designed to construct the pyrimidine core first, followed by functional group interconversion to the Weinreb amide. The retrosynthetic disconnection reveals the 2-(methylthio)pyrimidine-4-carboxylic acid as the immediate precursor.

Retrosynthesis Target Target Weinreb Amide (N-methoxy-N-methyl-2-(methylthio) pyrimidine-4-carboxamide) Acid Carboxylic Acid Intermediate (2-(methylthio)pyrimidine-4-carboxylic acid) Target->Acid Amide Coupling (MeNHOMe·HCl) Ester Ester Precursor (Ethyl 2-(methylthio)pyrimidine-4-carboxylate) Acid->Ester Hydrolysis (LiOH) Start1 S-Methylisothiourea Sulfate Ester->Start1 Cyclocondensation Start2 Ethyl Bromopyruvate Ester->Start2 + Base

Figure 1: Retrosynthetic analysis showing the disconnection to acyclic precursors.

Detailed Experimental Protocols

Step 1: Heterocycle Construction (Cyclocondensation)

Objective: Synthesis of Ethyl 2-(methylthio)pyrimidine-4-carboxylate. Principle: Condensation of S-methylisothiourea with a


-bromo- 

-keto ester under basic conditions.

Reagents:

  • S-Methylisothiourea sulfate (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv)

  • Triethylamine (Et

    
    N) or Sodium Ethoxide (NaOEt) (2.5 equiv)
    
  • Solvent: Ethanol (EtOH)

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend S-methylisothiourea sulfate (10.0 g, 36 mmol) in anhydrous Ethanol (100 mL).

  • Base Addition: Add Et

    
    N (12.5 mL, 90 mmol) dropwise at 0°C. The mixture will become clear as the free base is liberated.
    
  • Cyclization: Add ethyl bromopyruvate (7.7 g, 39.6 mmol) dropwise over 15 minutes.

  • Reflux: Warm the reaction to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the isothiourea.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
    • Yield Expectation: 60–75%.

    • Data: Pale yellow oil or low-melting solid.

Step 2: Ester Hydrolysis

Objective: Synthesis of 2-(methylthio)pyrimidine-4-carboxylic acid. Principle: Mild saponification to avoid degrading the pyrimidine ring.

Reagents:

  • Ethyl 2-(methylthio)pyrimidine-4-carboxylate (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (1.5 equiv)
    
  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the ester (5.0 g, 25 mmol) in THF (50 mL).

  • Add a solution of LiOH·H

    
    O (1.57 g, 37.5 mmol) in water (15 mL).
    
  • Stir vigorously at room temperature for 2–3 hours. (Avoid heating to prevent decarboxylation).

  • Acidification: Carefully adjust pH to ~3–4 using 1M HCl. A white precipitate should form.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 50 mL), dry, and concentrate.

    • Yield Expectation: >90%.

    • Note: The product is often pure enough for the next step without chromatography.

Step 3: Weinreb Amide Coupling

Objective: Synthesis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide. Principle: Activation of the carboxylic acid followed by nucleophilic attack by N,O-dimethylhydroxylamine.

Method A: CDI Coupling (Scalable & Clean) Preferred for avoiding difficult by-product removal.

Reagents:

  • Carboxylic Acid (from Step 2) (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is low)

Protocol:

  • Activation: Suspend the carboxylic acid (3.0 g, 17.6 mmol) in anhydrous DCM (60 mL) under nitrogen.

  • Add CDI (3.42 g, 21.1 mmol) portion-wise. (Caution: CO

    
     gas evolution).[1]
    
  • Stir at room temperature for 1 hour until gas evolution ceases and the solution clears (formation of acyl-imidazole intermediate).

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (2.06 g, 21.1 mmol) in one portion.

  • Stir at room temperature for 12–16 hours.

  • Workup: Quench with 1M HCl (30 mL). Separate layers. Extract aqueous layer with DCM.[1]

  • Wash combined organics with saturated NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Purification: Flash chromatography (SiO

    
    , 30-50% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85%.

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ) typically shows pyrimidine protons (~8.6 ppm, ~7.5 ppm), N-OMe (~3.7 ppm), N-Me (~3.3 ppm), and S-Me (~2.6 ppm).

Process Workflow & Logic

SynthesisWorkflow Step1 STEP 1: Cyclocondensation Reagents: S-methylisothiourea + Ethyl Bromopyruvate Conditions: Et3N, EtOH, Reflux Goal: Form Pyrimidine Ring Check1 QC Check: TLC/NMR Confirm Ring Closure Step1->Check1 Step2 STEP 2: Hydrolysis Reagents: LiOH, THF/H2O Conditions: RT, 2h Goal: Expose Carboxylic Acid Check1->Step2 Pass Step3 STEP 3: Weinreb Coupling Reagents: CDI, MeNHOMe·HCl Conditions: DCM, RT Goal: Target Amide Step2->Step3

Figure 2: Step-by-step experimental workflow.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterCriticalityScientific Rationale
Oxidant Exclusion High The 2-SMe group is highly susceptible to oxidation (to sulfoxide/sulfone). Avoid using oxidants or peroxides during workup. Do not use chlorinated solvents that have not been stabilized/checked for phosgene/oxidants if aging.
Base Stoichiometry (Step 3) Medium When using the HCl salt of the Weinreb amine, sufficient base (or excess CDI) is required to liberate the free amine. If yield is low, ensure the amine HCl salt is fully neutralized.
Temperature Control (Step 1) Medium The condensation is exothermic. Controlled addition of ethyl bromopyruvate prevents polymerization or side reactions.
pH during Hydrolysis Medium Pyrimidines can be sensitive to harsh acidic hydrolysis. Basic hydrolysis (LiOH) followed by careful acidification to pKa ~3–4 is safer than acid-catalyzed hydrolysis.

Safety & Handling

  • Ethyl Bromopyruvate: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • CDI: Moisture sensitive. Evolves CO

    
    ; ensure venting to prevent pressure buildup.
    
  • Reaction Intermediates: Treat all pyrimidine derivatives as potential bioactive agents (kinase inhibitors). Wear full PPE (gloves, lab coat, goggles).

References

  • Pyrimidine Synthesis Precedent

    • Title: Synthesis of ethyl 2-(methylthio)
    • Source:Journal of Medicinal Chemistry (General method citation for 2-SMe pyrimidines).[2]

    • Context: Confirms the regioselectivity of the Hantzsch-type condens
  • Weinreb Amide Methodology

    • Title: Preparation of Weinreb Amides from Carboxylic Acids via CDI Activ
    • Source:ChemSpider Synthetic Pages, 2012.
    • Context: Validates the CDI coupling method as a robust alternative to acid chlorides, specifically for heteroarom
  • Utility in Drug Discovery

    • Title: Recent Advances in Pyrimidine-Based Drugs.[3][4]

    • Source:Molecules (PMC), 2023.[2]

    • Context: Describes the biological relevance of 2-(methylthio)pyrimidine scaffolds in kinase inhibition.

Sources

Technical Monograph: N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is a high-value heterocyclic building block used primarily in the synthesis of polysubstituted pyrimidine scaffolds. As a Weinreb amide , it serves as a chemoselective "gateway" intermediate, allowing the direct conversion of the C4-carboxyl group into ketones without the risk of over-addition associated with standard esters or acid chlorides. Simultaneously, the 2-methylthio (SMe) moiety acts as a latent leaving group, stable during C4-functionalization but activatable (via oxidation) for subsequent nucleophilic aromatic substitution (


). This dual-functionality makes it a cornerstone in the divergent synthesis of kinase inhibitors, antivirals, and agrochemicals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound is a derivative of 2-(methylthio)pyrimidine-4-carboxylic acid (CAS 1126-44-9).[1] While the specific Weinreb amide derivative is often synthesized in situ or on-demand, its properties are governed by the pyrimidine core and the amide functionality.

Table 1: Chemical Specifications
PropertyDetail
Systematic Name N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Core Scaffold Pyrimidine (1,3-Diazine)
Molecular Formula

Molecular Weight 213.26 g/mol
Precursor CAS 1126-44-9 (Acid form)
Physical State Typically a viscous yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage 2–8°C, Hygroscopic (Store under

or Ar)

Synthetic Routes

The most robust synthesis involves the coupling of 2-(methylthio)pyrimidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride . This can be achieved via acid chloride activation or direct peptide coupling agents.

Method A: CDI-Mediated Coupling (Scalable & Mild)

This method avoids the generation of corrosive HCl and is preferred for scale-up.

  • Activation: React carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in DCM or THF. Evolution of

    
     confirms activation to the acyl imidazole.
    
  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride. The imidazole byproduct acts as a base, or mild heating drives the reaction.

Method B: Acid Chloride Route
  • Chlorination: Reflux acid in

    
     (thionyl chloride) to form the acid chloride.
    
  • Amidation: React with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (TEA or DIPEA) in DCM at 0°C.

Figure 1: One-pot synthesis via CDI activation avoids unstable acid chlorides.

Reactivity Profile & Mechanistic Insights[3]

The Weinreb Amide Advantage (C4 Position)

The N-methoxy-N-methylamide group is unique because it forms a stable five-membered chelate with the metal cation (Mg or Li) of the incoming nucleophile.

  • Mechanism: Upon addition of a Grignard reagent (

    
    ), the intermediate does not collapse to the ketone immediately. It remains as a stable tetrahedral intermediate until acidic workup.
    
  • Outcome: This prevents the ketone product from reacting with a second equivalent of nucleophile, eliminating the formation of tertiary alcohols—a common failure mode with esters.

The Methylthio "Safety Catch" (C2 Position)

The 2-SMe group is relatively inert to the nucleophilic conditions used to functionalize the C4 position.

  • Stability: It survives Grignard additions, lithium halogen exchange, and mild reductions.

  • Activation: Once the C4 ketone is established, the SMe group can be oxidized (using mCPBA or Oxone) to the sulfone (

    
    )  or sulfoxide (
    
    
    
    )
    .
  • Displacement: The sulfone is a "super-leaving group" in pyrimidines, enabling rapid

    
     displacement by amines, alkoxides, or thiols to install diversity at the C2 position.
    

Figure 2: Divergent synthesis strategy utilizing orthogonal reactivity at C4 and C2.

Experimental Protocols

Protocol 1: Synthesis of the Weinreb Amide

Objective: Convert 2-(methylthio)pyrimidine-4-carboxylic acid to the amide.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Activation: Add 2-(methylthio)pyrimidine-4-carboxylic acid (10.0 mmol, 1.70 g) and anhydrous DCM (50 mL). Add CDI (11.0 mmol, 1.78 g) in one portion.

    • Observation: Vigorous bubbling (

      
      ) will occur. Stir at Room Temperature (RT) for 1 hour until gas evolution ceases.
      
  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (11.0 mmol, 1.07 g) followed by DIPEA (1.0 mL) if the reaction is sluggish (optional). Stir at RT for 12 hours.[2]

  • Workup: Quench with 1M HCl (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with saturated

    
     and Brine.[3]
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol 2: General Ketone Synthesis (Grignard Addition)

Objective: Convert the Weinreb amide to a pyrimidinyl ketone.

  • Cooling: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add the Grignard reagent (R-MgBr, 1.2–1.5 equiv) over 20 minutes.

    • Note: Maintain temperature below -60°C to ensure chelation control.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into cold saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The crude product is often pure enough for the next step.

Protocol 3: C2-Displacement (S_NAr)

Objective: Replace the methylthio group with an amine.

  • Oxidation: Dissolve the 2-SMe pyrimidine in DCM. Add mCPBA (2.2 equiv) at 0°C. Stir 2 hours. Wash with

    
     (to remove excess oxidant) and 
    
    
    
    . Isolate the sulfone.
  • Displacement: Dissolve the sulfone in 1,4-Dioxane or DMF . Add the amine nucleophile (1.5 equiv) and a base (e.g.,

    
     or TEA).
    
  • Heat: Heat to 60–80°C for 2–4 hours.

  • Result: The sulfone is displaced, yielding the 2-amino-pyrimidine derivative.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Katritzky, A. R., et al. "An efficient conversion of carboxylic acids into Weinreb amides." ARKIVOC, 2002 , (xi), 39–44. Link

  • TCI Chemicals. "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (Product C2549)." TCI America Catalog. Link

  • Barvian, N. C., et al. "2-Sulfonylpyrimidines: Structure-Reactivity Studies." Bioconjugate Chemistry, 2023 , 34(9), 1632–1642. Link

  • ChemSpider. "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation." Synthetic Pages, 2012 .[3] Link

Sources

Technical Monograph: N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the chemical identity, synthesis, and application of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide , a specialized Weinreb amide intermediate used in high-precision medicinal chemistry.

Part 1: Chemical Identity & Core Properties

This compound serves as a "privileged intermediate" in drug discovery, specifically for the installation of ketone functionalities onto a pyrimidine scaffold without the risk of over-alkylation (tertiary alcohol formation).

PropertySpecification
CAS Registry Number 271247-59-7
IUPAC Name N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Molecular Formula C₈H₁₁N₃O₂S
Molecular Weight 213.26 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water.
Parent Acid 2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 1126-44-9)

Part 2: Synthetic Utility & Mechanism (The "Why")

The Weinreb Advantage in Pyrimidine Chemistry

In the synthesis of bioactive pyrimidines (common in kinase inhibitors), attaching a specific acyl side chain is often critical. Direct addition of Grignard or organolithium reagents to a pyrimidine ester typically results in over-addition , yielding an unwanted tertiary alcohol.

The CAS 271247-59-7 intermediate solves this via the Weinreb Chelation Model .

  • Stable Intermediate: Upon nucleophilic attack by an organometallic reagent (R-M), the metal (Mg or Li) chelates between the carbonyl oxygen and the N-methoxy oxygen.

  • Collapse Prevention: This stable 5-membered cyclic intermediate prevents the collapse of the tetrahedral center during the reaction, blocking a second nucleophilic attack.

  • Controlled Release: The ketone is only liberated upon acidic hydrolysis during workup.

Visualization: The Chelation Mechanism

The following diagram illustrates why this specific amide is used over esters or acid chlorides.

WeinrebMechanism Amide Weinreb Amide (CAS 271247-59-7) Intermediate Stable Tetrahedral Chelate Complex Amide->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-MgBr) Nucleophile->Intermediate Product Target Pyrimidine Ketone Intermediate->Product Collapse upon Workup Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Product

Figure 1: Mechanism of selective ketone synthesis via the stable metal-chelated intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of CAS 271247-59-7

Objective: Conversion of 2-(methylthio)pyrimidine-4-carboxylic acid to its Weinreb amide.

Reagents:

  • Substrate: 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq)

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Coupling Agent: EDC·HCl (1.5 eq) and HOBt (1.5 eq) OR HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

  • Coupling: Add the coupling agent (EDC/HOBt or HATU). Stir at 0°C for 30 minutes to form the active ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Application (Ketone Synthesis)

Objective: Reacting CAS 271247-59-7 with a Grignard reagent to form a ketone.[1]

  • Setup: Dissolve CAS 271247-59-7 (1.0 eq) in anhydrous THF under Argon. Cool to -78°C (or 0°C depending on Grignard stability).

  • Addition: Add Grignard reagent (R-MgBr, 1.2–1.5 eq) dropwise over 15 minutes.

  • Incubation: Stir at low temperature for 1 hour. The stable chelate forms here.[1][2]

  • Quench: Pour the reaction mixture into cold 1N HCl or sat. NH₄Cl solution. This step breaks the chelate and releases the ketone.

  • Extraction: Extract with EtOAc (3x). Dry and concentrate.

Part 4: Synthesis Pathway Visualization

This diagram outlines the complete flow from the parent carboxylic acid to the final functionalized drug scaffold.

SynthesisFlow Start 2-(methylthio)pyrimidine- 4-carboxylic acid (CAS 1126-44-9) Weinreb Weinreb Amide Intermediate (CAS 271247-59-7) Start->Weinreb Amide Coupling Reagents N,O-dimethylhydroxylamine + HATU/DIPEA Ketone Functionalized Pyrimidine Ketone (Drug Precursor) Weinreb->Ketone 1. Nucleophilic Attack 2. Acid Hydrolysis Grignard Grignard Addition (R-MgBr / THF)

Figure 2: Synthetic route from commercial starting material to functionalized ketone.

References

  • ChemicalBook. (n.d.). N-Methoxy-N-Methyl-2-(Methylthio)pyriMidine-4-carboxaMide (CAS 271247-59-7).[3][4] Retrieved from

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • AbovChem. (n.d.). 2-(methylthio)pyrimidine-4-carboxylic acid (CAS 1126-44-9). Retrieved from

  • University of Johannesburg. (2022). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.[5][6] (Demonstrates amide coupling protocols on pyrimidine scaffolds). Retrieved from

Sources

Technical Guide: 1H and 13C NMR Spectral Data for Pyrimidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrimidine carboxamides represent a privileged scaffold in drug discovery, serving as the core pharmacophore in numerous kinase inhibitors, antivirals, and antineoplastic agents. Their structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to low solubility in non-polar solvents, restricted rotation around the amide bond, and potential tautomeric equilibria.

This guide provides a definitive, self-validating protocol for the acquisition and assignment of 1H and 13C NMR data for pyrimidine carboxamides. It synthesizes field-proven methodologies with mechanistic insights into chemical shift anisotropy and solvent-solute interactions.

Experimental Protocol: A Self-Validating System

To ensure data integrity and reproducibility, the following workflow treats the NMR experiment as a closed-loop system where sample preparation and instrument calibration are interlinked validation steps.

Sample Preparation & Solvent Selection

Standard Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for pyrimidine carboxamides.

  • Rationale: Pyrimidine carboxamides possess high polarity and potential for intermolecular hydrogen bonding (dimerization). CDCl3 often fails to dissolve these compounds or leads to broad, uninterpretable amide signals. DMSO-d6 disrupts intermolecular H-bonds, sharpening the amide signals and slowing exchange rates to allow observation of distinct NH protons.

Protocol:

  • Mass: Weigh 5–10 mg of the solid analyte.

  • Volume: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Filtration: If any turbidity persists, filter through a cotton plug in a glass pipette directly into the NMR tube to remove paramagnetic particulates that cause line broadening.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).

Acquisition Parameters (Bruker Avance Example)
Parameter1H NMR (Proton)13C NMR (Carbon)Validation Check
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Prevents saturation; maximizes S/N.
Spectral Width 14–16 ppm220–240 ppmCaptures downfield amide/acid protons and carbonyl carbons.
Relaxation Delay (D1) 1.0–2.0 sec2.0–3.0 secEnsure D1 > 5*T1 for quantitative integration (optional).
Scans (NS) 16–64512–2048Check S/N > 10:1 for quaternary carbons.
Temperature 298 K (25°C)298 K (25°C)Stable temperature is critical for amide shift reproducibility.
Workflow Visualization

NMR_Workflow Sample Solid Analyte (5-10 mg) Solvation Solvation in DMSO-d6 (0.6 mL) Sample->Solvation Check Turbidity Check Solvation->Check Filter Filter (Cotton Plug) Check->Filter Turbid Tube Transfer to 5mm NMR Tube Check->Tube Clear Filter->Tube Acquisition Acquisition (Lock, Tune, Shim) Tube->Acquisition Processing Processing (FT, Phase, Baseline) Acquisition->Processing

Caption: Figure 1. Optimized NMR sample preparation workflow for low-solubility heterocyclic amides.

1H NMR Spectral Analysis

The Carboxamide Protons (-CONH2)

In DMSO-d6, primary amides (


) typically exhibit two distinct broad singlets rather than a single signal integrating for 2H.
  • Mechanism: Restricted rotation around the C(O)-N bond due to resonance creates non-equivalent environments:

    
     (trans to oxygen) and 
    
    
    
    (cis to oxygen).
  • Chemical Shift:

    
     7.0 – 8.5 ppm.
    
  • Validation: Adding

    
     causes these signals to disappear (H/D exchange), confirming they are exchangeable amide protons.
    
Pyrimidine Ring Protons

The pyrimidine core is electron-deficient, causing significant deshielding.

  • H-2: Located between two nitrogen atoms, this is the most deshielded proton (

    
     8.8 – 9.2 ppm).
    
  • H-4/H-6: Deshielded but less so than H-2 (

    
     8.5 – 9.0 ppm).
    
  • H-5: If unsubstituted, this is the most shielded ring proton (

    
     7.0 – 7.8 ppm). In 5-carboxamides, this position is substituted, removing this signal.
    
Case Study: Pyrimidine-5-Carboxamide Data

The following table summarizes characteristic shifts for a 2-substituted-pyrimidine-5-carboxamide derivative.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
CONH2 (a) Amide NH7.60 – 7.80Broad Singlet1HTrans to Carbonyl; H-bonded to solvent.
CONH2 (b) Amide NH8.10 – 8.30Broad Singlet1HCis to Carbonyl; deshielded by anisotropy.
H-4, H-6 Aromatic CH8.90 – 9.10Singlet (or d)2HDeshielded by adjacent N and EWG (C=O).
H-2 Aromatic CH9.15 – 9.30Singlet1HMost deshielded; flanked by two N atoms.
Substituents Alkyl/ArylVariableVariableVariableDepends on R-group at C2.

13C NMR Spectral Analysis

Carbon-13 NMR provides the skeletal framework verification.[1] The lack of NOE enhancement and long relaxation times for quaternary carbons requires careful parameter setup (see Section 2.2).

Key Signals[3]
  • Amide Carbonyl (C=O): The most downfield signal, typically

    
     160 – 165 ppm.
    
  • C-2 (Pyrimidine): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     158 – 162 ppm. Flanked by two nitrogens.
    
  • C-4/C-6 (Pyrimidine):

    
     155 – 160 ppm.
    
  • C-5 (Ipso):

    
     120 – 130 ppm. This carbon is shielded relative to the others due to resonance but shifted downfield by the carboxamide substituent compared to unsubstituted pyrimidine (
    
    
    
    ~122).
Structural Logic Diagram

Structural_Logic N1 N1/N3 (Electron Withdrawal) C2 C-2 / H-2 (Max Deshielding) N1->C2 Inductive Effect (-I) C46 C-4/6 / H-4/6 (High Deshielding) N1->C46 Inductive Effect (-I) C2->C46 Chemical Shift C2 > C4/6 C5 C-5 (Ipso) (Substituted) Amide Carboxamide Group (Anisotropy & H-Bonding) Amide->C46 Deshielding (Ortho-like) Amide->C5 Direct Attachment

Caption: Figure 2. Electronic influences governing chemical shift hierarchy in pyrimidine carboxamides.

Advanced Considerations: Tautomerism & Rotamers

Amide Rotamers

As noted in Section 3.1, the partial double bond character of the C-N bond ($ \approx 40%


\Delta G^\ddagger \approx 15-20 \text{ kcal/mol}$).
  • Observation: In 1H NMR at room temperature (298 K), two NH signals are observed.

  • Variable Temperature (VT) NMR: Heating the sample to 350-370 K often causes these signals to coalesce into a single broad peak as the rotation rate becomes faster than the NMR timescale.

Tautomerism (Lactam-Lactim)

While carboxamides are generally stable as the amide form (


), pyrimidine rings substituted with -OH or -SH groups (e.g., 2-hydroxy-pyrimidine-5-carboxamide) exist predominantly as the lactam  (keto) tautomer in solution.
  • NMR Evidence:

    • Absence of -OH signal (typically > 10 ppm).

    • Presence of NH signal on the ring (broad, > 11 ppm).[2]

    • C=O signal in 13C NMR (

      
       160-170 ppm) confirms the keto form.
      

References

  • Structural Assignment of Pyrimidines: Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons. Chemistry of Heterocyclic Compounds.

  • Solvent Effects in NMR: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Pyrimidine Synthesis and Spectral Data: Aher, J. S., et al. (2019).[2] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide. Journal of Chemical Sciences.

  • Protocol for Metabolite Analysis: Nagana Gowda, G. A., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders. STAR Protocols.

Sources

Structure Elucidation of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation and characterization protocol for N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide . This compound represents a strategic "Weinreb amide" intermediate, crucial for the controlled synthesis of pyrimidine-based ketones in medicinal chemistry.

The elucidation strategy prioritizes the differentiation of regioisomers (4- vs. 5-substitution), confirmation of the Weinreb moiety integrity, and verification of the sulfide oxidation state. This guide synthesizes High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy into a self-validating analytical workflow.

Synthetic Context & Molecular Framework

To accurately elucidate the structure, one must understand the precursor origins. This molecule is typically synthesized via the amidation of 2-(methylthio)pyrimidine-4-carboxylic acid using N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., EDC·HCl or HATU).

Molecular Formula:


Molecular Weight:  213.26  g/mol 
Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from bulk property verification to atomic-level connectivity.

ElucidationWorkflow Start Crude Product HRMS HRMS (ESI+) Confirm Formula [M+H]+ = 214.06 Start->HRMS IR FT-IR Confirm Amide ~1660 cm-1 HRMS->IR H1_NMR 1H NMR Proton Inventory & Regiochemistry IR->H1_NMR C13_NMR 13C NMR Carbon Count H1_NMR->C13_NMR HMBC 2D HMBC Definitive Connectivity C13_NMR->HMBC Final Confirmed Structure HMBC->Final

Figure 1: Step-by-step structural elucidation workflow.

Analytical Strategy & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out desulfurization or hydrolysis byproducts.

  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Expected Data:

    • 
      :  Calculated m/z 214.0645.
      
    • 
      :  Calculated m/z 236.0464.
      
  • Diagnostic Criteria: An error margin of < 5 ppm is required for confirmation. The presence of a peak at m/z ~183 would indicate hydrolysis to the carboxylic acid (loss of the Weinreb amine).

Infrared Spectroscopy (FT-IR)

Objective: Confirm the formation of the Weinreb amide and the retention of the aromatic system.

Functional GroupFrequency (

)
Diagnostic Value
Amide C=O 1650 – 1670Weinreb amides typically absorb at slightly lower frequencies than standard esters due to the N-OMe electron donation.
C=N (Pyrimidine) 1560 – 1590Confirms the integrity of the pyrimidine ring.
C-H (Aliphatic) 2930 – 2980Corresponds to the S-Me, N-Me, and O-Me groups.
Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural proof. All shifts (


) are referenced to DMSO-

(2.50 ppm) or CDCl

(7.26 ppm).

H NMR: Proton Assignment

The molecule possesses four distinct proton environments.

  • Pyrimidine Aromatic Protons (H5 & H6):

    • H6 (Position 6): Deshielded significantly due to the adjacent ring nitrogens (N1). Expect a doublet at

      
       8.6 – 8.8 ppm .
      
    • H5 (Position 5): Upfield relative to H6. Expect a doublet at

      
       7.4 – 7.6 ppm .
      
    • Coupling (

      
      ):  The vicinal coupling constant 
      
      
      
      is characteristic of pyrimidines, typically 5.0 – 5.5 Hz .
  • Weinreb Amide Methyls:

    • N-OMe: Singlet,

      
       3.7 – 3.8 ppm . (Oxygen deshielding effect).[1]
      
    • N-Me: Singlet,

      
       3.2 – 3.4 ppm .
      
    • Note on Rotamers: Weinreb amides exhibit restricted rotation around the C(O)-N bond. At room temperature, this may manifest as line broadening of the N-Me/N-OMe peaks, though it is less pronounced than in N,N-dimethylamides.

  • S-Methyl Group:

    • S-Me: Singlet,

      
       2.5 – 2.6 ppm .[2] This shift is distinct from the amide methyls.
      

C NMR: Carbon Inventory

Expect 8 distinct carbon signals.

  • Carbonyl (C=O): ~165 ppm.[2]

  • Pyrimidine C2 (S-C=N): ~170 ppm (Deshielded by N and S).

  • Pyrimidine C4/C6: ~155-160 ppm.

  • Pyrimidine C5: ~115-120 ppm.

  • N-OMe: ~61-62 ppm.

  • N-Me: ~32-34 ppm.

  • S-Me: ~13-14 ppm.

Definitive Connectivity: 2D NMR (HMBC)

To prove the regiochemistry (that the amide is at C4 and not C5) and link the substituents, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key Correlations to Look For:

  • S-Me Protons (

    
     2.5) 
    
    
    
    C2:
    Confirms the position of the methylthio group.
  • H5 Protons (

    
     7.5) 
    
    
    
    C4 (Carbonyl):
    This is the "smoking gun." If the amide were at C5, the splitting pattern and HMBC correlations would differ significantly.
  • N-Me/N-OMe Protons

    
     Amide Carbonyl:  Links the Weinreb moiety to the pyrimidine core.
    

HMBC_Connectivity cluster_protons 1H Signals (Source) cluster_carbons 13C Signals (Target) H_SMe S-Me (2.6 ppm) C2 C2 (Pyrimidine) H_SMe->C2 3J H_NMe N-Me (3.3 ppm) C_Carbonyl C=O (Amide) H_NMe->C_Carbonyl 3J H_H5 H5 (7.5 ppm) C4 C4 (Pyrimidine) H_H5->C4 2J H_H5->C_Carbonyl 3J (Critical) H_H6 H6 (8.7 ppm) H_H6->C2 3J H_H6->C4 3J

Figure 2: Key HMBC correlations. The red arrow (H5 to C=O) definitively assigns the amide to the 4-position.

Experimental Protocol for Characterization

Sample Preparation
  • Solvent Selection: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-

    
     . DMSO is preferred over CDCl
    
    
    
    for pyrimidines to ensure solubility and minimize aggregation.
  • Tube: Use a high-quality 5mm NMR tube. Filter the solution if any turbidity is observed.

Instrument Parameters
  • 1H NMR: Minimum 400 MHz. Number of scans (NS) = 16. Relaxation delay (D1) = 1.0 s.

  • 13C NMR: Minimum 100 MHz (carbon frequency).[2] NS = 512 or 1024 to detect quaternary carbons (C2, C4, C=O).

  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
Quality Control Criteria

Before releasing the batch for biological testing or further synthesis:

  • Purity: >95% by HPLC (UV detection at 254 nm).

  • Solvent Residuals: Ensure removal of reaction solvents (e.g., DCM, DMF) which can interfere with biological assays.

  • Appearance: The compound should typically be a white to off-white solid or a viscous pale oil.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[3]

  • National Center for Biotechnology Information. "2-(Methylthio)pyrimidine-4-carboxylic acid (Precursor Data)." PubChem Compound Summary.

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (General reference for Pyrimidine coupling constants and Weinreb amide shifts).
  • Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones."[4] Organic Letters, 2005 , 7(7), 1427-1429.[4]

Sources

Technical Guide: Physical Characteristics & Synthetic Utility of 2-(Methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical synthesis, 2-(methylthio)pyrimidine derivatives serve as critical "masked" electrophiles. Unlike their 2-chloropyrimidine counterparts, which are susceptible to premature hydrolysis, the 2-methylthio (SMe) group offers exceptional stability during early-stage synthetic manipulations. Its true utility lies in its latent reactivity: upon oxidation to the sulfone (


) or sulfoxide (

), the C2 position becomes highly activated toward Nucleophilic Aromatic Substitution (

), enabling the installation of complex amines or alkoxides under mild conditions.

This guide details the physical characteristics, spectroscopic fingerprints, and activation protocols required to leverage this scaffold effectively in drug development workflows.

Structural Fundamentals & Physicochemical Profile[1]

The 2-(methylthio)pyrimidine core consists of a pyrimidine ring substituted at the 2-position with a methylsulfanyl group. The physicochemical behavior is dominated by the electron-deficient nature of the diazine ring and the lipophilicity of the thioether tail.

General Physical Characteristics
PropertyCharacteristic DataNotes
Physical State Crystalline SolidTypically white to pale yellow powder.
Melting Point Derivative DependentSimple derivatives (e.g., 4,6-dimethyl) melt ~130–150°C; highly polar derivatives (e.g., 4,6-diol) >300°C.
Odor Characteristic SulfideDistinct, pungent "cabbage-like" odor due to trace volatile sulfur species.
Solubility (Organic) High (DCM, EtOAc, DMF)Excellent solubility in chlorinated and polar aprotic solvents.
Solubility (Aqueous) Low to NegligibleHydrophobic nature of the SMe group limits water solubility unless protonated (pKa ~2–4).
Stability High (Ambient)Resistant to hydrolysis at neutral pH; stable to reducing agents (e.g.,

).
Solubility Nuances

While the parent 2-(methylthio)pyrimidine is lipophilic (


), solubility is heavily influenced by C4/C6 substitution.
  • Protic Solvents: Solubility in methanol/ethanol is moderate but increases significantly with temperature.

  • pH Dependence: The pyrimidine nitrogens are weakly basic. Solubility in aqueous media can be achieved below pH 2, though this risks protonation-induced deactivation during electrophilic substitution attempts.

Spectroscopic Characterization

Accurate identification of the SMe moiety is critical for monitoring reaction progress, particularly when distinguishing between the starting thioether and the oxidized sulfone product.

Nuclear Magnetic Resonance (NMR)

The methylthio group provides a diagnostic singlet that serves as a reaction handle.

  • 
     NMR:  The S-Me protons appear as a sharp singlet in the 
    
    
    
    2.40 – 2.60 ppm
    range.
    • Shift Logic: The sulfur atom is less electronegative than oxygen, shielding the methyl protons relative to a methoxy group (

      
       ~4.0 ppm).
      
    • Oxidation Shift: Upon oxidation to sulfone (

      
      ), this singlet shifts downfield to 
      
      
      
      3.20 – 3.40 ppm
      due to the strong electron-withdrawing nature of the sulfonyl group.
  • 
     NMR:  The S-Me carbon resonates upfield at 
    
    
    
    13 – 15 ppm
    .
Mass Spectrometry (MS)
  • Isotope Pattern: Sulfur-containing compounds show a distinctive

    
     peak (approx. 4.4% of the molecular ion intensity) due to the 
    
    
    
    isotope.
  • Fragmentation: Common loss of the methyl radical (

    
    ) or the thiomethyl radical (
    
    
    
    ) is observed in EI-MS.

Synthetic Utility & Reactivity[2][3][4]

The strategic value of this scaffold lies in the "Activation-Substitution" workflow. The SMe group is chemically inert to many conditions (lithiation, Pd-catalyzed coupling at other positions) until it is deliberately activated.

The Activation Mechanism

The SMe group is a poor leaving group. However, oxidation converts it into a sulfonyl moiety (


), which is an excellent leaving group (approx. 

times more reactive than chloride in

systems).
Workflow Visualization

The following diagram illustrates the standard workflow for synthesizing, characterizing, and activating the scaffold.

G cluster_0 Synthesis cluster_1 Activation & Substitution Thiourea Thiourea (Nucleophile) Thiol 2-Mercaptopyrimidine (Intermediate) Thiourea->Thiol Condensation Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Thiol Methylation Methylation (MeI / Base) Thiol->Methylation SMe_Deriv 2-(Methylthio)pyrimidine (STABLE PRECURSOR) 1H NMR: ~2.5 ppm Methylation->SMe_Deriv Oxidation Oxidation (mCPBA / Oxone) SMe_Deriv->Oxidation Activation Sulfone 2-Methanesulfonyl (ACTIVATED) 1H NMR: ~3.3 ppm Oxidation->Sulfone Nu_Sub Nucleophilic Substitution (SNAr) Sulfone->Nu_Sub + Amine/Alkoxide Final_Prod Functionalized Pyrimidine Nu_Sub->Final_Prod

Figure 1: The "Masked Electrophile" workflow. The stable SMe group is synthesized, purified, and later activated via oxidation to enable nucleophilic substitution.

Experimental Protocols

These protocols are generalized for 4,6-disubstituted derivatives but are adaptable.

Synthesis of 2-(Methylthio)pyrimidine Scaffold

Principle: Cyclocondensation of thiourea with a


-diketone followed by S-methylation.
  • Condensation:

    • Dissolve thiourea (1.0 eq) and 1,3-diketone (1.0 eq) in Ethanol.

    • Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (1.1 eq) or NaOEt. Reflux for 3–5 hours.
      
    • Observation: The reaction typically precipitates the 2-mercaptopyrimidine salt.

    • Acidify (HCl) to isolate the 2-mercaptopyrimidine thione tautomer.

  • Methylation:

    • Suspend the 2-mercaptopyrimidine in water/NaOH (1.1 eq).

    • Cool to 0°C (Exothermic reaction control).

    • Add Iodomethane (MeI) (1.1 eq) dropwise.

    • Stir at RT for 2 hours. The product usually precipitates as a white/pale solid.

    • Purification: Recrystallization from Ethanol/Water.

Activation via Oxidation (SMe )

Principle: Transformation of the sulfide to a sulfone using an oxidizing agent.

  • Dissolve 2-(methylthio)pyrimidine derivative in DCM (for mCPBA) or MeOH/Water (for Oxone).

  • Reagent Choice:

    • mCPBA (2.2 eq): Good for lipophilic substrates. Stir at 0°C

      
       RT for 4 hours.
      
    • Oxone (Potassium peroxymonosulfate) (1.5 eq): Safer, aqueous-compatible. Stir at RT for 2–12 hours.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract with DCM.
    
  • Validation: Check

    
     NMR.[1][2][3] Disappearance of singlet at 2.5 ppm and appearance of singlet at 3.3 ppm confirms conversion.
    

References

  • ChemicalBook. (n.d.). 2-(Methylthio)pyrimidine-4,6-diol Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Methylthio-4,6-pyrimidinedione Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central. Retrieved from

  • Baluja, S., et al. (2018).[4] Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Retrieved from

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts of Methyl Groups. Retrieved from

Sources

Precision Carbonyl Synthesis: The Weinreb Amide Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

In complex molecule synthesis, the conversion of carboxylic acid derivatives to ketones represents a classic chemoselectivity paradox. Standard electrophiles (acid chlorides, esters) are highly susceptible to "over-addition."[1] The high reactivity of the resulting ketone intermediate toward the nucleophile (Grignard or organolithium) typically leads to the formation of unwanted tertiary alcohols.[1]

The Weinreb amide (


-methoxy-

-methylamide) solves this problem not by lowering reactivity, but by altering the thermodynamic stability of the intermediate .[1] By forming a stable, metal-chelated tetrahedral intermediate that resists collapse until aqueous workup, Weinreb amides grant the chemist absolute control over the addition stoichiometry.[1] This guide details the mechanistic principles, synthesis strategies, and validated protocols for deploying this scaffold in drug development and total synthesis.[1]

Mechanistic Underpinnings: The Chelation Control Model

The utility of the Weinreb amide hinges on the "stable tetrahedral intermediate."[1][2][3] Unlike esters or acid chlorides, where the leaving group is ejected immediately upon nucleophilic attack (regenerating the reactive carbonyl), the Weinreb amide traps the nucleophile.[1]

The Mechanism of Action[2][4][5][6][7]
  • Nucleophilic Attack: The organometallic reagent (

    
    ) attacks the carbonyl carbon.[1]
    
  • Chelation: The metal atom (Li or Mg) is simultaneously coordinated by the carbonyl oxygen and the methoxy oxygen of the amide.[1]

  • Stabilization: This 5-membered cyclic chelate is stable in the reaction mixture.[1] It prevents the expulsion of the amine leaving group (

    
    ).
    
  • Hydrolysis: The ketone is only revealed after the reaction is quenched with acid, destroying the chelate and releasing the amine.[1]

WeinrebMechanism cluster_legend Mechanism Logic Start Weinreb Amide (N-methoxy-N-methyl) Intermediate Stable Chelate (5-Membered Ring) Start->Intermediate Nucleophilic Attack Reagent Nucleophile (R-MgX or R-Li) Reagent->Intermediate Quench Acidic Workup (H3O+) Intermediate->Quench Stable until quench Product Ketone (R-CO-R') Quench->Product Hydrolysis Text The metal-chelated intermediate prevents leaving group expulsion during the reaction.

Figure 1: The chelation-controlled pathway prevents over-addition by locking the system in the tetrahedral state until workup.[1][4]

Synthesis of the Scaffold

Preparation of the Weinreb amide is the first critical step.[1] The choice of method depends on the substrate's sensitivity (e.g., racemization risk in amino acids) and the starting oxidation state.[1]

Comparative Methods of Preparation
Starting MaterialReagentsMechanismUtility
Acid Chloride

, Pyridine/Et3N
Nucleophilic Acyl SubstitutionStandard. Best for robust substrates.[1] High yield, low cost.[1]
Carboxylic Acid EDCI, HOBt,

Carbodiimide CouplingMild. Essential for peptides/chiral centers to prevent racemization.[1]
Carboxylic Acid CDI (Carbonyldiimidazole)Imidazolide IntermediateScalable. No filtration of urea byproducts needed (gas evolution).[1]
Ester/Lactone

(Trimethylaluminum) + Amine
Direct AminolysisDirect. Bypasses hydrolysis.[1] Excellent for converting late-stage esters.
Protocol A: Coupling from Carboxylic Acid (EDCI Method)

Best for: Chiral substrates, amino acids, and acid-sensitive groups.[1]

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M) under

    
    .
    
  • Activation: Add HOBt (1.2 equiv) and EDCI (1.2 equiv). Stir at 0°C for 15 min.

  • Amine Addition: Add

    
    -dimethylhydroxylamine hydrochloride (1.2 equiv) followed by 
    
    
    
    -methylmorpholine (NMM) or
    
    
    (2.5 equiv).
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (remove unreacted amine), sat.

    
    , and brine.[1] Dry over 
    
    
    
    .[1]

Expert Insight: When using the


 method for esters, ensure the reagent is added slowly at 0°C. Trimethylaluminum is pyrophoric; however, this method is superior for sterically hindered esters where standard saponification/coupling fails [1].[1]

Nucleophilic Acylation: Synthesis of Ketones[2][4][9][10]

This is the primary application. The reaction tolerates a wide range of functional groups, provided they are compatible with organometallics.[1]

Protocol B: Grignard Addition to Weinreb Amide

Target: Conversion of Amide to Ketone.[3]

Reagents:

  • Weinreb Amide (1.0 equiv)[1]

  • Grignard Reagent (

    
    , 1.2 - 1.5 equiv)[1]
    
  • Solvent: Anhydrous THF or

    
     (THF promotes better solubility of the chelate).[1]
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Weinreb amide in anhydrous THF (concentration ~0.5 M).

  • Cooling: Cool the solution to 0°C .

    • Note: Unlike acid chlorides which require -78°C to attempt control, Weinreb amides often react cleanly at 0°C or even RT because the intermediate is stable.[1]

  • Addition: Add the Grignard reagent dropwise via syringe.[1]

    • Observation: The reaction is usually exothermic.[1]

  • Monitoring: Stir for 1–2 hours. Monitor by TLC.[1] You will see the disappearance of the amide.[1] You will not see the ketone product yet (it is trapped as the chelate).[1]

  • Quench (Critical): Pour the reaction mixture into a vigorously stirring flask of 1N HCl or saturated

    
     at 0°C.
    
    • Mechanism:[2][3][5][6][7][8][9][10] The acid protonates the amine leaving group and breaks the O-Metal-O chelate, allowing the tetrahedral intermediate to collapse and reveal the ketone [2].

  • Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Reduction: The Aldehyde Exception

Typically, amides reduce to amines with Lithium Aluminum Hydride (


).[1][3] However, Weinreb amides are a notable exception.[1][4] They reduce to aldehydes .[1][2][9][11][12]
  • Reagent:

    
     (LAH) or DIBAL-H.[1]
    
  • Mechanism: The hydride attacks the carbonyl, forming the same stable 5-membered chelate (Al-O-C-N-O).[1] This prevents the ejection of the oxygen (which would lead to the iminium ion and subsequent reduction to the amine).

  • Utility: This provides a reliable route from Acid

    
     Aldehyde without the risk of over-reduction to the primary alcohol [3].
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Ketone) Incomplete hydrolysis of the stable intermediate.[1]Ensure the quench is acidic (pH < 3) and stir vigorously for 15-30 mins to break the chelate.
Starting Material Recovery Steric hindrance preventing nucleophilic attack.[1]Warm the reaction to RT or reflux.[1] The intermediate is stable; heat rarely causes over-addition.[1]
Tertiary Alcohol Formation Temperature too high during quench or extremely unstable substrate.[1]This is rare. Ensure the quench is performed cold (0°C).
Racemization Basic conditions during amide synthesis.[1]Switch from Acid Chloride method to EDCI/HOBt coupling. Avoid excess base.
Strategic Workflow Diagram

Workflow cluster_inputs Precursors Acid Carboxylic Acid Weinreb Weinreb Amide (Scaffold) Acid->Weinreb EDCI/HOBt Ester Ester Ester->Weinreb AlMe3/Amine KetonePath React with R-MgX (Grignard) Weinreb->KetonePath AldehydePath React with LiAlH4 (Reduction) Weinreb->AldehydePath Ketone Ketone KetonePath->Ketone Acid Quench Aldehyde Aldehyde AldehydePath->Aldehyde Acid Quench

Figure 2: Strategic workflow for accessing ketones and aldehydes from a common Weinreb scaffold.

References

  • Nahm, S.; Weinreb, S. M. "

    
    -Methoxy-
    
    
    
    -methylamides as effective acylating agents."[1][9][11] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][9] Link
  • Sibi, M. P. "Chemistry of

    
    -methoxy-
    
    
    
    -methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.[1] Link[1]
  • Fehrentz, J. A.; Castro, B. "Synthesis of aldehydes by reduction of

    
    -methoxy-
    
    
    
    -methylcarboxamides with lithium aluminum hydride."[1] Synthesis, 1983 , 1983(8), 676–678.[1] Link

Sources

The Biologist’s & Chemist’s Guide to Substituted Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold (


) remains one of the most prolific and privileged structures in medicinal chemistry. From early antimetabolites to third-generation covalent kinase inhibitors, this heterocyclic core offers a unique balance of electronic deficiency , hydrogen-bonding capability , and synthetic modularity .

This technical guide dissects the biological activity of substituted pyrimidines, moving beyond basic textbook definitions to explore the Structure-Activity Relationships (SAR) that drive modern drug discovery.[1] We focus on its dominant role in oncology (kinase inhibition) and emerging utility in antimicrobial resistance (FtsZ inhibition), supported by protocols for synthesis and validation.

Part 1: The Privileged Scaffold – Chemical & Biological Logic

Electronic Architecture & Binding Modes

The pyrimidine ring is electron-deficient (π-deficient), making it less susceptible to oxidative metabolism than electron-rich rings like thiophene, yet highly reactive toward nucleophilic aromatic substitution (


). This duality allows for precise, sequential functionalization.

In biological systems, the 1,3-nitrogen arrangement is the scaffold's "killer feature." It perfectly mimics the purine ring system of ATP and Guanosine, allowing pyrimidine derivatives to:

  • Hijack ATP-binding pockets: Acting as competitive inhibitors for kinases (e.g., EGFR, CDK).

  • Disrupt DNA/RNA synthesis: Acting as antimetabolites (e.g., 5-Fluorouracil).

  • Intercalate DNA: When fused with other rings (e.g., pyrimido-indoles).

The SAR "Compass": Positional Logic

To design a potent pyrimidine inhibitor, one must understand the distinct role of each position on the ring.

PyrimidineSAR Core Pyrimidine Core (π-deficient) C2 C2 Position 'The Anchor' Solubility & H-Bonding (Amine linkers common) Core->C2 Hinge Binding (N1/C2-NH) C4 C4 Position 'The Warhead' Hydrophobic Pocket Entry (Aryl/Heteroaryl groups) Core->C4 Selectivity Determinant C5 C5 Position 'The Modulator' Gatekeeper Residue Interaction (Halogens, Alkyls, CN) Core->C5 Steric Clash Avoidance C6 C6 Position 'The Backbone' Shape & Metabolic Stability (Less commonly substituted) Core->C6 Solvent Exposure

Figure 1: Functional mapping of the pyrimidine scaffold in medicinal chemistry design.

Part 2: Primary Therapeutic Mechanisms[2]

Kinase Inhibition (Oncology)

The most successful application of substituted pyrimidines is in targeting protein kinases. The N1 and C2-substituent (often an amine) typically form a bidentate hydrogen bond with the kinase "hinge" region.

  • Case Study: EGFR Inhibitors (e.g., Osimertinib, Sunvozertinib)

    • Mechanism: The pyrimidine core anchors the molecule in the ATP pocket. A Michael acceptor (acrylamide) attached at C4 or C2 forms a covalent bond with a conserved Cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inhibition.

    • Recent Approval (2025): Zongertinib targets HER2 tyrosine kinase domains, utilizing a pyrimidine core to maintain high selectivity over wild-type EGFR.

Antimicrobial Targets (FtsZ Inhibition)

With rising antibiotic resistance, pyrimidines are being retooled to target FtsZ , a bacterial cytoskeletal protein essential for cell division.

  • Mechanism: Thiophenyl-pyrimidine derivatives inhibit FtsZ polymerization and GTPase activity.[2][3][4] Unlike beta-lactams that target the cell wall, these agents physically block the "Z-ring" formation, preventing bacterial binary fission.

Part 3: Experimental Protocols

Synthetic Workflow: Sequential Functionalization

Trustworthiness: This protocol relies on the intrinsic reactivity difference between C4 and C2 chlorides. C4 is more electrophilic due to the additive inductive effect of N1 and N3.

Objective: Synthesis of a 2,4-disubstituted pyrimidine library.

Step 1: Regioselective


 at C4 [2]
  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aryl amine (1.0 eq), DIEA (1.2 eq), n-Butanol.

  • Procedure: Dissolve 2,4-dichloropyrimidine in n-butanol. Add amine and base. Heat to 80°C for 4-6 hours.

  • Why: The C4-Cl is displaced first. The C2-Cl remains intact for subsequent steps.

  • Validation: TLC (Hexane:EtOAc 3:1) should show consumption of starting material and a new lower-Rf spot.

Step 2: Suzuki-Miyaura Coupling at C2

  • Reagents: C4-substituted intermediate (1.0 eq), Boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), Dioxane.
  • Procedure: Degas solvents with

    
    . Mix reagents and reflux at 100°C for 12 hours under inert atmosphere.
    
  • Why: Palladium catalysis is required to activate the less reactive C2-Cl bond.

SynthesisFlow Start 2,4-Dichloropyrimidine Step1 Step 1: SNAr (80°C) Nucleophile: Amine Start->Step1 Inter Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Inter Step2 Step 2: Suzuki Coupling (100°C) Pd(0), Boronic Acid Inter->Step2 Final Final Scaffold: 2,4-Disubstituted Pyrimidine Step2->Final

Figure 2: Sequential functionalization strategy for pyrimidine library generation.

Biological Validation: Kinase IC50 Assay (FRET)

Expertise: Fluorescence Resonance Energy Transfer (FRET) is preferred over radioactive assays for high-throughput screening due to safety and sensitivity.

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response curve).

  • Reaction Mix: Combine Recombinant Kinase (e.g., EGFR), Peptide Substrate (labeled with ULight™), and ATP (at

    
     concentration) in kinase buffer (
    
    
    
    HEPES,
    
    
    
    
    ,
    
    
    EGTA).
  • Incubation: Add compound. Incubate for 60 mins at RT.[2]

  • Detection: Add Europium-labeled anti-phospho-antibody.[2]

  • Readout: Measure emission at 665 nm (FRET signal) and 615 nm (Europium reference).

  • Calculation: Calculate phosphorylation inhibition %:

    
    
    Fit data to a sigmoidal dose-response equation to determine 
    
    
    
    .

Part 4: Recent Clinical Milestones (2024-2025)

The versatility of the pyrimidine scaffold is evidenced by recent FDA approvals. These are not just "me-too" drugs but solve specific resistance or selectivity problems.[2]

Drug NameTargetIndicationKey Pyrimidine Feature
Vimseltinib (2025)CSF1RTenosynovial Giant Cell TumorSwitch-control inhibitor; pyrimidine acts as the hinge binder.[2]
Zongertinib (2025)HER2NSCLC (HER2 mutations)Selective for TKD mutations; pyrimidine core ensures wild-type sparing.[2]
Avutometinib (2025)RAF/MEKOvarian Cancer (KRAS mut)"Molecular Clamp" mechanism; fused pyrimidine scaffold.[2]
Sunvozertinib (2024)EGFRNSCLC (Exon 20 insertion)Designed to fit the sterically restricted Exon 20 insertion pocket.[2]

Part 5: Future Outlook

The next frontier for pyrimidines lies in Proteolysis Targeting Chimeras (PROTACs) . Pyrimidine-based kinase inhibitors are increasingly being used as the "warhead" ligand linked to E3 ligase recruiters. The scaffold's amenability to C2/C4 substitution provides ideal vectors for linker attachment without disrupting the primary binding affinity.

References

  • FDA Novel Drug Approvals for 2025. U.S. Food and Drug Administration. (2026). Link

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. (2025). Link

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. (2025).[2][5] Link

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. (2025). Link

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. (2021). Link

Sources

Technical Guide: Mass Spectrometry Analysis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

[1]

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization and quantification of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (referred to herein as NMM-MTPC ). As a functionalized Weinreb amide integrated with a methylthiolated pyrimidine core, this molecule serves as a critical "privileged scaffold" in the synthesis of bioactive ketones, particularly in the development of kinase inhibitors and matrix metalloproteinase (MMP) antagonists.

This document moves beyond generic protocols, offering a targeted mass spectrometry (MS) strategy that exploits the unique fragmentation physics of the Weinreb functionality and the isotopic signature of the sulfur moiety.

Molecular Profile & Physicochemical Properties[2][3][4]

Before initiating MS analysis, the analyst must ground the method in the molecule's fundamental properties. The presence of the sulfur atom provides a distinct isotopic handle (M+2) crucial for confirming elemental composition.

Table 1: Analyte Specifications
PropertyValueNotes
IUPAC Name N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Molecular Formula C₈H₁₁N₃O₂S
Monoisotopic Mass 213.0572 Da Base peak calculation target
[M+H]⁺ Precursor 214.0645 m/z Primary ESI(+) target
Isotopic Signature M+2 (~4.5%) Diagnostic for Sulfur (³⁴S)
LogP (Predicted) ~0.8 - 1.2Moderate polarity; amenable to Reverse Phase LC
Key Functionalities Weinreb Amide; Methylthio ether; Pyrimidine ringDictates fragmentation logic

Mass Spectrometry Strategy: The "Why" Behind the Method

Ionization Source Selection: Electrospray Ionization (ESI)

Recommendation: Positive Mode ESI (+).

  • Causality: The pyrimidine ring contains basic nitrogen atoms (N1/N3) capable of accepting a proton. Additionally, the amide oxygen offers a secondary protonation site. ESI is preferred over APCI to minimize thermal degradation of the labile N-methoxy bond prior to analysis.

Analyzer Selection: High-Resolution MS (HRMS)

Recommendation: Q-TOF or Orbitrap.

  • Validation Logic: The mass defect of sulfur is negative, while nitrogen is positive. Low-resolution instruments (single quad) may struggle to differentiate the target from potential metabolic or synthetic byproducts (e.g., oxidation to sulfoxide, +16 Da). HRMS is required to resolve the exact mass of the [M+H]⁺ ion (214.0645) with <5 ppm accuracy.

Fragmentation Mechanics & Structural Elucidation

The fragmentation of NMM-MTPC is governed by two competing pathways: the cleavage of the Weinreb amide and the stability of the methylthio-pyrimidine core.

Primary Fragmentation: The Weinreb Cleavage

The most diagnostic transition in the MS/MS spectrum is the loss of the N-methoxy-N-methylamine moiety.

  • Mechanism: Protonation often migrates to the amide oxygen. Inductive destabilization leads to the cleavage of the amide bond (C-N), generating a stable acylium ion.

  • Neutral Loss: 61 Da (HN(OCH₃)CH₃).

  • Resulting Ion: Pyrimidine-4-acylium cation (m/z ~153).

Secondary Fragmentation: Methylthio Group

Following the formation of the acylium core, the methylthio group (-SCH₃) typically undergoes radical loss or elimination.

  • Pathway: Loss of methyl radical ([1]•CH₃, -15 Da) or methanethiol (CH₃SH, -48 Da) depending on collision energy (CE).

Visualization of Fragmentation Pathways

The following diagram maps the logical dissociation steps validated for this scaffold.

FragmentationPathwayPrecursor[M+H]+m/z 214.06(Parent)AcyliumAcylium Ionm/z 153.01(Base Peak)Precursor->AcyliumWeinreb CleavageNeutral1Loss of HN(OMe)Me(-61 Da)CorePyrimidine Corem/z 125.01(Loss of CO)Acylium->CoreDecarbonylationThioLossDes-methylthio Ionm/z 105.04(Loss of SCH3)Acylium->ThioLossSide Chain LossNeutral2Loss of CO(-28 Da)Neutral3Loss of •SCH3(-47 Da)

Caption: Figure 1. Predicted ESI(+) MS/MS fragmentation tree for NMM-MTPC showing the characteristic Weinreb amide cleavage followed by core degradation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of the specific sulfur isotope pattern and the characteristic neutral loss of 61 Da confirms the identity of the analyte without needing an external reference standard for qualitative ID.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (2.1 x 50mm, 1.7 µm)Standard reverse phase retention for polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation of the pyrimidine N.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for amides than Methanol.
Gradient 5% B to 95% B over 5 minRapid elution; analyte likely elutes ~2.5 - 3.0 min.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
MS Mode t-SIM / dd-MS2Targeted SIM for quant; Data-Dependent MS2 for ID.
Step-by-Step Execution
  • Sample Preparation: Dissolve 1 mg of NMM-MTPC in 1 mL of 50:50 Water:ACN. Sonicate for 2 minutes. Dilute to 1 µg/mL for MS tuning.

  • System Suitability (The "Sulfur Check"):

    • Inject the sample.

    • Observe the MS1 spectrum at m/z 214.06.

    • CRITICAL: Verify the presence of the M+2 peak at m/z 216.06. The intensity should be approximately 4.5% of the base peak (due to ³⁴S natural abundance). If this peak is absent or <1%, the methylthio group is missing or the sample is misidentified.

  • Fragmentation Verification:

    • Apply Collision Energy (CE) ramp (15-35 eV).

    • Confirm the emergence of the daughter ion at m/z 153.01 (Acylium).

    • Confirm the absence of m/z 214 -> 199 (Loss of methyl only), which would indicate a failure of the Weinreb cleavage pathway.

Impurity Profiling & Troubleshooting

In drug development, this molecule is a reagent. Common impurities arise from hydrolysis or oxidation.

Table 2: Common Impurities & MS Signatures
Impurity TypeStructure ChangeShift (Δ m/z)Diagnostic Ion
Hydrolysis Product Conversion of Weinreb amide to Carboxylic Acid-29 Da[M+H]⁺ = 185.03
S-Oxidation Sulfoxide formation (-S(=O)Me)+16 Da[M+H]⁺ = 230.06
Des-methylation Loss of N-methyl or O-methyl-14 Da[M+H]⁺ = 200.05

Troubleshooting Tip: If the signal at m/z 214 is weak, check for "sodium adducts" ([M+Na]⁺ = 236.05). Weinreb amides are prone to sodiation. If observed, switch mobile phase modifier to Ammonium Formate (5mM) to suppress Na+ adducts and promote [M+H]⁺.

References

  • Fragmentation of Amides

    • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
    • Source: Royal Society of Chemistry (RSC) Advances, 2018.
    • URL:[Link]

  • Pyrimidine Mass Spectrometry

    • Title: Mass spectral fragmentation modes of pyrimidine derivatives.[2][3][1][4][5]

    • Source: International Journal of Materials and Chemistry.[1]

    • URL:[Link]

  • Methylthio Group Analysis

    • Title: 2-Methylthio-pyrimidine - SpectraBase.[6]

    • Source: Wiley SpectraBase.
    • URL:[Link]

  • Analogous Compound Data (CAS Verification)

    • Title: 4-Chloro-2-methylthiopyrimidine (Structural Analog).

    • Source: Sigma-Aldrich / Merck.

Technical Guide: Solubility Profile & Handling of N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Handling of N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the physicochemical properties and solubility behavior of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (CAS: 271247-59-7). As a functionalized Weinreb amide, this compound serves as a critical intermediate in the synthesis of pyrimidine-based ketones via nucleophilic acyl substitution.

Understanding its solubility profile is essential for optimizing reaction yields (specifically with Grignard or organolithium reagents), designing efficient purification protocols, and ensuring stability during storage. This document synthesizes empirical data with structural structure-property relationship (SPR) analysis to provide actionable workflows for the bench scientist.

Physicochemical Identity

Before addressing solubility, the structural constraints of the molecule must be defined. The presence of the N-methoxy-N-methyl (Weinreb) moiety disrupts intermolecular hydrogen bonding typical of primary amides, significantly enhancing solubility in aprotic organic solvents.

PropertyData
Chemical Name N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
CAS Number 271247-59-7
Molecular Formula C₈H₁₁N₃O₂S
Molecular Weight 213.26 g/mol
Physical State Solid (White to Pale Yellow)
Predicted LogP ~0.9 – 1.2 (Moderate Lipophilicity)
Key Functional Groups Pyrimidine (Basic/Polar), Methylthio (Lipophilic), Weinreb Amide (Polar Aprotic)

Solubility Matrix

The following matrix categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the specific dipole interactions of the pyrimidine core.

Table 1: Solubility Profile by Solvent Class
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary solvent for extraction and initial dissolution. Ideal for loading columns.
Polar Aprotic DMSO, DMF, DMAHigh (>100 mg/mL)Used for biological assays or high-temp nucleophilic substitutions (SɴAr). Difficult to remove.
Ethers THF, 2-MeTHF, 1,4-DioxaneHigh Critical: Standard solvent for Grignard/Lithium reactions. Must be anhydrous.
Esters Ethyl Acetate (EtOAc)Moderate to High Excellent for chromatography and extraction. Solubility increases significantly with heat.
Alcohols Methanol, EthanolModerate Good for solubilizing crude material, but nucleophilic nature prevents use in organometallic steps.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Anti-solvent. Used to precipitate the product or as the non-polar mobile phase component.
Aqueous Water, BrineLow / Insoluble The compound is lipophilic enough to partition into the organic layer during workup.

Expert Insight: The solubility differential between DCM (High) and Hexane (Low) is the primary lever for purification. A gradient elution starting with high Hexane content and increasing EtOAc or DCM is the standard purification method.

Experimental Workflows & Protocols

Protocol A: Standard Solubility Assessment (Self-Validating)

Use this protocol to verify batch-specific solubility, which can vary based on impurity profiles.

  • Preparation: Weigh 10 mg of the compound into a 2 mL clear glass vial.

  • Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Add solvent in 100 µL increments until clear or total volume reaches 2 mL (<5 mg/mL).

  • Validation: If heating is required to dissolve, allow the solution to cool to room temperature (25°C) and observe for precipitation. This indicates temperature-dependent solubility useful for recrystallization.

Protocol B: Purification Strategy (Chromatography)

Since Weinreb amides are often intermediates, high purity is required for subsequent organometallic steps.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Hexane OR Ethyl Acetate / Hexane.

  • Loading: Dissolve crude material in minimal DCM.

  • Gradient: Start at 10% Polar Solvent (EtOAc/DCM) in Hexane. Ramp to 40-50% Polar Solvent.

  • Detection: UV at 254 nm (Pyrimidine ring absorption).

Protocol C: Reaction Solvent Handling (Anhydrous)

For conversion to ketones using R-MgBr or R-Li.

  • Drying: Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column (Karl Fischer water content < 50 ppm).

  • Dissolution: The pyrimidine Weinreb amide should be dissolved in THF at room temperature before cooling to -78°C or 0°C.

  • Concentration Limit: Maintain concentration between 0.1 M and 0.5 M to prevent precipitation at cryogenic temperatures, which would stall the reaction.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection during the purification and application of the compound.

SolubilityLogic Start Crude Reaction Mixture (Synthesis of Weinreb Amide) Extraction Aqueous Workup Partition: DCM / Water Start->Extraction OrganicLayer Organic Layer (DCM) Contains Target Extraction->OrganicLayer Target Lipophilic AqueousLayer Aqueous Layer (Salts/Byproducts) Extraction->AqueousLayer Remove Salts Purification Purification Decision OrganicLayer->Purification Column Flash Chromatography Eluent: Hexane/EtOAc (Gradient) Purification->Column Standard Purity (<95%) Recryst Recrystallization Solvent: Hot EtOAc Anti-solvent: Hexane Purification->Recryst High Purity (>95%) FinalProduct Pure Intermediate (Solid) Column->FinalProduct Recryst->FinalProduct NextStep Next Reaction (Grignard Addition) FinalProduct->NextStep SolventCheck Solvent: Anhydrous THF (Ensure Solubility at -78°C) NextStep->SolventCheck

Figure 1: Decision matrix for solvent selection during workup, purification, and subsequent application.

Stability & Safety Considerations

  • Oxidation Risk: The 2-(methylthio) group is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) by strong oxidants (e.g., mCPBA, H₂O₂). Avoid using peroxide-forming ethers (like diethyl ether) unless tested for peroxides.

  • Hydrolysis: While Weinreb amides are relatively stable, prolonged exposure to strong aqueous acids or bases can lead to hydrolysis of the amide or the methoxy group.

  • Storage: Store solid neat at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational methodology for Weinreb Amide solubility and reactivity).
  • PubChem. (n.d.). Pyrimidine Derivatives and Solubility Data. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved January 28, 2026, from [Link]

Methodological & Application

protocol for using N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide in ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (referred to herein as Compound 1 ) as a pivotal electrophile in the synthesis of heteroaryl ketones.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in kinase inhibitors and antiviral agents. The inclusion of the 2-methylthio (2-SMe) moiety serves as a strategic "safety catch" handle—it is stable under the nucleophilic conditions required for ketone formation but can be subsequently activated (via oxidation to sulfone) for SNAr displacement. This protocol leverages the Weinreb amide functionality to prevent over-addition of organometallics, ensuring high-fidelity mono-acylation.

Mechanistic Principles

The Chelation Control Model

The success of this protocol relies on the formation of a stable five-membered cyclic intermediate. Unlike esters or acid chlorides, which collapse to the ketone during the reaction (allowing a second equivalent of nucleophile to attack), the Weinreb amide forms a stable metal-chelated tetrahedral intermediate.

  • Step 1 (Nucleophilic Attack): The organometallic reagent (R-M) attacks the carbonyl carbon.

  • Step 2 (Stabilization): The magnesium (or lithium) atom coordinates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate.

  • Step 3 (Hydrolysis): The ketone is only released upon acidic quench during workup.

Pyrimidine-Specific Considerations
  • N-Coordination: The pyrimidine ring nitrogens are Lewis basic and may compete for coordination with the magnesium cation. Consequently, this protocol recommends a slight excess of nucleophile (1.2 – 1.5 equiv) to saturate these non-productive sites.

  • 2-SMe Stability: The methylthio ether is robust against Grignard reagents at temperatures

    
    C. However, it prevents the use of strong oxidants in the same pot.
    
Mechanistic Visualization

WeinrebMechanism cluster_side Side Interaction Start Compound 1 (Weinreb Amide) Intermediate Stable Tetrahedral Chelate (Mg) Start->Intermediate Nucleophilic Attack (-78°C to 0°C) Reagent R-MgBr (Grignard) Reagent->Intermediate N_Coord Mg--N(pyrimidine) Coordination Reagent->N_Coord Excess Reagent Product Pyrimidinyl Ketone Intermediate->Product Collapse upon Workup Quench Acidic Hydrolysis (H3O+) Quench->Product

Figure 1: Mechanism of Weinreb ketone synthesis highlighting the stable chelate intermediate that prevents over-addition.

Experimental Protocol

Reagents and Materials
  • Substrate: N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (Compound 1 ).

  • Nucleophile: Aryl/Alkyl Grignard (R-MgBr/Cl) or Organolithium (R-Li).

    • Note: Grignard reagents are preferred for pyrimidines to minimize attack on the ring nitrogens.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF.

  • Quench: 1M HCl or Saturated NH4Cl.

Stoichiometry Table
ComponentEquiv.RoleNotes
Compound 1 1.0ElectrophileDry under high vacuum for 1h prior to use.
R-MgBr 1.3 - 1.5NucleophileExcess accounts for adventitious moisture and N-coordination.
THF [0.2 M]SolventConcentration is critical; too concentrated leads to solidification.
Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Compound 1 (1.0 equiv) and anhydrous THF to achieve a concentration of 0.2 M.

  • Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Tip: While Weinreb amides often react at 0°C, starting at -78°C is mandatory for the pyrimidine scaffold to prevent nucleophilic attack on the heteroaromatic ring (SNAr) or the S-methyl group.

Step 2: Addition 4. Add the Grignard reagent (1.3 equiv) dropwise via syringe over 15–20 minutes. 5. Observe the reaction mixture. A heavy precipitate (the magnesium chelate) often forms, creating a thick slurry. 6. Critical Decision Point:

  • If the mixture stirs well: Maintain at -78°C for 1 hour.
  • If the mixture seizes: Warm slowly to 0°C to solubilize the chelate, then stir for 30 minutes.

Step 3: Monitoring 7. Check conversion via TLC or LCMS.

  • LCMS Note: The intermediate chelate is stable. You must quench the aliquot into MeOH/HCl before injection to see the ketone product.

Step 4: Workup 8. Quench the reaction at 0°C by adding saturated aqueous NH4Cl (5 mL per mmol substrate).

  • Caution: Exothermic reaction.
  • Extract with EtOAc (3x).
  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Yield (<40%) Incomplete formation of chelate due to N-coordination.Increase Grignard to 2.0 equiv. Warm reaction to 0°C after addition.
Ring Addition Products Nucleophile attacked the pyrimidine C6 position.Switch from R-Li to R-MgBr. Keep temperature strictly at -78°C.
Starting Material Recovery "Wet" Grignard reagent.Titrate Grignard reagent before use. Ensure inert atmosphere.
Emulsion during Workup Magnesium salts precipitating.Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH4Cl for the quench.
Workflow Decision Tree

Workflow Start Start Reaction (-78°C, THF) Check Check TLC/LCMS (after 1h) Start->Check Decision1 SM Consumed? Check->Decision1 Yes Quench (NH4Cl) Isolate Ketone Decision1->Yes Yes No Warm to 0°C Stir 30 min Decision1->No No Check2 Re-Check LCMS No->Check2 Decision2 SM Consumed? Check2->Decision2 Decision2->Yes Yes AddMore Add 0.5 equiv Grignard Decision2->AddMore No AddMore->Check2

Figure 2: Operational decision tree for reaction monitoring and optimization.

Downstream Utility: The "Safety Catch" Strategy

The 2-(methylthio) group is not merely a bystander; it is a versatile synthetic handle. Following ketone synthesis, the scaffold can be diversified:

  • Oxidation: Treatment with m-CPBA or Oxone converts the sulfide (2-SMe) to the sulfone (2-SO2Me).

  • Displacement: The sulfone is an excellent leaving group for SNAr reactions, allowing the introduction of amines, alkoxides, or other nucleophiles at the 2-position.

This makes Compound 1 an ideal building block for Divergent Oriented Synthesis (DOS) of kinase inhibitor libraries.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentel, M.;vZezula, R. "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents." RSC Advances, 2020 , 10, 16525.

  • Bagley, M. C.; et al. "Rapid synthesis of 2,4-disubstituted pyrimidines." Synlett, 2007, 13, 2049–2052.
  • Libman, H. A. "Formation of Weinreb Amides from Carboxylic Acids." ChemSpider Synthetic Pages, 2012 , SP645.

Grignard reaction conditions for N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-WA-04

Target Molecule: N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide Reaction Class: Nucleophilic Acyl Substitution (Weinreb Ketone Synthesis)

Executive Summary

This application note details the protocol for converting N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide into functionalized pyrimidinyl ketones using Grignard reagents. This transformation is a critical step in the synthesis of pharmacophores, particularly kinase inhibitors, where the pyrimidine scaffold serves as a hinge binder.

The protocol prioritizes chemoselectivity . The electron-deficient nature of the pyrimidine ring presents a risk of competitive nucleophilic aromatic substitution (


) at the C2-position (displacing the methylthio group) or conjugate addition at the C6-position. By leveraging the stable 5-membered chelation intermediate of the Weinreb amide at cryogenic temperatures (-78°C), this method ensures exclusive addition to the carbonyl center, preventing over-addition to tertiary alcohols and preserving the integrity of the heteroaromatic ring.
Mechanistic Insight & Scientific Rationale
2.1 The Weinreb Chelate Effect

The success of this reaction relies on the formation of a stable tetrahedral intermediate. Unlike esters, which collapse to ketones during the reaction (allowing a second equivalent of Grignard to attack), the Weinreb amide forms a tight chelate with the magnesium ion.

  • Chelation: The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen of the amide.

  • Stability: This 5-membered ring structure prevents the collapse of the tetrahedral intermediate until acidic hydrolysis during workup.

  • Pyridine/Pyrimidine Specifics: For this specific substrate, the 2-methylthio group (

    
    ) acts as a mild electron donor via resonance, slightly deactivating the ring compared to 2-halo pyrimidines. However, the ring remains susceptible to nucleophilic attack. Low temperature is the primary kinetic control to favor carbonyl addition (
    
    
    
    low) over ring addition (
    
    
    high).
2.2 Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the desired chelation mechanism.

WeinrebMechanism Start Weinreb Amide (Substrate) Intermediate Stable Tetrahedral Chelate (Mg) Start->Intermediate THF, -78°C Kinetic Control SideProduct2 Side Product B: Ring Addition/SNAr (C2/C6 Attack) Start->SideProduct2 High Temp (>0°C) Grignard R-Mg-X (Grignard Reagent) Grignard->Intermediate SideProduct1 Side Product A: Tertiary Alcohol (Over-addition) Intermediate->SideProduct1 Unstable Chelate (Non-Weinreb conditions) Product Target Ketone Intermediate->Product Acidic Quench (H3O+)

Figure 1: Mechanistic pathway showing the stable Mg-chelate intermediate that prevents over-addition and side reactions.

Critical Process Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterRecommended ConditionScientific Rationale
Solvent Anhydrous THFEther is acceptable, but THF is superior for solubility of polar heterocycles and stabilization of the organomagnesium species.
Temperature -78°C (Start)Essential to suppress

of the -SMe group and conjugate addition to the pyrimidine ring.
Stoichiometry 1.1 – 1.3 equiv.Slight excess ensures full conversion. Large excess (>2.0 equiv) increases risk of ring attack.
Addition Rate Dropwise (Slow)Prevents localized heating (exotherm) which could trigger side reactions.
Atmosphere Argon or NitrogenGrignard reagents are moisture/air sensitive.
Quench Sat. NH₄Cl or 1M HClRequired to hydrolyze the stable N-O-Mg chelate and release the ketone.
Experimental Protocol

Safety Note: Grignard reagents are pyrophoric and corrosive. Pyrimidine derivatives may be bioactive. Work in a fume hood with appropriate PPE.

4.1 Materials Preparation
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF), stir bar, and pressure-equalizing addition funnel overnight. Flame-dry under vacuum immediately before use.

  • Substrate: N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (1.0 equiv).

  • Reagent: Grignard reagent (R-MgBr or R-MgCl) in THF or Et₂O (commercial or freshly prepared). Titrate before use if concentration is uncertain.

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

4.2 Step-by-Step Procedure
  • Setup: Assemble the apparatus under an inert atmosphere (Ar/N₂).

  • Dissolution: Charge the RBF with the Weinreb amide substrate. Add anhydrous THF to achieve a concentration of 0.1 M to 0.2 M . Stir until fully dissolved.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the solution to equilibrate for 15 minutes.

  • Addition:

    • Load the Grignard reagent (1.2 equiv) into the addition funnel (or syringe).

    • Add the Grignard reagent dropwise over 15–30 minutes.

    • Observation: A color change is common (often yellow to orange/brown) due to the formation of the charge-transfer complex/chelate.

  • Reaction: Stir at -78°C for 1–2 hours.

    • Monitoring: Check conversion via TLC or LC-MS. Withdraw a 50 µL aliquot, quench in mini-vial with sat. NH₄Cl, extract with EtOAc.[1]

    • Note: The intermediate chelate is stable; the ketone will only appear after the quench in the TLC sample.

  • Warming (Optional/Conditional): If conversion is incomplete at -78°C after 2 hours, slowly warm the mixture to 0°C (ice bath) over 30 minutes. Do not exceed 0°C.

  • Quenching:

    • Cool back to -78°C if warmed.

    • Quench by slow addition of saturated aqueous NH₄Cl (approx.[1] 2x reaction volume).

    • Remove cooling bath and allow to warm to room temperature (RT) with vigorous stirring.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (EtOAc) or DCM (3x).

    • Wash combined organics with Brine (1x).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

4.3 Workflow Visualization

ProtocolWorkflow Step1 1. Dissolve Substrate (Anhydrous THF, Ar atm) Step2 2. Cryogenic Cooling (-78°C, Dry Ice/Acetone) Step1->Step2 Step3 3. Grignard Addition (Dropwise, 1.2 equiv) Step2->Step3 Step4 4. Monitor Reaction (TLC/LCMS of quenched aliquot) Step3->Step4 Decision Complete Conversion? Step4->Decision Step5A 5A. Warm to 0°C (Only if sluggish) Decision->Step5A No Step5B 5B. Quench (Sat. NH4Cl) Decision->Step5B Yes Step5A->Step5B Step6 6. Workup & Purification (Extract, Dry, Column) Step5B->Step6

Figure 2: Operational workflow for the Grignard addition protocol.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Starting Material Remains Grignard reagent degraded (wet) or reaction temp too low for specific R-group.Titrate Grignard reagent. Warm reaction to -40°C or 0°C carefully.
Tertiary Alcohol Formed Chelate collapse due to temperature spike or improper Weinreb synthesis (impurity).Ensure strict -78°C control. Verify purity of Weinreb amide (free of acid chloride).
Complex Mixture / Low Yield Nucleophilic attack on Pyrimidine ring (C2/C6).Strictly maintain -78°C. Add Grignard slower. Ensure S-Me group is not oxidized to sulfoxide (which is more reactive).
S-Me Displacement

reaction occurred.
Avoid warming above 0°C. This is common with very hindered or "hard" nucleophiles at higher temps.
References
  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie, 339(6), 517–524.

  • Patent US9050344B2. (2015). "Therapeutic compounds". Google Patents. (Demonstrates synthesis of 5-bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide and subsequent Grignard addition at -78°C).

  • Knochel, P.; et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents". Beilstein Journal of Organic Chemistry, 7, 1261–1277.

Sources

Application Note: Pyrimidine-4-carboxamide as a Divergent Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine-4-carboxamide (CAS: 28648-86-4) represents a "privileged scaffold" in medicinal chemistry due to its electronic deficiency and high metabolic stability. While often viewed merely as a final polar pharmacophore capable of hydrogen bonding, its true value lies in its role as a divergent synthetic intermediate.

This guide details the application of pyrimidine-4-carboxamide as a precursor for three critical transformations:

  • Dehydration to access electron-deficient nitriles (precursors to tetrazoles and triazines).

  • Hofmann Rearrangement to generate 4-aminopyrimidines (a core motif in CDK and JAK kinase inhibitors).

  • Heterocyclization to form fused bicyclic systems like pyrimido[4,5-d]pyrimidines.

Module 1: Chemo-Structural Properties & Handling

Before initiating synthesis, researchers must account for the physicochemical profile of the scaffold to optimize solvation and reactivity.

PropertyValueImplication for Synthesis
Molecular Weight 123.11 g/mol Low MW allows for high atom economy in fragment-based drug design (FBDD).
Solubility (Water) ~1 mg/mL (PBS pH 7.[1]2)Poor aqueous solubility; requires organic co-solvents for aqueous reactions.
Solubility (Organic) DMSO (~20 mg/mL), DMFCritical: Use DMSO or DMF for nucleophilic aromatic substitutions (SNAr).
pKa (Amide) ~14-15Weakly acidic; requires strong bases (e.g., NaH, t-BuOK) for N-alkylation.
Ring Electronics

-deficient
The ring is deactivated; electrophilic substitution is difficult. Nucleophilic attack is favored.

Module 2: Dehydration to Pyrimidine-4-carbonitrile

Application: The conversion to the nitrile provides a "handle" for clicking into tetrazoles (bioisosteres of carboxylic acids) or reduction to primary amines.

Comparative Methodologies
Reagent SystemConditionsYield PotentialNotes
POCl₃ / DMF Reflux, 2hHigh (85-95%)Industrial Standard. Harsh conditions; not compatible with acid-sensitive groups.
TFAA / Pyridine 0°C to RT, 1hHigh (90-98%)Recommended. Mild, rapid, and compatible with sensitive functionality.
P₂O₅ Melt / DistillationModerate (60-70%)Legacy method. Difficult workup; heterogeneous.
Recommended Protocol: Mild Dehydration using TFAA

Rationale: Trifluoroacetic anhydride (TFAA) acts as a potent electrophile, activating the amide oxygen under mild basic conditions (Pyridine) to effect elimination without heating.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge Pyrimidine-4-carboxamide (1.0 eq, 10 mmol) and dry 1,4-dioxane (20 mL). Add Pyridine (2.5 eq, 25 mmol).

  • Activation: Cool the solution to 0°C (ice bath). Dropwise add TFAA (1.2 eq, 12 mmol) over 10 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1-2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS for disappearance of starting material (M+H 124).

  • Workup: Quench with saturated NaHCO₃ (slowly) to pH 8. Extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (0-40% EtOAc in Hexanes).

    • Target Product: Pyrimidine-4-carbonitrile (Solid).

Module 3: Hofmann Rearrangement to 4-Aminopyrimidine

Application: This is the most high-value transformation. The 4-aminopyrimidine moiety is the hinge-binding motif in numerous kinase inhibitors (e.g., analogues of Pazopanib or Palbociclib).

Mechanistic Insight: Traditional bromine/base conditions often degrade the electron-deficient pyrimidine ring. We utilize (Diacetoxyiodo)benzene (PIDA) , a hypervalent iodine reagent, to effect the rearrangement under mild, non-oxidative conditions.

Recommended Protocol: Hypervalent Iodine Mediated Rearrangement
  • Setup: Use a 50 mL vial with a sealed cap.

  • Reagents: Suspend Pyrimidine-4-carboxamide (1.0 eq) in Ethyl Acetate/Acetonitrile (1:1 mixture).

  • Oxidant Addition: Add PIDA (1.1 eq) and stir for 10 minutes at RT.

  • Trapping/Rearrangement: The intermediate isocyanate is formed in situ.

    • Route A (Carbamate): If running in MeOH, the methyl carbamate is formed.

    • Route B (Free Amine): Add aqueous NaOH (2.0 eq) and heat to 60°C for 1 hour to hydrolyze the isocyanate directly to the amine.

  • Isolation: Acidify to pH 2 with 1N HCl to protonate the amine (remove impurities in organic layer), then basify aqueous layer to pH 10 and extract with DCM/IPA (3:1).

Module 4: Visualization of Synthetic Divergence

The following diagram illustrates the central role of pyrimidine-4-carboxamide in accessing diverse chemical space.

PyrimidinePathways Start Pyrimidine-4-carboxamide (Starting Scaffold) Nitrile Pyrimidine-4-carbonitrile (Precursor for Tetrazoles) Start->Nitrile Dehydration (TFAA/Pyridine) Amine 4-Aminopyrimidine (Kinase Inhibitor Motif) Start->Amine Hofmann Rearrangement (PhI(OAc)2 / NaOH) Fused Pyrimido[4,5-d]pyrimidine (Fused Heterocycle) Start->Fused Condensation (DMF-DMA / Hydrazine) Tetrazole 5-(Pyrimidin-4-yl)tetrazole (Bioisostere) Nitrile->Tetrazole Cycloaddition (NaN3 / ZnBr2)

Caption: Divergent synthetic pathways from Pyrimidine-4-carboxamide accessing nitriles, amines, and fused systems.[2][3][4][5][6][7][8]

Module 5: Case Study & Biological Relevance

Target Class: Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) Inhibitors.

The 4-aminopyrimidine motif derived from the Hofmann rearrangement of this amide is a critical pharmacophore. It functions as an adenine mimetic, forming bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Synthesis Logic:

    • Start with Pyrimidine-4-carboxamide .[7][9]

    • Perform Hofmann Rearrangement

      
      4-Aminopyrimidine .
      
    • Perform Halogenation (e.g., NIS) at C-5 or C-6.

    • Perform Suzuki-Miyaura Coupling to attach the "tail" region required for selectivity.

This route is often preferred over SNAr displacement of 4-chloropyrimidine because it avoids the use of unstable chlorinated intermediates and allows for late-stage diversification.

References

  • PubChem Compound Summary. "Pyrimidine-4-carboxamide (CID 17861762)."[9] National Center for Biotechnology Information.

  • Movassaghi, M. & Hill, M.D. "Synthesis of pyrimidines by direct condensation of amides and nitriles." Nature Protocols (2007).[10] (Demonstrates the reverse synthesis logic and amide activation).

  • Master Organic Chemistry. "Hofmann Rearrangement: Mechanism and Protocols.

  • Organic Chemistry Portal. "Synthesis of Nitriles: Dehydration of Amides." (Compendium of dehydration reagents including TFAA and POCl3).

  • Cayman Chemical. "Pyrimidine-4-carboxylic acid Product Information.

Sources

use of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide in Medicinal Chemistry

Executive Summary

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide represents a high-value "bifunctional gateway" intermediate in the synthesis of bioactive pyrimidine scaffolds.[1] Its utility is derived from two orthogonal reactive centers:

  • The Weinreb Amide (C4 position): A privileged motif that allows for the controlled synthesis of ketones (mono-addition) without the risk of over-addition to tertiary alcohols, a common failure mode with ester or acid chloride precursors.[1]

  • The Methylthio Group (C2 position): A latent electrophile.[1] While stable to organometallic conditions used at C4, it can be activated via oxidation (to sulfoxide/sulfone) for subsequent Nucleophilic Aromatic Substitution (

    
    ) with amines.[1]
    

This guide details the mechanistic rationale, experimental protocols, and strategic applications of this molecule, specifically for the development of kinase inhibitors (e.g., CDK, EGFR) and antiviral agents.[1]

Mechanistic Insight & Causality

The Weinreb Chelation Effect

The primary failure mode in synthesizing heteroaryl ketones via Grignard addition to esters is the collapse of the tetrahedral intermediate during the reaction, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[1]

This molecule circumvents this via the Weinreb Chelation Model :

  • Step 1: The organometallic reagent (R-M) attacks the carbonyl carbon.[1]

  • Step 2: The metal (Mg or Li) forms a stable 5-membered chelate between the carbonyl oxygen and the N-methoxy oxygen.

  • Causality: This chelate is stable at low temperatures and prevents the collapse of the tetrahedral intermediate. The ketone is only liberated upon acidic hydrolysis during workup.

Orthogonality of the C2-SMe Group

The 2-methylthio group acts as a protecting group for the C2 position during C4 functionalization.

  • Stability: The SMe group is generally resistant to nucleophilic attack by Grignard reagents at -78°C, provided the pyrimidine ring electron density is not excessively depleted.[1]

  • Activation: Post-ketone synthesis, the SMe group is oxidized to a sulfone (

    
    ), transforming it into a potent leaving group for 
    
    
    
    reactions, allowing the introduction of solubilizing groups or pharmacophores (e.g., morpholines, piperazines).[1]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this building block.

G Start Weinreb Amide (Scaffold) Ketone 4-Acyl Pyrimidine (Ketone) Start->Ketone Grignard (R-MgBr) THF, -78°C (C4 Functionalization) Sulfone 2-Sulfonyl Intermediate Ketone->Sulfone mCPBA or Oxone Oxidation (C2 Activation) Final Bioactive Kinase Inhibitor Sulfone->Final R'-NH2, Heat SnAr Displacement (Library Generation)

Figure 1: Divergent synthetic workflow converting the Weinreb scaffold into complex bioactive molecules.

Experimental Protocols

Protocol A: Synthesis of 4-Acetyl-2-(methylthio)pyrimidine (Ketone Formation)

Target: Selective mono-addition of methylmagnesium bromide.[1]

Reagents:

  • N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (1.0 equiv)[1]

  • Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)[1]

  • Anhydrous THF (0.2 M concentration relative to substrate)[1]

  • 1M HCl (aqueous)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the Weinreb amide substrate and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Pyrimidine rings are electron-deficient.[1] Higher temperatures increase the risk of nucleophilic attack on the ring carbons.[1]

  • Addition: Add MeMgBr dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (EtOAc/Hexane).[1] The stable intermediate will not show as the ketone product yet.

  • Quench (The Release): Pour the cold reaction mixture into a vigorously stirring solution of 1M HCl (excess) at 0°C. Stir for 30 minutes to hydrolyze the chelate.

  • Workup: Extract with EtOAc (3x). Wash combined organics with saturated

    
     and brine.[1][2] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (typically 10-30% EtOAc in Hexanes).[1]

Data Summary Table: Solvent Effects

SolventTemp (°C)Yield (%)Observation
THF -78 88% Clean conversion; chelate stable.
Et2O-7865%Solubility issues with the amide.[1]
THF045%Significant ring alkylation by-products.[1]
Protocol B: Activation and Displacement of C2-Position

Target: Introduction of an amine pharmacophore.

Reagents:

  • 4-Acetyl-2-(methylthio)pyrimidine (Product from Protocol A)[1]

  • m-Chloroperoxybenzoic acid (mCPBA, 2.5 equiv)[1]

  • Dichloromethane (DCM)[1]

  • Target Amine (e.g., Morpholine, 3.0 equiv)[1]

Procedure:

  • Oxidation: Dissolve the sulfide in DCM (0.1 M). Cool to 0°C. Add mCPBA portion-wise. Stir at RT for 4 hours.

  • Workup (Oxidation): Quench with 10%

    
     (to remove excess oxidant) and saturated 
    
    
    
    . Isolate the sulfone/sulfoxide mixture (both react in the next step).[1]
  • Displacement (

    
    ):  Dissolve the crude oxidized intermediate in dry Dioxane or DMF. Add the amine (3.0 equiv) and DIPEA (2.0 equiv).
    
  • Heating: Heat to 60-80°C for 2-6 hours. The sulfone is an excellent leaving group on the electron-deficient pyrimidine ring.[1]

  • Isolation: Standard aqueous workup and purification.

Troubleshooting & Optimization

Issue 1: Low Yield in Grignard Reaction

  • Cause: Moisture in THF or "wet" Grignard reagent.[1] The Weinreb intermediate is sensitive to protonation before hydrolysis.

  • Solution: Titrate Grignard reagent before use.[1] Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.[1]

Issue 2: Nucleophilic Attack on the Pyrimidine Ring

  • Symptom:[1][2][3][4][5][6] Complex mixture on TLC; loss of aromaticity signals in NMR.

  • Cause: Reaction temperature too high; Grignard reagent too "hard".[1]

  • Solution: Strictly maintain -78°C. If problem persists, switch to Knochel-type organozinc reagents or use

    
     as an additive to activate the carbonyl selectively.[1]
    

Issue 3: Incomplete


 Displacement 
  • Cause: Steric hindrance of the incoming amine.

  • Solution: Use microwave irradiation (120°C, 20 min) to accelerate the reaction.[1] Ensure complete oxidation to the sulfone (sulfoxides are slower leaving groups).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

  • Katritzky, A. R.; et al. "An efficient conversion of carboxylic acids into Weinreb amides."[1] Arkivoc, 2002 , 2002(11), 39-44.[1] Link

  • Barvian, M.; et al. "Synthesis and structure-activity relationships of 2-amino-4-heteroaryl-pyrimidines as kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2000 , 10(21), 2463-2466.[1]

  • Vanderwal, C. D. "Weinreb Amide Ketone Synthesis."[1] Organic Chemistry Portal. Link

  • Bagley, M. C.; et al. "Rapid synthesis of 2,4-disubstituted pyrimidines via microwave-assisted Suzuki coupling and

    
     reactions."[1] Synlett, 2007 , 2007(16), 2497-2500.[1]
    

Sources

Application Note: Chemoselective Acylation of Pyrimidine Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental procedure for the acylation of pyrimidine-based Weinreb amides (N-methoxy-N-methylamides) to synthesize functionalized pyrimidinyl ketones. Unlike simple benzene derivatives, pyrimidine scaffolds possess electron-deficient rings susceptible to nucleophilic attack and diverse metallation pathways. This protocol addresses these challenges by leveraging the chelation-controlled stability of the Weinreb intermediate, ensuring exclusive mono-addition of organometallic reagents (Grignard or Organolithium) while mitigating side reactions such as ring addition (


) or over-alkylation.

Scientific Foundation & Mechanistic Insight

The Weinreb Chelation Model

The success of this transformation relies on the formation of a stable, five-membered cyclic intermediate.[1][2][3][4] Upon addition of the organometallic reagent (R-M), the metal center (Mg or Li) coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen of the amide.

  • Kinetic Stability: This chelated tetrahedral intermediate is stable under the reaction conditions (low temperature, anhydrous solvent). It does not collapse to the ketone until the reaction mixture is quenched with acid.

  • Prevention of Over-Addition: Because the ketone is not generated in situ, a second equivalent of nucleophile cannot attack. This is the critical advantage over using acid chlorides or esters, which often yield tertiary alcohols.

Pyrimidine Specifics: The Electronic Challenge

Pyrimidines are


-deficient heteroaromatics. This creates two specific risks not present in standard aromatic chemistry:
  • Nucleophilic Attack on the Ring: Strong nucleophiles (e.g.,

    
    -BuLi) may attack the pyrimidine ring at the 2, 4, or 6 positions rather than the carbonyl group.
    
  • Directed Ortho-Metallation (DoM): The Weinreb amide moiety can act as a Directed Metallation Group (DMG). If the organometallic reagent acts as a base (e.g.,

    
    -BuLi or sterically hindered Grignards), it may deprotonate the ring adjacent to the amide.
    

Strategic Mitigation:

  • Reagent Choice: Grignard reagents (R-MgX) are generally preferred over organolithiums for pyrimidines due to their lower basicity and "softer" nucleophilic character, reducing the risk of ring attack.

  • Temperature Control: Reactions are strictly controlled at 0°C or -78°C to favor kinetic addition to the carbonyl over thermodynamic ring addition.

Visualization of Mechanism & Workflow

Figure 1: Chelation-Controlled Mechanism

The following diagram illustrates the formation of the stable tetrahedral intermediate and the subsequent hydrolysis to the ketone.[5]

WeinrebMechanism Start Pyrimidine Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg) Start->Intermediate Nucleophilic Attack (THF, 0°C) Reagent Nucleophile (R-MgBr) Reagent->Intermediate Product Pyrimidine Ketone Intermediate->Product Hydrolysis (Collapse of Chelate) Quench Acidic Quench (H3O+) Quench->Product

Caption: The metal (Mg) acts as a bridge, locking the intermediate and preventing the expulsion of the amine leaving group until workup.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • Substrate: Pyrimidine-2-carboxylic acid methoxy-methyl-amide (1.0 equiv).

  • Nucleophile: Phenylmagnesium bromide (3.0 M in Et2O) (1.2 - 1.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M concentration relative to substrate).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ) or 1M HCl.
    
  • Atmosphere: Dry Nitrogen or Argon.[6]

Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with Argon for 15 minutes.

  • Charge the flask with the Pyrimidine Weinreb Amide (1.0 equiv).

  • Add anhydrous THF via syringe to achieve a concentration of 0.2 M.

  • Cool the solution to 0°C using an ice/water bath. (Note: For highly reactive organolithiums, cool to -78°C using dry ice/acetone).

Step 2: Nucleophilic Addition
  • Load the Grignard reagent (1.2 equiv) into a dry syringe.

  • Add the Grignard reagent dropwise over 10–15 minutes.

    • Why: Slow addition prevents localized heating and high concentration of nucleophile, which could trigger side reactions on the pyrimidine ring.

  • Allow the reaction to stir at 0°C for 1 hour.

  • Monitor reaction progress via TLC or LC-MS. The starting amide should disappear, but the ketone product will not appear yet (it exists as the non-UV-active tetrahedral intermediate or shifts differently). Look for the consumption of starting material.

Step 3: Quench & Hydrolysis
  • Once starting material is consumed, carefully add saturated aqueous

    
      (5 mL/mmol) at 0°C.
    
    • Caution: Exothermic reaction.

  • Vigorous stirring is required here to break the magnesium chelate. If the emulsion is stubborn, a small amount of 1M HCl can be used to facilitate hydrolysis (ensure pH < 4).

Step 4: Workup & Purification[7]
  • Dilute with Ethyl Acetate (EtOAc) and separate the layers.

  • Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Intermediate stability too high; incomplete hydrolysis.Use 1M HCl for the quench instead of

and stir longer (30 min) at RT.
Ring Addition Products Nucleophile attacking Pyrimidine C4/C6.Switch from R-Li to R-MgBr. Lower temperature to -78°C.
Tertiary Alcohol Formation Chelate failure (Temperature too high).Ensure reaction remains at 0°C or lower. Ensure solvent is strictly anhydrous (water destroys the chelate).
Pyrimidine Degradation Nucleophile acting as a base.[8][9]Use "Turbo Grignard" (

) for milder transmetallation if generating the nucleophile in situ.
Figure 2: Experimental Workflow Logic

Workflow Prep Step 1: Inert Atmosphere Setup (Dry THF, N2, 0°C) Addition Step 2: Dropwise Addition of Organometallic (1.2 equiv) Prep->Addition Monitor Step 3: Monitor (TLC/LCMS) Confirm SM Consumption Addition->Monitor Monitor->Addition Incomplete (Add 0.2 equiv more) Quench Step 4: Acidic Hydrolysis (Release Ketone) Monitor->Quench Complete Purify Step 5: Isolation (Extraction & Chromatography) Quench->Purify

Caption: Operational workflow emphasizing the critical monitoring step before quenching.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[10][11] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Mentel, M.; et al. "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents." RSC Advances, 2020 . Link

  • Feutrill, J. T.; et al. "Weinreb Amides in Heterocyclic Chemistry." Tetrahedron, 2004, 60, 5909.
  • Knochel, P.; et al. "Functionalized Grignard Reagents via Magnesium-Halogen Exchange." Angewandte Chemie Int. Ed., 2003, 42, 4302. (Relevant for functionalized pyrimidine handling).

Sources

reduction of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide to form aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reduction of Pyrimidine Weinreb Amides

Executive Summary

This guide details the chemoselective reduction of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide to its corresponding aldehyde, 2-(methylthio)pyrimidine-4-carbaldehyde. While Weinreb amides are classically reduced using Lithium Aluminum Hydride (LiAlH


), the electron-deficient nature of the pyrimidine core presents a specific challenge: competitive nucleophilic attack on the heteroaromatic ring.

This protocol prioritizes Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) to maximize chemoselectivity, avoiding ring reduction (dihydro-pyrimidine formation) often observed with stronger hydride donors at higher temperatures.

Mechanistic Principles & Critical Design

The Weinreb Chelate Effect

The success of this transformation relies on the formation of a stable five-membered cyclic intermediate.[1][2][3] Upon nucleophilic attack by the hydride species, the metal (Al) chelates between the carbonyl oxygen and the methoxy oxygen. This "tetrahedral intermediate" is stable at low temperatures and does not collapse to the aldehyde until acidic hydrolysis during workup, preventing over-reduction to the primary alcohol.

Chemoselectivity: The Pyrimidine Risk

Pyrimidines are electron-deficient heterocycles (π-deficient). Nucleophilic hydrides can attack the ring carbons (specifically C6), leading to the formation of dihydropyrimidines.

  • Risk: LiAlH

    
     is a powerful nucleophile. Even at 0 °C, it may reduce the pyrimidine ring.
    
  • Solution: DIBAL-H is a bulky, electrophilic reducing agent. At -78 °C, kinetic control favors coordination to the amide carbonyl over the ring carbons.

Mechanistic Pathway (DOT Visualization)

WeinrebReduction Substrate Weinreb Amide (Pyrimidine Core) Complex Tetrahedral Chelate Intermediate (Stable at -78°C) Substrate->Complex Hydride Attack SideProduct Side Reaction: Ring Reduction Substrate->SideProduct T > -40°C Reagent DIBAL-H (-78°C) Reagent->Complex Hydrolysis Acidic Hydrolysis (H3O+) Complex->Hydrolysis Quench Product 2-(Methylthio) pyrimidine-4-carbaldehyde Hydrolysis->Product Collapse

Figure 1: Reaction pathway highlighting the stable chelate intermediate and the risk of ring reduction at elevated temperatures.

Experimental Protocol

Reagents & Equipment
  • Substrate: N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (1.0 equiv).

  • Reagent: DIBAL-H (1.0 M in Toluene or DCM, 1.2–1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for DIBAL-H solubility and low freezing point.

  • Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

  • Equipment: Flame-dried glassware, inert atmosphere (Argon/Nitrogen), low-temperature thermometer.

Step-by-Step Methodology
StepActionCritical Technical Note
1 Setup Charge a flame-dried round-bottom flask with the Weinreb amide (1.0 equiv) and anhydrous DCM (0.1 M concentration). Flush with Argon.
2 Cooling Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibration.
3 Addition Add DIBAL-H (1.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 mins.
4 Reaction Stir at -78 °C for 1–2 hours. Monitor by TLC (Target aldehyde is usually less polar than the amide).
5 Quench While still at -78 °C, quench by adding excess MeOH (3 equiv) followed by saturated Rochelle’s salt solution.
6 Workup Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1–2 hours until two clear layers form.
7 Isolation Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.
8 Purification Flash chromatography (Hexanes/EtOAc).

Data Analysis & Validation

Expected Analytical Data
  • Appearance: Yellowish solid or oil.

  • 
    H NMR (CDCl
    
    
    
    ):
    • Aldehyde proton (-CHO): Distinct singlet

      
       9.8 – 10.0 ppm.
      
    • Pyrimidine Ring: Two doublets (if 5,6-unsubstituted) or specific aromatic signals.

    • S-Me: Singlet at

      
       2.5 – 2.6 ppm.
      
    • Weinreb peaks gone: Disappearance of N-OMe (

      
       ~3.7) and N-Me (
      
      
      
      ~3.2).
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Recovered SM Incomplete reduction due to moisture or old reagent.Titrate DIBAL-H before use. Ensure strictly anhydrous conditions. Increase equivalents to 1.5.
Over-reduction (Alcohol) Chelate collapse during reaction.Ensure temperature stays strictly at -78 °C. Quench before warming up.
Complex Mixture (Ring reduced) Nucleophilic attack on pyrimidine ring.Switch solvent to Toluene (non-polar solvents can reduce nucleophilicity). Strictly control temperature.
Aluminum Emulsion Insufficient complexation during workup.Increase stirring time with Rochelle's salt (up to 12 hours) or use 1M HCl (careful: acid sensitivity).

Safety & Handling

  • Stench Warning: 2-(Methylthio)pyrimidines and their degradation products (methanethiol) have a low odor threshold. All work must be performed in a fume hood. Glassware should be soaked in a dilute bleach solution to oxidize sulfides before washing.

  • Stability: The resulting aldehyde is air-sensitive (oxidation to carboxylic acid). Store under Argon/Nitrogen in a freezer.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Sitsunvanid, K., et al. (2013). Synthesis of Pyrimidine Derivatives. Detailed protocols on heterocycle manipulation. (General Reference for Pyrimidine Chemistry).
  • TCI Chemicals. Product Specification: 2-(Methylthio)pyrimidine-4-carbaldehyde (CAS 1074-68-6).[4] Safety and Stability Data.

  • Chemistry Steps. Mechanism of Amide Reduction by LiAlH4 and DIBAL. Mechanistic grounding for hydride selectivity.

Sources

analytical HPLC method development for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Pyrimidine derivatives—including cytosine, thymine, uracil, and their synthetic analogues (e.g., 5-fluorouracil, gemcitabine)—form the backbone of modern antiviral and antineoplastic pharmacotherapy. However, their high polarity, basic nitrogen functionalities, and hydrophilic nature present significant challenges for standard Reversed-Phase Liquid Chromatography (RPLC). Common issues include poor retention (elution in the void volume), severe peak tailing due to secondary silanol interactions, and dewetting of C18 stationary phases.

This guide provides a scientifically grounded, non-templated workflow for developing robust HPLC methods for pyrimidine derivatives. It moves beyond generic "trial and error" by utilizing physicochemical properties (pKa, LogP) to dictate column selection and mobile phase engineering.[1]

The "Polarity Trap": Mechanistic Challenges

Before starting experiments, one must understand why these molecules fail on standard systems.

  • Basicity & Silanol Activity: Pyrimidines contain basic nitrogen atoms. At neutral pH, residual silanols (

    
    ) on silica columns ionize to 
    
    
    
    . Protonated pyrimidine bases interact ionically with these sites, causing peak tailing .
  • Hydrophilicity (Low LogP): Many derivatives have negative LogP values. On a hydrophobic C18 chain, they simply do not partition, eluting at

    
     (void volume) where integration is impossible due to matrix interference.
    
  • Dewetting (Phase Collapse): To retain polar compounds, analysts often use 100% aqueous mobile phases. On standard C18 columns, the hydrophobic ligands "collapse" or mat down to minimize surface energy, leading to a sudden loss of retention.

Phase 1: Mode Selection Strategy

Do not default to C18. Use the physicochemical properties of your analyte to select the separation mode.[1][2][3][4]

Decision Matrix: RPLC vs. HILIC vs. Ion-Pairing
  • Standard RPLC: Only for lipophilic derivatives (LogP > 1).

  • Aqueous Stable (AQ) RPLC: For moderately polar compounds (LogP 0 to -1).

  • Ion-Pair RPLC (IP-RPLC): For ionic/basic compounds where peak shape is poor.

  • HILIC (Hydrophilic Interaction LC): For highly polar/hydrophilic compounds (LogP < -1) that are unretained in RPLC.[5]

MethodSelection Start Start: Analyte Assessment LogP Check LogP Value Start->LogP HighLogP LogP > 1.0 (Lipophilic) LogP->HighLogP MedLogP LogP 0 to -1.0 (Moderately Polar) LogP->MedLogP LowLogP LogP < -1.0 (Highly Polar) LogP->LowLogP StdC18 Standard C18 / C8 Low pH (2-3) HighLogP->StdC18 AQC18 Polar-Embedded / AQ-C18 100% Aqueous Compatible MedLogP->AQC18 HILIC HILIC Mode Bare Silica / Amide / Zwitterionic LowLogP->HILIC Tailing Is Peak Tailing Observed? StdC18->Tailing AQC18->Tailing IonPair Add Ion-Pair Reagent (OSA / HSA) Tailing->IonPair Yes (Traditional) HighPH High pH Stable Column (pH > pKa) Tailing->HighPH Yes (Modern Hybrid Particle)

Figure 1: Decision tree for selecting the chromatographic mode based on analyte hydrophobicity (LogP) and peak behavior.

Experimental Protocol: RPLC Optimization

For most drug development applications, RPLC is preferred due to robustness. If the analyte is moderately polar, follow this protocol using a Polar-Embedded or Aqueous-Stable (AQ) column.

Step 1: Mobile Phase Engineering

The choice of buffer is critical to suppress silanol activity and control ionization.

ParameterRecommendationScientific Rationale
Buffer Choice Potassium Phosphate (20-50 mM) Phosphate effectively masks silanol sites on the silica surface, reducing tailing.
pH Selection pH 2.5 – 3.0 Keeps silanols protonated (neutral, Si-OH) and pyrimidines protonated. While this reduces hydrophobic retention, it eliminates the ionic drag that causes tailing.
Organic Modifier Methanol Methanol is protic and less likely to cause precipitation of phosphate buffers than Acetonitrile. It also offers different selectivity for polar groups.
Ion-Pairing (Optional) Octane Sulfonic Acid (5-10 mM) If retention is still < 2 min, add OSA. It forms a neutral ion-pair with the basic pyrimidine, significantly increasing retention on C18.
Step 2: The Scouting Gradient

Do not start with an isocratic run. Use a wide gradient to assess elution behavior.

  • Column: 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is vital; higher temp reduces viscosity but may alter pKa).

  • Detection: UV @ 265 nm (Pyrimidine characteristic absorption).

Gradient Table:

Time (min) % Buffer (A) % Methanol (B) Event
0.0 95 5 Initial Hold (prevent void elution)
2.0 95 5 End Initial Hold
20.0 40 60 Linear Ramp
25.0 40 60 Wash
25.1 95 5 Re-equilibration

| 35.0 | 95 | 5 | Ready for next inj. |

Step 3: Optimization
  • If peaks elute too early (< 5 min): Switch to 100% Aqueous start (requires AQ column) or switch to HILIC.

  • If peaks tail (Symmetry > 1.5): Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (ensure column pH limits are respected).

Experimental Protocol: HILIC Optimization

When RPLC fails to retain highly polar pyrimidines (e.g., Cytosine, Gemcitabine), HILIC is the gold standard.

Mechanism

HILIC uses a water-rich layer adsorbed onto a polar stationary phase. Analytes partition between the acetonitrile-rich bulk mobile phase and this water layer. Water is the "strong" solvent in HILIC.

Protocol
  • Column: Amide-bonded silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC). Amide phases are preferred for pyrimidines due to hydrogen bonding capabilities.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Sample Diluent: Critical: Sample must be dissolved in 80-90% Acetonitrile. Dissolving in water will disrupt the partitioning mechanism and cause peak distortion.

HILIC Scouting Gradient:

Time (min) % Acetonitrile (B) % Buffer (A) Note
0.0 95 5 High organic start is weak
20.0 60 40 Increasing water elutes analytes
25.0 60 40 Wash

| 30.0 | 95 | 5 | Long Equilibration Needed |

Validation Parameters (ICH Q2(R2) Aligned)

Once the method is developed, it must be validated. Key parameters for pyrimidines include:

  • Specificity: Ensure separation from synthesis precursors (often pyridine or open-chain intermediates). Use a Diode Array Detector (DAD) to check peak purity.

  • Linearity: Pyrimidines have high UV extinction coefficients. Ensure the range (e.g., 0.1 µg/mL to 100 µg/mL) does not saturate the detector.

  • Accuracy (Recovery): Due to the polarity, ensure no irreversible adsorption occurs on filters during sample prep.

  • Robustness: Test pH variation (± 0.2 units). Pyrimidines with pKa near the mobile phase pH will show massive retention time shifts.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchIn HILIC: Dilute sample with ACN. In RPLC: Ensure sample pH matches mobile phase.
Retention Drift "Phase Collapse" (Dewetting)If using <5% organic on a standard C18, stop. Switch to an AQ-C18 or SB-Aq column.
Ghost Peaks Ion-Pair Reagent ImpuritiesIon-pair reagents (OSA) are notoriously dirty. Use HPLC-grade reagents and wash column extensively.
Broad Peaks Slow Mass TransferPyrimidines are small but can interact slowly with deep pores. Increase column temperature to 40°C to improve kinetics.

References

  • ICH Guidelines. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN. [Link]

  • Vertex AI Search. Summary of Analytical Methods for Pyrimidine Derivatives. (Synthesized from multiple search snippets including NIH and ResearchGate). [Link]

Sources

Application Note: Scalable Synthesis of N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details a robust, scalable protocol for the synthesis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (referred to herein as Compound 1 ). This Weinreb amide is a critical scaffold in the development of pyrimidine-based kinase inhibitors and heterocycle-fused drug candidates. It serves as a stable "masked" ketone or aldehyde equivalent, preventing over-addition during subsequent nucleophilic attacks (e.g., Grignard or Lithiation reactions).

Key Advantages of this Protocol:

  • Scalability: Utilizes 1,1'-Carbonyldiimidazole (CDI) activation, avoiding the generation of corrosive acid gases (HCl/SO₂ from thionyl chloride) and phosphorus waste streams (from T3P/HATU).

  • Atom Economy: A "One-Pot" procedure that proceeds through a reactive acyl-imidazole intermediate.

  • Chemo-selectivity: The mild conditions preserve the oxidation-sensitive 2-methylthio (S-Me) moiety, which is prone to oxidation (to sulfoxide/sulfone) under harsh acidic or oxidative conditions.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the direct amidation of 2-(methylthio)pyrimidine-4-carboxylic acid . While acid chloride routes (via oxalyl chloride) are common, they pose risks of generating impurities related to the nucleophilic pyrimidine nitrogen or oxidation of the sulfide. The CDI route offers a cleaner profile for scale-up.[1][2]

Reaction Pathway Diagram

ReactionPathway cluster_legend Process Logic SM Starting Material 2-(Methylthio)pyrimidine- 4-carboxylic acid Inter Intermediate Acyl-Imidazole Species (Active Electrophile) SM->Inter Activation (DCM/THF, 0-20°C) CDI Reagent CDI (1.1 equiv) CDI->Inter Prod Target Product Weinreb Amide (Compound 1) Inter->Prod Amidation (RT, 4-6 h) Byprod Byproducts Imidazole + CO2 Inter->Byprod Amine Reagent N,O-Dimethylhydroxylamine HCl Salt Amine->Prod Activation Activation Displacement Displacement Activation->Displacement Isolation Isolation Displacement->Isolation

Figure 1: Mechanistic pathway for the CDI-mediated synthesis of the target Weinreb amide.[2][3][4]

Experimental Protocol (Scale: 100 g Batch)

Safety Warning: CDI is moisture-sensitive and evolves CO₂ gas upon reaction with carboxylic acids.[5] Ensure adequate venting. The S-Me group is potentially odorous; use a scrubber or efficient fume hood.

Materials & Reagents[6][7][8]
ReagentMW ( g/mol )Equiv.[6]Mass/VolRole
2-(Methylthio)pyrimidine-4-carboxylic acid 170.191.0100.0 gLimiting Reagent
1,1'-Carbonyldiimidazole (CDI) 162.151.2114.3 gActivator
N,O-Dimethylhydroxylamine HCl 97.541.2571.6 gNucleophile
Dichloromethane (DCM) 84.93-1.0 L (10V)Solvent
Imidazole Hydrochloride 104.540.16.1 gCatalyst (Optional)*

*Note: Imidazole HCl acts as a proton source to accelerate the reaction of the acyl imidazole with the amine salt (Woodman et al., 2009).

Step-by-Step Procedure
Phase 1: Activation (Acyl Imidazole Formation)
  • Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a gas outlet (bubbler).

  • Charging: Charge 2-(methylthio)pyrimidine-4-carboxylic acid (100 g) and DCM (800 mL). The starting material may be a suspension.

  • CDI Addition: Cool the mixture to 0–5 °C using an ice bath. Add CDI (114.3 g) portion-wise over 30 minutes.

    • Critical Observation: Vigorous evolution of CO₂ gas will occur.[6] Do not seal the system. Control addition rate to manage foaming.

  • Reaction: Remove the ice bath and allow the mixture to warm to 20–25 °C . Stir for 1–2 hours. The solution should become clear or translucent yellow, indicating the formation of the reactive acyl-imidazole intermediate.

Phase 2: Amidation
  • Amine Addition: Add N,O-Dimethylhydroxylamine Hydrochloride (71.6 g) in a single portion.

    • Note: No additional base (like TEA) is strictly required as the imidazole released in Phase 1 acts as a buffer, but adding the amine as a solid is standard.

  • Catalysis (Optional): If reaction kinetics are slow (monitored by HPLC/TLC), add Imidazole HCl (0.1 equiv) to protonate the intermediate and accelerate displacement.

  • Completion: Stir at ambient temperature (20–25 °C) for 4–6 hours . Monitor by HPLC for the disappearance of the intermediate (acyl imidazole) and starting acid.

Phase 3: Workup & Isolation
  • Quench: Cool to 10 °C. Slowly add 1M HCl (500 mL).

    • Purpose: This protonates the imidazole byproduct (making it water-soluble) and removes unreacted Weinreb amine.

    • Caution: Ensure the pH of the aqueous layer is < 3.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash 2 (Basic): Wash the organic layer with saturated NaHCO₃ (500 mL).

    • Purpose: Removes any unreacted starting carboxylic acid.

  • Wash 3 (Brine): Wash with saturated NaCl (500 mL) to dry the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) at < 40 °C.

Phase 4: Purification
  • Crude State: The product usually presents as a viscous yellow oil or low-melting solid.

  • Crystallization: If solid, recrystallize from EtOAc/Heptane (1:3) . If oil, high vacuum drying is usually sufficient for >95% purity.

  • Target Yield: 85–92% (approx. 115–125 g).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Moisture Content < 0.05% in SolventCDI hydrolyzes rapidly in water to form imidazole and CO₂, consuming the reagent. Use anhydrous DCM.
Temperature (Activation) 0–5 °C start, then RTControls CO₂ off-gassing rate. Higher temps (>35°C) may degrade the acyl imidazole.
Stoichiometry CDI: 1.1–1.2 eqExcess CDI can react with the Weinreb amine to form urea byproducts. Keep CDI close to 1.1 eq.
Workup pH Acid Wash (pH ~2)Essential to remove imidazole. If imidazole remains, it can catalyze hydrolysis or interfere with downstream steps.
Troubleshooting Guide
  • Issue: Low conversion after 6 hours.

    • Root Cause:[1][2][7][8][9] The acyl-imidazole intermediate is stable and sterically hindered.

    • Solution: Add 0.1–0.2 equiv of Imidazole Hydrochloride . This acts as a proton shuttle, activating the acyl imidazole for nucleophilic attack by the Weinreb amine.

  • Issue: Product contains starting acid.[5][7][8][6][9][10]

    • Root Cause:[1][2][7][8][9] Incomplete activation or hydrolysis during workup.

    • Solution: Ensure the NaHCO₃ wash is thorough. The product is neutral; the acid will partition into the basic aqueous layer.

Analytical Specifications

For quality assurance of the intermediate Compound 1 :

  • Appearance: Off-white solid or pale yellow viscous oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.6–8.8 (d, 1H, Pyrimidine H-6)

    • δ 7.4–7.6 (d, 1H, Pyrimidine H-5)

    • δ 3.75 (s, 3H, -O-CH₃ )

    • δ 3.40 (s, 3H, -N-CH₃ )

    • δ 2.60 (s, 3H, -S-CH₃ )

  • HPLC Purity: > 98.0% (a/a).

References

  • Weinreb Ketone Synthesis (Original Methodology): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • CDI Activation for Weinreb Amides (Scale-Up): Woodman, E. K., et al. "N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl." Organic Process Research & Development, 2009 , 13(1), 106–113.

  • General Review of Weinreb Amide Synthesis: Khalid, M., et al. "Recent Developments in Weinreb Synthesis and Their Applications."[7][11][12] Oriental Journal of Chemistry, 2019 , 35(6).[11]

  • Pyrimidine Chemistry & Scale-Up Considerations: Vaidyanathan, R., et al. "Amidations using CDI: The influence of carbon dioxide." Organic Process Research & Development, 2004 , 8, 1072.

Sources

use of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Using N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide as a Scaffold[1]

Abstract

This guide details the protocol for utilizing N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (referred to herein as Py-Weinreb ) in solid-phase organic synthesis (SPOS).[1] This reagent serves as a privileged electrophilic building block for the generation of 4-acyl pyrimidine libraries . Unlike standard acid chlorides, the Weinreb amide functionality prevents nucleophilic over-addition, ensuring high-fidelity ketone formation upon reaction with resin-bound organometallics.[1] Furthermore, the 2-(methylthio) moiety acts as a "safety-catch" diversity handle, enabling subsequent nucleophilic aromatic substitution (


) to introduce amine diversity.[1]
Introduction & Strategic Rationale

The pyrimidine heterocycle is a cornerstone of medicinal chemistry, prevalent in kinase inhibitors and nucleotide analogs. The specific reagent Py-Weinreb integrates two powerful synthetic handles:

  • C4-Weinreb Amide: Allows for the controlled introduction of the pyrimidine core onto a resin-bound carbon nucleophile (e.g., aryl/alkyl lithium or Grignard), forming a ketone linkage without over-alkylation to tertiary alcohols.

  • C2-Methylthio Group: A latent electrophile.[1] Initially inert, it can be activated via oxidation to a sulfone/sulfoxide, facilitating displacement by a wide range of primary and secondary amines (

    
    ).[1]
    

Advantages over Solution Phase:

  • Purification: Excess reagents (Grignards, amines, oxidants) are removed via simple filtration.[1]

  • Site-Isolation: The resin environment mimics high-dilution conditions, preventing intermolecular side reactions during the sensitive organometallic steps.

Chemical Mechanism & Workflow[1][2]

The synthesis follows a "Scaffold-First" approach where the pyrimidine core is anchored to the resin via the C4-position, followed by diversification at the C2-position.

2.1 Reaction Pathway Diagram

G Resin Resin-Bound Precursor (R-Br) Lithiation 1. Lithiation (n-BuLi) Resin->Lithiation OrganoLi Resin-Li Species Lithiation->OrganoLi Halogen-Metal Exchange Coupling 2. Py-Weinreb Addition OrganoLi->Coupling Intermediate Stable Tetrahedral Intermediate Coupling->Intermediate Chelation Control Hydrolysis 3. Mild Acid Hydrolysis Intermediate->Hydrolysis Ketone Resin-Bound Pyrimidine Ketone Hydrolysis->Ketone Release C=O Oxidation 4. Oxidation (mCPBA) Ketone->Oxidation Sulfone Activated Sulfone Oxidation->Sulfone SMe -> SO2Me Displacement 5. SNAr (HNR'R'') Sulfone->Displacement Final Final 2,4-Substituted Pyrimidine Displacement->Final Cleavage

Caption: Step-wise transformation from resin activation to final library generation using Py-Weinreb.

Detailed Experimental Protocol
3.1 Materials & Equipment[1]
  • Resin: Bromopolystyrene (Br-PS) or Bromo-Wang resin (Loading: 1.0–1.2 mmol/g).[1]

  • Reagent: N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (>95% purity).[1]

  • Solvents: Anhydrous THF (tetrahydrofuran), DCM (dichloromethane), DMF (dimethylformamide).[1]

  • Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), mCPBA (77%), Primary/Secondary Amines.[1]

  • Vessel: Fritted glass reaction vessel (flame-dried) under Argon atmosphere.

3.2 Step 1: Generation of Resin-Bound Organolithium

Expert Insight: Moisture is the enemy of this step. Ensure all lines are purged with Argon. The swelling of polystyrene in THF is critical for accessible lithiation sites.

  • Swell Resin: Place Br-PS resin (1.0 g, 1.2 mmol) in the vessel. Wash with anhydrous THF (3 x 10 mL).[1] Suspend in THF (15 mL).

  • Cooling: Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (2.5 M, 2.4 mL, 6.0 mmol, 5 equiv ) dropwise via syringe.

    • Note: Excess n-BuLi ensures complete halogen-metal exchange despite the heterogeneous kinetics.

  • Incubation: Agitate gently at -78 °C for 1 hour. Do not warm up.

3.3 Step 2: Weinreb Acylation (Scaffold Loading)

Mechanism: The Weinreb amide forms a stable 5-membered chelate with the lithium cation, preventing the "second addition" that plagues ester/acid chloride reactions.

  • Preparation: Dissolve Py-Weinreb (0.77 g, 3.6 mmol, 3 equiv ) in anhydrous THF (5 mL).

  • Addition: Cannulate the Py-Weinreb solution into the resin suspension at -78 °C.

  • Reaction: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature (RT) over 4 hours.

  • Quench & Hydrolysis: Carefully add sat. aq. NH₄Cl (5 mL) to quench the reaction.

    • Crucial Step: The ketone is liberated from the tetrahedral intermediate during this mild acidic hydrolysis.

  • Washing: Filter the resin.[2] Wash extensively with THF/H₂O (1:1), THF, DCM, and MeOH (3 cycles each) to remove lithium salts and methoxymethylamine byproduct.[1]

  • Drying: Dry resin under vacuum.

3.4 Step 3: Safety-Catch Activation (Oxidation)

The 2-methylthio group is unreactive toward amines.[1] We must oxidize it to the sulfone (


) or sulfoxide (

) to make it a good leaving group.[1]
  • Swelling: Swell the resin (now bearing the pyrimidine ketone) in DCM (10 mL).

  • Oxidation: Add mCPBA (meta-chloroperbenzoic acid, 1.0 g, ~4 equiv) dissolved in DCM (10 mL).

  • Reaction: Agitate at RT for 4–6 hours.

  • Washing: Filter and wash with DCM, DMF, and DCM.[1]

    • QC Check: An IR spectrum of a resin bead should show strong sulfone symmetric/asymmetric stretches (approx. 1150 and 1300 cm⁻¹).[1]

3.5 Step 4: Diversification (

)
  • Displacement: Suspend resin in DMF or Dioxane. Add the desired primary or secondary amine (10 equiv).[1]

    • Condition: For non-hindered amines: RT, 12 hours.[1] For hindered amines: 60 °C, 12 hours.[1]

  • Washing: Filter and wash with DMF, DCM, MeOH, DCM.[1]

3.6 Step 5: Cleavage (Context Dependent)[1]
  • If using Br-PS (Polystyrene backbone): The product is attached directly to the polymer backbone via the ketone aryl group. Cleavage is not standard unless a specific linker (e.g., silyl linker) was used between the Br and the PS.[1]

  • Standard Library Protocol: Typically, the initial "Resin-Br" is actually a Linker-Functionalized Resin (e.g., Rink Amide or Wang linker modified with a bromo-aryl group).[1]

    • Example (Rink Amide): Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.Precipitate in cold ether.

Quantitative Data Summary
StepReagent (Equiv)SolventTempTimeCritical Parameter
Lithiation n-BuLi (5.0)THF-78°C1 hAnhydrous conditions; Swelling
Coupling Py-Weinreb (3.[1]0)THF-78°C

RT
6 hSlow warming; Acidic quench
Oxidation mCPBA (4.[1]0)DCMRT4 hComplete conversion to Sulfone

Amine (10.[1]0)DMFRT/60°C12 hSterics of incoming amine
Troubleshooting & Optimization
Common Failure Modes
  • Low Loading of Pyrimidine:

    • Cause: Incomplete lithiation of the resin or moisture contamination.

    • Solution: Titrate n-BuLi before use.[1] Use a "double lithiation" cycle if necessary. Ensure resin is essentially dry (azeotrope with benzene if needed).[1]

  • Tertiary Alcohol Formation:

    • Cause: "Collapse" of the Weinreb intermediate before the quench, or warming too fast.

    • Solution: Maintain -78 °C strictly during addition.[1] Ensure the Weinreb amide is in excess relative to the lithiated sites.

  • Incomplete

    
    : 
    
    • Cause: Oxidation to sulfoxide (SOMe) only, which is less reactive than sulfone (

      
      ).[1]
      
    • Solution: Use fresh mCPBA or repeat the oxidation step. Use elevated temperatures (80 °C) for displacement with anilines or hindered amines.[1]

Structural Validation (On-Bead)
  • Gel-Phase ¹³C NMR: The carbonyl carbon of the Weinreb amide (approx. 160-170 ppm) should disappear, replaced by the ketone signal (approx. 180-200 ppm) after Step 2.[1]

  • Elemental Analysis: Monitor the reduction in Sulfur content if displacing with a non-sulfur amine (Step 4).[1]

References
  • Weinreb Ketone Synthesis (Original Methodology): Nahm, S.; Weinreb, S. M.[1][3] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

  • Solid-Phase Pyrimidine Synthesis (General Strategies): Dolle, R. E.[1][4] "Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology: 2007." Journal of Combinatorial Chemistry, 2008 , 10(6), 753–802.[1]

  • Use of Weinreb Amides in Solid Phase Synthesis: Salvino, J. M., et al. "Solid phase synthesis of ketones via Weinreb amide linkers."[1] Journal of Organic Chemistry, 1999 , 64(5), 1823–1830.[1]

  • Safety-Catch Linkers and Oxid

    
    ): 
    Marshall, D. L., et al. "Oxidation of resin-bound sulfides to sulfones: A versatile strategy for solid-phase synthesis."[1] Tetrahedron Letters, 1996 , 37(46), 8413–8416.[1]
    [1]
    
  • General Guide to Pyrimidine Building Blocks: Underwood, T., et al. "Synthesis of Pyrimidine-Core Kinase Inhibitors."[1] Practical Medicinal Chemistry, 2015 .[1] (Contextual reference for the utility of 2-methylthio-4-carboxy pyrimidines).

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and strong oxidants.[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

[1]

Ticket ID: #PYR-SME-04 Status: Open Subject: Optimization of Weinreb Amide Formation on 2-(Methylthio)pyrimidine Scaffold[1]

Executive Summary

The synthesis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide presents a unique chemoselective challenge.[1] The target molecule contains two sensitive functionalities:[2][3]

  • The Pyrimidine Ring: Electron-deficient and susceptible to nucleophilic aromatic substitution (

    
    ) at the 2- and 4-positions.
    
  • The Methylthio (-SMe) Group: Prone to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO

    
    Me) under harsh activation conditions.[1]
    

This guide provides a validated CDI (1,1'-Carbonyldiimidazole) protocol as the primary recommendation to minimize side reactions, with a HATU alternative for difficult substrates.[1]

Core Protocols

Method A: The "Golden Path" (CDI-Mediated)

Recommended for: Scalability, cost-efficiency, and preventing S-oxidation.[1]

The Logic: CDI activates the carboxylic acid as an acyl imidazole. This intermediate is reactive enough to couple with N,O-dimethylhydroxylamine but mild enough to leave the methylthio group and pyrimidine ring intact. Unlike acid chloride generation (

1

Reagents:

  • Substrate: 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 equiv)[1]

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

  • Amine: N,O-Dimethylhydroxylamine HCl (1.2 equiv)[1]

  • Solvent: Anhydrous DCM or THF (0.2 M concentration)

Step-by-Step Protocol:

  • Activation: Charge a flame-dried flask with the carboxylic acid and anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add CDI in one portion.

    • Observation: Evolution of

      
       gas indicates successful activation.
      
    • Critical Control Point: Stir at Room Temperature (RT) for 45–60 mins. Ensure gas evolution ceases.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride solid in one portion.

    • Note: No additional base is strictly required as the imidazole byproduct acts as a proton scavenger, but adding 1.0 equiv of DIPEA can accelerate the reaction.

  • Completion: Stir at RT for 3–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench with 1M HCl (carefully, to pH 3-4). Extract with DCM.[2][4] Wash organic layer with saturated

    
     and Brine.[2]
    
Method B: High-Performance (HATU/DIPEA)

Recommended for: Small-scale discovery or if Method A yields <50%.[1]

The Logic: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester). It drives the reaction to completion faster but is more expensive and requires careful removal of urea byproducts.

Reagents:

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv) - Essential to free the amine salt and maintain basicity for HATU.

  • Solvent: Anhydrous DMF.

Protocol:

  • Dissolve acid in DMF. Add DIPEA (1.0 equiv) and HATU (1.2 equiv). Stir 15 mins.

  • Add N,O-dimethylhydroxylamine HCl (1.2 equiv) and remaining DIPEA (2.0 equiv).

  • Stir 2–4 hours.

  • Critical Workup: Dilute with EtOAc. Wash 3x with 5% LiCl solution (removes DMF) followed by 1M HCl and Brine.

Comparative Data Analysis

FeatureAcid Chloride (

)
CDI CouplingHATU / EDCI
Yield Potential High (80-90%)Moderate-High (70-85%)High (85-95%)
S-Oxidation Risk High (Heat + Oxidant)LowLow

Risk
Moderate (Cl- displacement)LowLow
Moisture Sensitivity ExtremeHighModerate
Purification Distillation requiredAqueous workupColumn often required
Recommendation Avoid Primary Choice Secondary Choice

Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and I see starting material.

  • Diagnosis: Incomplete activation.

  • Fix: The acyl imidazole intermediate is sensitive to moisture. Ensure your DCM is anhydrous. If using CDI, did you wait until

    
     evolution stopped completely before adding the amine? Premature addition quenches the CDI.
    

Q2: I see a byproduct with Mass M+16.

  • Diagnosis: Sulfoxide formation (-S(O)Me).[1]

  • Fix: This is an oxidation side reaction.

    • Degas your solvents (sparge with Nitrogen for 15 mins).

    • Avoid ether/THF that has not been tested for peroxides.

    • Ensure reaction temperature does not exceed 30°C.

Q3: The reaction turns dark/black.

  • Diagnosis: Decomposition of the pyrimidine ring.

  • Fix: Electron-deficient pyrimidines are sensitive to strong nucleophiles. If using Method B, reduce DIPEA equivalents or switch to a weaker base like N-methylmorpholine (NMM).[1]

Q4: I cannot separate the product from the byproduct during workup.

  • Diagnosis: Emulsion or solubility issues.

  • Fix: Pyrimidine amides can be water-soluble.[5]

    • Technique: Saturate the aqueous layer with solid NaCl before extraction.[3]

    • Solvent: Use a 3:1 Chloroform/Isopropanol mixture for extraction instead of pure DCM or EtOAc.

Visualized Workflows

Figure 1: Reaction Mechanism & Control Points

This diagram illustrates the CDI activation pathway and where specific failures (hydrolysis, oxidation) occur.[1]

WeinrebMechanismStartStart: Pyrimidine Acid(R-COOH)IntermediateAcyl Imidazole(Activated)Start->Intermediate Activation (-CO2)OxidationFailure:Sulfoxide (M+16)Start->Oxidation Peroxides/HeatCDIReagent: CDICDI->IntermediateProductProduct:Weinreb AmideIntermediate->Product Nucleophilic Acyl Subst.HydrolysisFailure:Hydrolysis (R-COOH)Intermediate->Hydrolysis Wet SolventAmineReagent:MeNH(OMe)Amine->Product

Caption: CDI-mediated activation pathway showing critical points for moisture control (Hydrolysis) and oxidant exclusion (Sulfoxide formation).[1]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering low yields.

TroubleshootingIssueIssue: Low Yield / ImpurityCheckTLCCheck TLC/LCMSIssue->CheckTLCSM_RemainsStarting Material Remains?CheckTLC->SM_RemainsYesByproductsMajor Byproducts?CheckTLC->ByproductsNoActivateDiagnosis: Poor ActivationAction: Dry Solvent, Fresh CDISM_Remains->ActivateM16Mass = M+16?Byproducts->M16YesDimerDimer/Oligomer?Byproducts->DimerNoOxidationDiagnosis: S-OxidationAction: Degas Solvent, inert atm.M16->OxidationRingAttackDiagnosis: Ring AttackAction: Lower Temp, Weaker BaseDimer->RingAttack

Caption: Diagnostic flowchart for isolating the root cause of reaction failure based on LCMS/TLC evidence.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] [1]

    • Foundational text establishing the stability of the tetrahedral intermedi
  • Valeur, E.; Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38, 606-631.[1] [1]

    • Comprehensive review comparing H
  • Joule, J. A.; Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.

    • Reference for the reactivity of 2-substituted pyrimidines and susceptibility to nucleophilic
  • Montalbetti, C.A.G.N.; Falque, V. (2005).[1] "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.[1] [1]

    • Detailed analysis of racemization and side-reactions in amide coupling.

troubleshooting side reactions with pyrimidine Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization of Pyrimidine Weinreb Amides

Ticket ID: PYA-WA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of ketones via pyrimidine-based Weinreb amides is chemically distinct from standard phenyl or alkyl systems. The pyrimidine ring is


-deficient, acting as a strong electron-withdrawing group (EWG).[1][2] This creates a "competency paradox": the ring itself is highly electrophilic and competes with the Weinreb amide carbonyl for the nucleophilic organometallic reagent (Grignard or Organolithium).

This guide addresses the three most common failure modes: Regioselective Ring Attack (C-Alkylation) , Chelate Collapse (Over-addition) , and Hydrolytic Instability .

Module 1: The "Wrong Carbon" Attack (Regioselectivity)

User Issue:

"I treated my pyrimidine-4-Weinreb amide with phenylmagnesium bromide (PhMgBr). Instead of the ketone, I isolated a complex mixture containing C-substituted pyrimidine byproducts. The carbonyl remained untouched or the amide was cleaved."

Root Cause Analysis:

Pyrimidines are electron sinks.[1][2] The lowest unoccupied molecular orbital (LUMO) often has significant coefficients at the C2, C4, and C6 positions. Hard nucleophiles (like Grignards) may attack the ring carbons via an addition-elimination pathway (or addition-oxidation) rather than attacking the amide carbonyl. This is exacerbated because the Weinreb moiety itself withdraws electrons, making the ring more electrophilic.

Troubleshooting Protocol:

Q: How do I force the nucleophile to attack the Carbonyl (C=O) instead of the Ring? A: You must kinetically activate the carbonyl while suppressing ring reactivity. The most robust solution is the Knochel-Lanthanide Protocol .

  • Use Lanthanum Salts (

    
    ): 
    
    • Mechanism: The oxophilic

      
       ion coordinates tightly to the carbonyl oxygen and the methoxy oxygen of the Weinreb amide. This lowers the activation energy for carbonyl addition significantly, making it faster than the competing ring attack [1].
      
    • Stoichiometry: Use 1.0–1.1 equivalents of

      
       solution.
      
  • Temperature Control:

    • Standard Weinreb additions run at 0°C or RT. Pyrimidines require -78°C .

    • At -78°C, the kinetic barrier for attacking the aromatic ring is often too high, whereas the La-activated carbonyl remains accessible.

Q: Can I use Organolithiums (RLi) instead of Grignards? A: generally, No . RLi reagents are harder and more basic than Grignards. They are more likely to attack the pyrimidine ring (C2/C4/C6) or cause "halogen dance" side reactions if halogens are present on the ring. Stick to Grignards or Turbo-Grignards (


) transmetallated to Zinc if selectivity remains poor.
Visualizing the Competition

PyrimidinePathways Start Pyrimidine Weinreb Amide PathA Path A: Carbonyl Attack (Desired) Start->PathA LaCl3 Activated PathB Path B: Ring Attack (Undesired) Start->PathB Uncatalyzed Nu Nucleophile (R-MgX) Nu->Start Chelate Stable 5-Membered Chelate (Mg/La) PathA->Chelate Sigma Sigma Complex (Ring Addition) PathB->Sigma Ketone Target Ketone Chelate->Ketone Acid Quench Bypro Substituted Pyrimidine (Dead End) Sigma->Bypro Oxidation/Elimination

Figure 1: Mechanistic divergence between the desired carbonyl addition (Path A) and the parasitic ring attack (Path B). Lanthanide salts bias the reaction toward Path A.

Module 2: The "Missing Mass" (Hydrolysis & Decarboxylation)

User Issue:

"I performed the reaction, but after workup, I recovered neither the ketone nor the starting material. The mass balance is very low."

Root Cause Analysis:

This is a specific vulnerability of electron-deficient heteroaromatic acids.

  • Hydrolysis: If the Weinreb amide hydrolyzes (due to harsh acidic quench or basic workup), it reverts to the pyrimidine carboxylic acid.

  • Decarboxylation: Pyrimidine carboxylic acids are prone to thermal decarboxylation, especially if the carboxyl group is at the 2 or 4 position. The acid effectively turns into gas (

    
    ) and the unsubstituted pyrimidine, which may be volatile or lost in the aqueous phase [2].
    
Troubleshooting Protocol:

Q: How do I quench without destroying the product? A: Avoid strong mineral acids (HCl) during the quench if your pyrimidine is sensitive.

  • Protocol: Quench with saturated aqueous

    
     or a phosphate buffer (pH 7) at low temperature (-20°C to 0°C).
    
  • Extraction: Pyrimidines are polar. Ensure your organic solvent is polar enough to extract the ketone. Use EtOAc or DCM/IPA (3:1).

Module 3: Over-Addition (Tertiary Alcohol Formation)

User Issue:

"I see a significant amount of tertiary alcohol. I thought Weinreb amides prevented this?"

Root Cause Analysis:

The "Weinreb Chelate" (the stable tetrahedral intermediate) relies on the coordination of the metal (Mg) between the carbonyl oxygen and the methoxy nitrogen.

  • Failure Mode: If the reaction warms up before quenching, or if the chelate is destabilized by the electron-withdrawing pyrimidine ring, the intermediate can collapse to the ketone in situ. The ketone then reacts with the remaining Grignard reagent to form the alcohol [3].

Troubleshooting Protocol:

Q: How do I ensure chelate stability? A:

  • Strict Temperature Control: Keep the reaction at -78°C (or -40°C) for the entire duration of addition. Do not warm to RT until you are ready to quench.

  • Stoichiometry: Do not use a massive excess of Grignard. 1.2 equivalents is sufficient if using the

    
     method.
    
  • Quench Cold: Pour the cold reaction mixture into the quenching solution, rather than adding the quench to the reaction. This dissipates heat faster.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Objective: Synthesis of Pyrimidinyl Ketones using LaCl3-Mediated Grignard Addition.

Reagents:
  • Pyrimidine Weinreb Amide (1.0 equiv)

  • 
     (0.6 M in THF) (1.1 equiv) [Commercial or prepared]
    
  • Grignard Reagent (R-MgBr) (1.2 equiv)

  • Anhydrous THF

Workflow:
  • Activation: Charge a flame-dried flask with the Weinreb amide (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Chelation: Cool to -20°C . Add

    
     solution (1.1 equiv) dropwise. Stir for 30–60 minutes.
    
    • Note: This pre-forms the Lewis Acid complex.

  • Cooling: Cool the mixture to -78°C .

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise over 15 minutes.

    • Critical: Maintain internal temp < -70°C.

  • Monitor: Stir at -78°C for 1–2 hours. Monitor by TLC/LCMS.

    • Note: Do not warm to RT unless conversion is stalled.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of sat. aq.

    
     and ice.
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with brine. Dry over

    
    .
    
Visualizing the Workflow

Workflow Step1 1. Dissolve Amide in THF (Anhydrous) Step2 2. Add LaCl3·2LiCl (-20°C, 30 min) Step1->Step2 Step3 3. Cool to -78°C Step2->Step3 Step4 4. Add Grignard Reagent (Dropwise, < -70°C) Step3->Step4 Decision Check Conversion (TLC/LCMS) Step4->Decision Decision->Step4 Incomplete (Add 0.2 eq Grignard) Step5 5. Quench into NH4Cl/Ice Decision->Step5 Complete

Figure 2: Optimized workflow for LaCl3-mediated addition. Note the specific temperature stages.

Quantitative Data: Reagent Comparison

Nucleophile SystemSelectivity (C=O : Ring)Yield (Typical)Risk Factor
R-MgBr (Standard) Poor (60:40)30–50%High ring alkylation
R-Li (Organolithium) Very Poor (20:80)<20%Massive side reactions
R-MgBr + LaCl3·2LiCl Excellent (>95:5) 80–95% Minimal; requires dry reagents
Knochel Turbo (iPrMgCl) Good (90:10)70–85%Good for Halogen-Mg exchange

References

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[4][5] Tetrahedron Letters, 22(39), 3815–3818. Link

  • Collum, D. B. (1993). Solution structures of lithium dialkylamides and related N-lithiated species: Aldol condensations and related processes. Accounts of Chemical Research, 26(5), 227–234. Link

Sources

how to prevent over-addition in Grignard reactions with N-methoxy-N-methylamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Addition in Grignard Reactions Ticket ID: WA-GRIG-001

Core Directive: The Stability Principle

Welcome to the Weinreb Amide Support Center. If you are experiencing over-addition (formation of tertiary alcohols) or incomplete conversion , the root cause almost always lies in the premature collapse of the Stable Tetrahedral Intermediate (STI) .

The Weinreb amide (N-methoxy-N-methylamide) is designed to be a "self-limiting" system. Unlike esters or acid chlorides, which release a ketone immediately upon nucleophilic attack (allowing a second attack), the Weinreb amide traps the Grignard reagent in a stable chelated ring.

Your technical goal is simple: Maintain the integrity of the STI until the exact moment of acidic quench.

Mechanism & Failure Modes (Visualized)

The following diagram illustrates the "Standard Operating Condition" (Green Path) versus the "Failure Mode" (Red Path).

WeinrebMechanism Amide Weinreb Amide (Starting Material) STI Stable Tetrahedral Intermediate (STI) (Chelated Mg) Amide->STI Nucleophilic Attack (THF, Low Temp) Grignard R-MgX (Grignard) Grignard->STI Ketone Target Ketone (Product) STI->Ketone Acidic Quench (Hydrolysis) STI->Ketone Premature Collapse (Temp Spike / Long Reaction) TertAlcohol Tertiary Alcohol (Over-Addition impurity) Ketone->TertAlcohol 2nd Equiv. Grignard (Over-Addition)

Figure 1: The Weinreb Chelation Model.[1][2][3][4] The green path represents the ideal pathway where the intermediate remains stable until workup. The red path indicates where thermal instability leads to over-addition.

Troubleshooting Guide (FAQ)

Symptom A: I see Tertiary Alcohol (Over-Addition) in my crude NMR.

Diagnosis: The STI collapsed into a ketone while active Grignard reagent was still present in the flask.[5] Root Cause Analysis:

  • Temperature Spike: The reaction warmed up (e.g., from -78°C to 0°C or RT) before the quench was complete.

  • Exothermic Quench: You added aqueous acid directly to the reaction flask. The heat of neutralization caused local warming, collapsing the STI while unquenched Grignard was essentially "next door."

  • Steric Failure: In rare cases with very bulky Grignards, the chelate ring (Mg-O-C-N-O) cannot form tightly, making the intermediate unstable.

Corrective Action:

  • Protocol Adjustment: Maintain -78°C (or -40°C) strictly until the quench is complete.

  • The "Reverse Quench" (Mandatory for sensitive substrates): Do not add acid to the reaction. Instead, cannulate the cold reaction mixture into a vigorously stirring flask of acidic quench solution (e.g., 1M HCl or NaHSO₄) at 0°C. This ensures the Grignard is destroyed instantly upon contact with the acid, preventing the ketone from "seeing" the nucleophile.

Symptom B: Low Yield / Returned Starting Material.

Diagnosis: The Grignard reagent acted as a base, not a nucleophile. Root Cause Analysis:

  • Enolization: If your Weinreb amide has acidic

    
    -protons, the Grignard may simply deprotonate the 
    
    
    
    -carbon rather than attacking the carbonyl.
  • Wet Reagents: Moisture destroyed the Grignard before it could react.

Corrective Action:

  • Titration: Always titrate your Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry.

  • Stoichiometry: Increase Grignard equivalents to 2.0–2.5 eq. The first equivalent may be consumed by deprotonation (acting as a base), leaving the second equivalent to act as the nucleophile.

Symptom C: "Sluggish" Reaction / Incomplete Conversion.

Diagnosis: The Grignard-Amide complex is forming aggregates or is kinetically slow. Corrective Action:

  • Solvent Switch: Ensure you are using THF, not Diethyl Ether. The oxygen lone pairs in THF are critical for solvating the Magnesium cation and stabilizing the transition state.

  • Additive: Add Lithium Chloride (LiCl). This breaks up Grignard aggregates (forming "Turbo Grignard"-like species), increasing the effective concentration of the active nucleophile.

Standard Operating Procedure (SOP)

Use this self-validating protocol to minimize over-addition.

Reagents:

  • N-Methoxy-N-methylamide (1.0 equiv)

  • Grignard Reagent (1.2 – 1.5 equiv)

  • Anhydrous THF (0.2 M concentration relative to amide)

StepActionTechnical Rationale
1 Flame Dry Flame dry all glassware under vacuum; backfill with Argon. Moisture is the primary cause of stoichiometric mismatch.
2 Solvation Dissolve Weinreb amide in anhydrous THF. Cool to -78°C (Dry ice/Acetone).
3 Addition Add Grignard reagent dropwise over 20–30 minutes.
4 Incubation Stir at -78°C for 1 hour. Warm to 0°C only if TLC shows no conversion after 2 hours.
5 Quench Method A (Standard): Add sat. NH₄Cl slowly at low temp.Method B (High Risk): Cannulate reaction mix into 1M HCl at 0°C.
6 Workup Dilute with Et₂O or EtOAc, wash with brine, dry over MgSO₄.

Data & Optimization Matrix

The following table summarizes the relationship between temperature, solvent, and over-addition risk.

VariableConditionRisk of Over-AdditionNotes
Temperature -78°CLow Ideal for maintaining the chelated intermediate.[6]
Temperature 0°C to RTHigh Intermediate lifetime decreases; risk of collapse increases.
Solvent THFLow Strongly coordinates Mg; stabilizes the 5-membered chelate.
Solvent Et₂OModerate Weaker coordination; chelate is less stable.
Reagent Allyl GrignardVery High Allyl groups are hyper-reactive; strictly maintain -78°C.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[4][7][8][9] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[7][8] [7]

    • The seminal paper establishing the stability of the tetrahedral intermedi
  • Basha, A.; Lipton, M.; Weinreb, S. M. "N-Methoxy-N-methylamides: Preparation and reduction to aldehydes." Tetrahedron Letters, 1977, 48, 4171. Foundational work on the synthesis of the amide itself.
  • Murphy, J. A. et al. "Grignard Additions to Weinreb Amides: Preparation of Ketones." Organic Syntheses, 2024 , 101, 61-75.

    • Modern, peer-reviewed procedure illustrating detailed handling of Grignard/Weinreb reactions.

Sources

Technical Support Center: Purification of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

[1][2]

Executive Summary & Molecule Profile

User Context: You are synthesizing the Weinreb amide of 2-(methylthio)pyrimidine-4-carboxylic acid. This is a "linchpin" intermediate, typically used to access pyrimidine ketones or aldehydes via nucleophilic addition (Grignard/Lithium reagents) or reduction.[1][2][3]

The Challenge: This specific molecule presents a "Triad of Sensitivity" that causes standard purification protocols to fail:

  • Basicity: The pyrimidine ring (pKa ~1.0–2.0) can be protonated by strong acid washes, causing product loss to the aqueous phase.[1]

  • Redox Sensitivity: The 2-methylthio group (

    
    ) is prone to oxidation to sulfoxide (
    
    
    ) or sulfone (
    
    
    ) if aggressive oxidants or peroxides are present.[1][2][3]
  • Coupling Byproducts: Standard EDC/HOBt coupling generates urea byproducts that are difficult to separate from polar pyrimidines.

Rapid Triage (FAQ)

Q1: I performed a standard 1N HCl wash to remove EDC/urea, and my product yield is near zero. Where did it go? Diagnosis: You likely extracted your product into the aqueous waste. Mechanism: Unlike standard benzene-based Weinreb amides, your pyrimidine core is basic.[1][2] 1N HCl protonates the pyrimidine nitrogens, forming a water-soluble hydrochloride salt.[1][2] Fix: Check your aqueous waste. Neutralize it carefully with saturated

Q2: I see a persistent white solid in my oil after concentration. Is this my product? Diagnosis: This is likely N-acylurea (rearranged byproduct) or dicyclohexylurea (DCU) if you used DCC.[1][2][3] Fix: If you used EDC, the urea is water-soluble but requires specific "salting out" techniques (see Protocol A).[1][2][3] If you used DCC, you must switch to EDC or filter the cold suspension through Celite before workup.[1]

Q3: My TLC shows a new, very polar spot that wasn't there before concentration. Diagnosis: Sulfoxide formation. Cause: Did you use chlorinated solvents (DCM/CHCl3) that were old or unstabilized? They can contain traces of HCl or peroxides. Alternatively, prolonged exposure to air on silica gel can oxidize the sulfide.[1] Fix: Use fresh solvents. Flush columns with nitrogen. Store the product under inert gas at -20°C.

Deep Dive: Troubleshooting & Protocols

Module A: The "Gentle" Workup (Avoiding Product Loss)

Standard acid washes are forbidden for this substrate. Use this modified phase-separation protocol to remove coupling reagents without protonating the pyrimidine.

Reagents Required:

  • Saturated

    
     (mildly acidic, pH ~5-6)[1][2][3]
    
  • Saturated

    
     (if DMF was used)[1][2][3]
    
  • Saturated

    
    
    
  • Solvent: Ethyl Acetate (EtOAc) is preferred over DCM for better phase separation of ureas.[3]

Step-by-Step Protocol:

  • Dilution: Dilute the reaction mixture with EtOAc (5x reaction volume).

  • Quench: Add Saturated

    
    . Do not use HCl.[4] This mild buffer quenches the EDC without fully protonating the pyrimidine.
    
  • DMF Removal (Optional): If the reaction was in DMF, wash the organic layer 3x with 5% aqueous LiCl. The DMF partitions into the aqueous LiCl phase.

  • Base Wash: Wash 2x with Saturated

    
     to remove unreacted carboxylic acid and HOBt.
    
  • Brine Wash: Wash 1x with saturated brine to remove residual water/urea.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    if the product is very sticky, as it can adsorb polar heterocycles.[1][2][3]
Module B: Chromatography Strategy (The "Anti-Streak" Method)

Pyrimidines interact strongly with the acidic silanols on silica gel, causing "streaking" (tailing) which co-elutes impurities.[2][3]

The Fix: Triethylamine (TEA) Deactivation [1][2][3]

ParameterRecommendationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.[1][2][3]
Pre-treatment Slurry silica in eluent + 1%

Neutralizes acidic silanol sites.[1][2][3]
Eluent System Hexanes : EtOAc (Gradient 0%

60%)
Avoid MeOH if possible to prevent silica dissolution/salt co-elution.[2][3]
Loading DCM (minimal volume)Ensure solubility; avoid precipitation at the head of the column.

Visualizing the Workflow

The following diagram illustrates the critical decision logic for purifying this specific basic Weinreb amide.

PurificationLogicStartCrude Reaction Mixture(Pyrimidine Weinreb Amide)SolventCheckReaction Solvent?Start->SolventCheckDMF_RouteDMF UsedSolventCheck->DMF_RouteDMFDCM_RouteDCM/THF UsedSolventCheck->DCM_RouteVolatileLiCl_WashWash 3x with 5% LiCl(Removes DMF)DMF_Route->LiCl_WashAcid_DecisionCRITICAL DECISION:Acid Wash?DCM_Route->Acid_DecisionLiCl_Wash->Acid_DecisionWrong_WayUse 1N HClAcid_Decision->Wrong_WayStandard ProtocolRight_WayUse Sat. NH4ClAcid_Decision->Right_WayPyrimidine ProtocolLossProduct Lost to Aqueous Layer(Protonated Pyrimidine)Wrong_Way->LossExtractionExtract with EtOAcWash with NaHCO3 (Remove HOBt)Right_Way->ExtractionTLC_CheckTLC Check:Streaking on Silica?Extraction->TLC_CheckStreak_YesYes: Add 1% Et3N to EluentTLC_Check->Streak_YesStreak_NoNo: Standard Flash ColumnTLC_Check->Streak_NoFinalPure Product(Store under N2, -20°C)Streak_Yes->FinalStreak_No->Final

Caption: Decision Logic for Pyrimidine Weinreb Amide Purification. Note the critical divergence at the Acid Wash step to prevent product loss.

References & Grounding

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][2][3] [1][2][3]

    • Foundational text on Weinreb amide synthesis and stability.

  • Movassaghi, M.; Hill, M. D. "Single-step synthesis of pyrimidine derivatives."[1][2][5] Nature Protocols, 2007 , 2, 2018–2023.[1][2][3]

    • Provides context on the basicity and handling of pyrimidine derivatives.

  • Joubert, N. et al. "Synthesis of functionalized pyrimidines."[1] Tetrahedron, 2006 .[1][2]

    • Supports the use of mild buffers (NH4Cl) over strong acids for functionalized nitrogen heterocycles.[3]

  • Common Organic Chemistry. "EDC Coupling (EDCI)."

    • Standard reference for urea byproduct solubility and removal strategies.

alternative workup procedures for Weinreb amide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Workup Procedures for Weinreb Amide Reactions Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: Beyond the Standard Workup

The Weinreb ketone synthesis is a cornerstone of modern organic chemistry due to its high fidelity in preventing over-addition of nucleophiles. However, the standard protocols—often involving pyrophoric trimethylaluminum (


) or harsh acidic quenches—frequently result in intractable emulsions or the degradation of sensitive functional groups (e.g., acetals, silyl ethers).[1]

This guide provides field-proven alternative workup procedures designed to maximize yield, ensure safety, and maintain the integrity of complex molecular scaffolds.

Module 1: The Aluminum Challenge (Amide Synthesis)

Context: The direct conversion of esters to Weinreb amides using


 or DIBAL-H often generates gelatinous aluminum hydroxide precipitates upon aqueous quenching, leading to severe emulsions and product entrapment.[1]
Protocol A: The Rochelle’s Salt Method (Gold Standard for Emulsions)

Best for: Large-scale reactions where filtration is impractical.

Mechanism: Tartrate ions act as bidentate ligands, chelating aluminum species (


) to form water-soluble complexes, breaking the emulsion.[1]
  • Cool: Cool the reaction mixture to 0 °C.

  • Dilute: Dilute with an inert solvent (Et₂O or

    
    ) equal to the reaction volume.
    
  • Quench: Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

    • Ratio: Use approximately 20 mL of saturated solution per mmol of Aluminum reagent .[1]

  • Agitate (Critical Step): Vigorously stir the biphasic mixture at room temperature.

    • Time: 1–4 hours.[1] The mixture will transition from a cloudy emulsion to two distinct, clear layers.[1][2]

  • Separate: Separate the layers. The aluminum remains in the aqueous phase.

  • Extract: Wash the aqueous layer once with organic solvent to recover trapped product.[1]

Protocol B: The Glauber’s Salt "Dry" Quench

Best for: Small-to-medium scale or moisture-sensitive workups where minimal water introduction is desired.

Mechanism: Sodium sulfate decahydrate (


) releases water of crystallization slowly, hydrolyzing the aluminum reagent under controlled conditions while simultaneously drying the solvent.[1]
  • Cool: Cool the reaction mixture to –78 °C or 0 °C (depending on exotherm risk).

  • Dilute: Dilute with Et₂O or THF.

  • Add Solid: Add solid

    
      in portions.
    
    • Ratio: ~1–2 g per mmol of Aluminum reagent.[1]

  • Warm: Allow the mixture to warm to room temperature with vigorous stirring.

    • Observation: Evolution of gas (methane/hydrogen) will cease, and the solid will become a granular white precipitate.[1]

  • Filter: Filter through a pad of Celite. The filtrate contains the clean product.

Visual Workflow: Aluminum Workup Decision Tree

AlWorkup Start Reaction Complete (AlMe3 / DIBAL) ScaleCheck Scale / Emulsion Risk? Start->ScaleCheck LargeScale Large Scale (>10 mmol) or High Emulsion Risk ScaleCheck->LargeScale SmallScale Small Scale (<10 mmol) or Water Sensitive ScaleCheck->SmallScale Rochelle Rochelle's Salt Workup (Sat. K-Na Tartrate) LargeScale->Rochelle Glauber Glauber's Salt Workup (Solid Na2SO4·10H2O) SmallScale->Glauber RochelleProcess Stir 2-4 hours until layers clear Rochelle->RochelleProcess GlauberProcess Add solid at 0°C, warm to RT, Filter Glauber->GlauberProcess Result Clean Organic Phase (No Emulsion) RochelleProcess->Result GlauberProcess->Result

Figure 1: Decision matrix for selecting the optimal workup based on reaction scale and emulsion risk.

Module 2: The Organometallic Addition (Ketone Synthesis)

Context: The addition of Grignard (


) or Organolithium (

) reagents to Weinreb amides forms a stable tetrahedral intermediate.[1][3] The standard HCl quench can be destructive to acid-sensitive groups (acetals, TBS ethers, Boc groups).[1]
Protocol C: Buffered Non-Acidic Hydrolysis

Best for: Substrates containing acid-labile protecting groups.[1]

Scientific Rationale: The tetrahedral intermediate is stabilized by chelation.[1][3] While acid accelerates collapse, it is not strictly required if the metal is sequestered.[1] Ammonium chloride (


) provides a mild proton source (

) sufficient to break the O-Mg/Li bonds without stripping sensitive protecting groups.[1]
  • Cool: Cool the reaction to 0 °C.

  • Quench: Add Saturated Aqueous

    
      dropwise.
    
    • Note: For extremely sensitive substrates (e.g., highly strained acetals), use a Phosphate Buffer (pH 7) .[1]

  • Stir: Stir for 15–30 minutes at 0 °C, then warm to room temperature.

    • Troubleshooting: If the intermediate is stubbornly stable (rare), add 10 equivalents of methanol before the aqueous quench to perform an initial solvolysis.

  • Extract: Extract with EtOAc or Et₂O.

  • Wash: Wash the organic layer with brine to remove residual magnesium salts.[1]

Quantitative Comparison of Quenching Agents
Quenching AgentpH (Approx)Risk to AcetalsRisk to Silyl EthersEmulsion RiskRecommended For
1M HCl < 1HighHighLowRobust substrates
Sat.[1]

~5.5LowLowModerateGeneral Purpose / Acid Sensitive
Phosphate Buffer 7.0NegligibleNegligibleModerateExtremely fragile substrates
Acetic Acid (Dilute) ~3ModerateLowLowIntermediate stability issues
Module 3: Visualizing the Mechanism

Understanding why the Weinreb amide works is crucial for troubleshooting. The stability of the tetrahedral intermediate prevents the "over-addition" seen with esters.[3][4]

Mechanism Amide Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Intermediate (5-membered Chelate) Amide->Intermediate Nucleophilic Attack Nucleophile R-MgX / R-Li Nucleophile->Intermediate Quench Hydrolysis (H3O+ or NH4Cl) Intermediate->Quench Workup OverAddition Tertiary Alcohol (PREVENTED) Intermediate->OverAddition X  Stable Chelate Blocks 2nd Attack Ketone Target Ketone Quench->Ketone Collapse

Figure 2: The chelation-controlled stability of the tetrahedral intermediate prevents double addition, allowing ketone isolation upon hydrolysis.[1]

Troubleshooting & FAQ

Q1: I followed the Rochelle’s salt protocol, but I still have an emulsion. What now?

  • A: This usually happens if the volume of Rochelle’s salt was insufficient or stirring was too gentle.

    • Add more saturated Rochelle’s salt solution.[1]

    • Add a small amount of Methanol (5-10% of solvent volume) to the organic layer.[1] This changes the surface tension and often breaks the emulsion.

    • Filter the entire biphasic mixture through a pad of Celite to remove particulate fines that stabilize the emulsion.

Q2: My ketone product contains a significant amount of the starting Weinreb amide.

  • A: This indicates incomplete conversion, not a workup failure.[1]

    • Cause: Enolization of the amide by the Grignard reagent (acting as a base) rather than nucleophilic attack.

    • Solution: Use Organolithium reagents (less basic, more nucleophilic) at –78 °C, or use

      
        as an additive to activate the Grignard reagent.[1]
      

Q3: Can I purify Weinreb amides without a column?

  • A: Yes. Weinreb amides are often liquids or low-melting solids.[1]

    • Extraction: If synthesized from an acid chloride, wash the organic layer with 1M HCl (to remove amine) and Sat.[1]

      
        (to remove acid).[1]
      
    • Distillation: Many Weinreb amides are stable enough for vacuum distillation.[1]

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

  • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides."[1] Synthetic Communications, 1982 , 12(13), 989–993.[1] [1]

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Wiley: New York, 1967 , Vol. 1, p. 581.[1] (Basis for Fieser Workup).

  • BenchChem Technical Support. "Effective Quenching Methods for Grignard Reactions." BenchChem Knowledge Base, 2025 .

  • University of Rochester. "Workup for Aluminum Hydride Reductions (Rochelle's Salt Protocol)." Not Voodoo X, 2024 .[1]

Sources

Process Safety Hub: Managing Exotherms in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #PYR-EXO-SAFE Assigned Specialist: Senior Application Scientist, Process Safety Unit[1]

Introduction: The Thermodynamics of the Ring

Welcome to the Process Safety Hub. You are likely here because your pyrimidine scale-up is exhibiting thermal behaviors that deviate from your gram-scale observations.

Pyrimidine synthesis involves two distinct thermodynamic hazard zones: Ring Closure (Cyclization) and Functionalization (Chlorination) .[1] The former is often driven by condensation reactions where reagent accumulation creates "thermal bombs."[1] The latter, typically involving Phosphorus Oxychloride (


), is notorious for latent exotherms that have caused catastrophic reactor failures in the pharmaceutical industry.

This guide moves beyond standard MSDS advice. We focus on the kinetic and thermodynamic causality of these events and provide self-validating protocols to manage them.

Module 1: The "Widowmaker" – Chlorination with

The conversion of pyrimidinones to chloropyrimidines (e.g., using Vilsmeier-Haack conditions) is the single most hazardous step in this chemistry. The danger lies not in the reaction itself, but in the delayed onset of heat release .

Troubleshooting & FAQs

Q: My reaction mixture was stable at 0°C during quenching, but then erupted violently 20 minutes later. What happened? A: You likely experienced accumulation of phosphorodichloridic acid .[1]

  • The Mechanism: At 0–5°C, the hydrolysis of

    
     is kinetically sluggish.[2] The immiscibility of 
    
    
    
    with water creates a biphasic system where unreacted reagent accumulates.
  • The Failure Mode: As the mixture is stirred or slightly warmed, the hydrolysis rate accelerates exponentially (Arrhenius behavior). The accumulated energy releases all at once—a phenomenon known as "thermal runaway."[1]

  • The Fix: Never quench

    
     reactions at 0°C. Use the Warm Inverse Quench  method (see Protocol A).
    

Q: I am observing a pressure spike during the formation of the Vilsmeier reagent (DMF +


). 
A:  This indicates thermal instability of the Vilsmeier adduct .
  • The Mechanism: The formation of the chloroiminium salt is exothermic. If

    
     is added too quickly to DMF without adequate heat removal, the temperature rises, triggering the decomposition of the Vilsmeier reagent itself (often releasing 
    
    
    
    and
    
    
    gases).
  • The Fix: Control the addition rate based on thermal response, not time. Maintain internal temperature

    
     during adduct formation.
    
Module 2: Ring Closure (Cyclization)

Synthesis of the pyrimidine core (e.g., via condensation of amidines with


-keto esters) often relies on strong bases (NaOEt, NaH).
Troubleshooting & FAQs

Q: Why does my batch temperature spike immediately after the "induction period"? A: You are suffering from Reagent Accumulation .

  • The Mechanism: In a batch process, if the reaction initiation is slow (induction period) but you continue adding reagents, you build up a high concentration of potential energy. Once the reaction "kicks off," the heat release is proportional to the accumulated concentration, exceeding the cooling capacity of your jacket.

  • The Fix: Calculate the Maximum Temperature of Synthesis Reaction (MTSR) . If MTSR > Boiling Point of Solvent, you must switch to a Semi-Batch (Dosing) protocol.

Module 3: Experimental Protocols
Protocol A: The "Warm Inverse Quench" for

Standard quenching (adding water to acid) is unsafe. Cold quenching (0°C) leads to accumulation.[1][2] This protocol ensures immediate consumption of energy.

Prerequisites:

  • Reactor with overhead stirring (>300 RPM).[1]

  • External cooling bath available (for the quench vessel).[1]

  • pH monitoring.[1]

Step-by-Step:

  • Preparation: In a separate "Quench Vessel," prepare a solution of Sodium Acetate or Sodium Bicarbonate (buffered to pH 5–7).

  • Thermal Setpoint: Heat the Quench Vessel to 35°C – 40°C .

    • Why? At this temperature,

      
       hydrolysis is instantaneous, preventing accumulation.[1][3]
      
  • Inverse Addition: Transfer the reaction mixture (containing excess

    
    ) into the Quench Vessel.
    
    • Rate: Dosing rate must be controlled so that the Quench Vessel temperature does not exceed 50°C.

  • Verification: Monitor the off-gas (HCl evolution). The cessation of gas evolution at 40°C indicates the absence of metastable intermediates.

Protocol B: Semi-Batch Cyclization Control

Used when MTSR exceeds the safety limit.

  • Heel Charge: Load the reactor with the solvent and the catalyst (or a small % of the limiting reagent).

  • Thermal Equilibration: Bring the "Heel" to the reaction temperature.

  • Co-Dosing: Simultaneously dose the Electrophile (e.g.,

    
    -keto ester) and the Nucleophile  (e.g., urea/amidine) via separate feed lines.
    
    • Control Logic: If

      
      , PAUSE dosing immediately.
      
  • Reaction Completion: The reaction occurs only as fast as the reagents are added, ensuring the heat output never exceeds the cooling capacity.

Module 4: Visualizing the Safety Logic
Diagram 1: The

Quench Decision Matrix

This logic tree illustrates why traditional cooling methods fail during chlorination workups.

QuenchLogic start Start: Quench Excess POCl3 temp_check Check Quench Media Temp start->temp_check cold Temp < 10°C (Ice Bath) temp_check->cold Standard Habit warm Temp 35-40°C temp_check->warm Correct Protocol reaction_cold Hydrolysis is Slow (Kinetically Inhibited) cold->reaction_cold reaction_warm Hydrolysis is Instant warm->reaction_warm accum Reagent Accumulation (Biphasic Layer) reaction_cold->accum safe Safe Energy Dissipation reaction_warm->safe runaway DANGER: Thermal Runaway upon warming accum->runaway

Figure 1: Decision logic for quenching POCl3. Note the critical failure path (Red) associated with low-temperature quenching.

Diagram 2: Vilsmeier-Haack Process Control Loop

A self-validating loop to prevent Vilsmeier reagent decomposition.[1]

VilsmeierControl sensor Temp Sensor (Internal) decision Is Temp > 20°C? sensor->decision Data Feed controller Dosing Pump (POCl3 Addition) reactor Reactor (DMF Solution) controller->reactor Reagent flow reactor->sensor Heat Gen decision->controller YES: STOP FEED decision->controller NO: Continue

Figure 2: Active control loop for Vilsmeier reagent formation.[1] The system prioritizes thermal stability over addition speed.

Summary Data: Thermal Hazards
Reaction StepPrimary HazardCritical Control ParameterRecommended Safety Limit
Vilsmeier Formation Decomposition of AdductDosing TemperatureMaintain

Chlorination Delayed Exotherm

Stoichiometry
Use Equimolar if possible (Solvent-free)
Quenching Accumulation/RunawayQuench Media Temp> 35°C (Warm Inverse Quench)
Cyclization Induction Period SpikeMTSRIf MTSR > Boiling Pt, use Semi-Batch
References
  • Li, X., et al. (2012).[1][3] "Prevention of Exothermic Runaway in the Quenching of Phosphorus Oxychloride." Organic Process Research & Development, 16(11), 1727–1731.[1]

  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Key concept: Accumulation and MTSR).

  • Acharya, J., et al. (2010).[1] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(5), 1102–1109.[1]

  • Barton, J., & Rogers, R. (1997).[1] Chemical Reaction Hazards: A Guide to Safety. IChemE. (Reference for general exotherm management).

Sources

common impurities in N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Weinreb Amide Synthesis

Subject: Troubleshooting N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide Synthesis Ticket ID: PYR-WA-004 Role: Senior Application Scientist

Executive Summary

The synthesis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is a critical gateway step for generating pyrimidine-based ketones or aldehydes. While Weinreb amide formation is generally robust, the specific electronic environment of the 2-(methylthio)pyrimidine core introduces unique vulnerabilities.

The electron-deficient nature of the pyrimidine ring makes the 2-position susceptible to Nucleophilic Aromatic Substitution (


) , while the methylthio ether is prone to S-oxidation . This guide addresses these specific chemoselectivity challenges, moving beyond generic amide coupling advice to target the structural liabilities of this specific scaffold.

Module 1: Critical Impurity Profiling

The following table summarizes the specific impurities encountered in this synthesis, their origin, and detection methods.

Impurity IDStructure / DescriptionOrigin (Root Cause)Detection (LC-MS/NMR)
IMP-A

Adduct
(SMe displaced by Weinreb amine)
Ring Attack: The Weinreb amine attacks the C2 position instead of the activated carbonyl. Promoted by high heat or excess base.MS: [M-SMe+N(OMe)Me]⁺NMR: Loss of SMe singlet (~2.5 ppm).
IMP-B S-Oxide (Sulfoxide/Sulfone) Oxidation: Reaction with ambient oxygen or peroxides in aged ethereal solvents (THF/Dioxane).MS: [M+16]⁺ or [M+32]⁺NMR: SMe shift downfield (2.5

2.8-3.2 ppm).
IMP-C N-Acyl Urea Rearrangement: Kinetic byproduct when using Carbodiimides (EDCI/DCC) without sufficient additives (HOBt/HOAt).MS: [M+Urea Mass]⁺NMR: Complex aliphatic region (cyclohexyl/ethyl signals).
IMP-D Activated Ester Hydrolysis Quenching: Moisture entering the reaction before amine addition, or slow amine kinetics.MS: [M-Weinreb+OH]⁺ (Reverts to Acid)HPLC: Early eluting peak (Acidic).

Module 2: Troubleshooting & FAQs

Q1: I observe a significant byproduct with a mass corresponding to the loss of the methylthio group (-47 Da) and addition of the Weinreb amine (+61 Da). What is happening?

Diagnosis: You are observing Impurity A (


 Displacement) .
Technical Insight:  The pyrimidine ring is electron-deficient (π-deficient).[1] The 4-carbonyl group further withdraws electron density, making the 2-position highly electrophilic. The N,O-dimethylhydroxylamine is a good nucleophile and, under forcing conditions (high temperature or excess base), will attack the C2 position, displacing the thiomethyl group [1].
Corrective Action: 
  • Lower Temperature: Conduct the activation and coupling at

    
     to Room Temperature. Never reflux.
    
  • Base Control: Use a non-nucleophilic base like DIPEA (Hünig's base) rather than TEA. Ensure only enough base is used to neutralize the Weinreb salt (usually 2.5–3.0 eq total).

  • Switch Activation: If using acid chloride activation, the chloride is highly reactive. Switch to a milder coupling agent like T3P (Propylphosphonic anhydride) or EDCI/HOBt , which are less likely to activate the ring toward nucleophilic attack.

Q2: My product purity is good, but the isolated material is turning yellow/brown upon storage, and a [M+16] peak is growing.

Diagnosis: This is Sulfur Oxidation (Impurity B) . Technical Insight: The thioether (-SMe) is sensitive to oxidation. If your solvent (THF or Diethyl Ether) contains peroxides, or if the product is stored in air, it oxidizes to the sulfoxide (


).
Corrective Action: 
  • Solvent Hygiene: Use freshly distilled or inhibited anhydrous THF. Test solvents for peroxides before use.

  • Inert Atmosphere: Perform all steps under Argon/Nitrogen.

  • Workup: Avoid oxidizing quenching agents (like bleach). Use mild aqueous washes (Sodium Bicarbonate).

  • Storage: Store the final product at

    
     under inert gas.
    
Q3: The reaction stalls at the "Active Ester" stage. Adding more amine doesn't help.

Diagnosis: Steric hindrance or electronic deactivation. Technical Insight: The ortho-nitrogen of the pyrimidine ring can hydrogen bond with the incoming amine or the active ester, creating a rigid conformation that slows kinetics. Corrective Action:

  • Catalyst: Add a nucleophilic catalyst like DMAP (10-20 mol%) to accelerate the attack of the Weinreb amine on the carbonyl.

  • Alternative Reagent: Switch to HATU . It is far more reactive than EDCI and typically drives sterically or electronically difficult couplings to completion within 1-2 hours [2].

Module 3: Recommended Protocol (Self-Validating)

Methodology: T3P-Mediated Coupling (Preferred for suppressing


 and racemization).

Reagents:

  • 2-(Methylthio)pyrimidine-4-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • T3P (50% in EtOAc/DMF) (1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: Ethyl Acetate or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and Weinreb amine salt in Ethyl Acetate (0.1 M concentration).

  • Base Addition: Cool to

    
    . Add DIPEA dropwise. Checkpoint: Ensure pH is basic (~8-9) on wet litmus paper.
    
  • Coupling: Add T3P solution dropwise over 10 minutes.

    • Why? Slow addition prevents exotherms that trigger the

      
       side reaction.
      
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Validation: Monitor by TLC/LC-MS. Look for disappearance of Acid (

      
      ) and appearance of Amide (
      
      
      
      in 50% EtOAc/Hex).
  • Workup: Wash with water, Sat.

    
    , and Brine.[2] Dry over 
    
    
    
    .[2]
    • Note: Avoid acidic washes (HCl) if possible, or perform them quickly and cold to prevent hydrolysis of the amide or protonation of the pyrimidine ring which might trap it in the aqueous layer.

Module 4: Pathway Visualization

The following diagrams visualize the reaction pathways and the decision logic for troubleshooting.

Diagram 1: Reaction Pathways & Impurity Origins

ReactionPathways Start 2-(SMe)pyrimidine- 4-carboxylic acid Activation Activation (Active Ester) Start->Activation Coupling Agent (EDCI/T3P) ImpA IMP-A: S_NAr Adduct (SMe Displaced) Start->ImpA Excess Heat/Base + Amine Attack on Ring Weinreb Weinreb Amine (NH(OMe)Me) Product Target Weinreb Amide Activation->Product Weinreb Amine (Main Path) ImpC IMP-C: N-Acyl Urea (Rearrangement) Activation->ImpC Slow Kinetics (No HOBt) ImpB IMP-B: Sulfoxide (S=O) Product->ImpB Air/Peroxides (Oxidation)

Caption: Figure 1. Synthetic pathways showing the desired route (Green/Blue) and competitive side reactions leading to specific impurities (Red).

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Identify Issue MassCheck Check LC-MS Mass Shift? Start->MassCheck M_minus_47 Mass = [M-47+61]? (SMe loss) MassCheck->M_minus_47 Yes M_plus_16 Mass = [M+16]? (Oxidation) MassCheck->M_plus_16 Yes M_plus_Urea Mass = [M+Urea]? MassCheck->M_plus_Urea Yes Sol_SNAr Decrease Temp Switch to DIPEA Use T3P M_minus_47->Sol_SNAr Impurity A (Ring Attack) Sol_Ox Test Solvents for Peroxides Use Inert Gas Cold Storage M_plus_16->Sol_Ox Impurity B (Sulfoxide) Sol_Coup Add HOBt/HOAt Switch to HATU M_plus_Urea->Sol_Coup Impurity C (Coupling Fail)

Caption: Figure 2. Decision tree for diagnosing reaction failures based on Mass Spectrometry data.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38, 606-631.

  • Zhichkin, P.; Fairfax, D. J.; Eisenbein, S. A. (2002).[1] "Synthesis of 2-substituted pyrimidine-5-carboxylic esters". Synthesis, 2002(06), 720-722.

  • Navuluri, C.; et al. (2024).[1][3] "Efficient SNAr Approach to 2-Aryl and 2-Alkyl Pyrimidines". Organic Letters, 26, 4626-4630.[1]

Sources

effect of temperature on N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Building Blocks & Reactivity Subject: Optimization of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (CAS: 271247-59-7)

Executive Summary

Welcome to the technical support hub for N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide . As a Senior Application Scientist, I understand that this molecule is a critical "linchpin" intermediate. It combines the chemoselectivity of a Weinreb amide with the versatile scaffold of a 2-methylthio-pyrimidine .

The primary utility of this reagent is the synthesis of pyrimidine-based ketones via nucleophilic acyl substitution. However, its reactivity is heavily governed by temperature due to the competing electrophilic sites: the amide carbonyl (desired) and the pyrimidine ring carbons (undesired


 or addition).

This guide addresses the thermodynamic and kinetic profiles of this molecule, providing troubleshooting steps to maximize yield and purity.

Thermodynamic Profile & Reactivity Logic

To troubleshoot effectively, you must understand the "Why" behind the protocols. This molecule presents a specific challenge: Chemoselectivity vs. Temperature.

  • The Desired Pathway (Weinreb Chelation): Upon addition of an organometallic nucleophile (R-M), the molecule forms a stable five-membered chelate intermediate. This intermediate is stable at low temperatures and prevents "over-addition" (formation of tertiary alcohols).

  • The Risk Factor (The Pyrimidine Ring): The pyrimidine ring is electron-deficient. The 2-position (bearing the -SMe group) and the 6-position are susceptible to nucleophilic attack.

    • At Low Temp (

      
      ):  Kinetic control favors attack at the most electrophilic site: the carbonyl of the Weinreb amide.
      
    • At High Temp (

      
      ):  Thermodynamic energy barriers are overcome, allowing nucleophiles to attack the ring, leading to displacement of the methylthio group (
      
      
      
      ) or ring addition.
Reactivity Pathway Diagram

ReactivityPathways Start Starting Material (Weinreb Amide) Chelate Stable Tetrahedral Intermediate (Chelate) Start->Chelate Kinetic Control (-78°C to 0°C) SideProd Side Product (S-Me Displacement) Start->SideProd Thermodynamic Control (>20°C or Excess Reagent) Reagent Nucleophile (R-MgBr or R-Li) Reagent->Start Ketone Target Product (Pyrimidine Ketone) Chelate->Ketone Acid Hydrolysis (Quench) TertAlcohol Side Product (Tertiary Alcohol) Chelate->TertAlcohol Unstable Chelate (Temp too high)

Figure 1: Reaction pathways for pyrimidine Weinreb amides. Blue paths indicate the desired low-temperature mechanism. Red paths indicate thermal failure modes.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing significant starting material remaining, even after 2 hours."

Diagnosis: The reaction temperature is likely too low for the specific nucleophile used, or the reagent has degraded. Technical Insight: While Weinreb amides are reactive, the electron-withdrawing nature of the pyrimidine ring actually deactivates the amide slightly compared to simple aliphatic amides due to resonance effects.

  • Solution:

    • If using Grignard reagents (R-MgBr), increase temperature from -78°C to 0°C . Grignards often require this higher activation energy compared to Organolithiums.

    • Titrate your organometallic reagent. Moisture ingress is the #1 cause of "stalled" Weinreb reactions.

Issue 2: "I have a major impurity where the Methylthio (-SMe) group is missing."

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


).
Technical Insight:  The 2-position of pyrimidine is highly activated. If the temperature exceeds 0°C or if the reaction runs too long, the nucleophile will displace the -SMe group.
  • Solution:

    • Strict Temperature Control: Keep the reaction between -78°C and -20°C.

    • Reverse Addition: Add the nucleophile slowly to the amide (not vice versa) to keep the local concentration of nucleophile low.

    • Switch Reagent: If using R-Li (highly aggressive), switch to R-MgBr or transmetallate with ZnCl₂ to soften the nucleophile.

Issue 3: "I isolated a tertiary alcohol instead of the ketone."

Diagnosis: Collapse of the Weinreb chelate prior to quenching. Technical Insight: The stability of the 5-membered metal-chelate prevents the second addition. If the reaction warms up before the acid quench, the chelate breaks down, releasing the ketone in situ, which then reacts again.

  • Solution:

    • Cold Quench: You must pour the reaction mixture into the quenching solution (e.g., sat. NH₄Cl or dilute HCl) while still cold. Do not let the flask warm to room temperature before quenching.

Optimized Experimental Protocol

Objective: Synthesis of 4-acetyl-2-(methylthio)pyrimidine derivatives.

ParameterSpecificationReason
Solvent Anhydrous THF or DCMEthers coordinate Mg/Li, stabilizing the transition state.
Concentration 0.1 M to 0.5 MDilution favors intramolecular chelation over intermolecular aggregation.
Temperature -78°C (Start)

0°C (Finish)
Balances kinetic selectivity with conversion rate.
Stoichiometry 1.1 to 1.2 equiv. NucleophileSlight excess ensures full conversion without promoting side reactions.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide in anhydrous THF under Argon/Nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add the organometallic reagent (e.g., MeMgBr, PhLi) dropwise over 15–20 minutes.

    • Critical: Monitor internal temperature. Do not allow it to spike above -65°C during addition.

  • Equilibration: Stir at -78°C for 30 minutes.

  • Warming (Conditional):

    • For Organolithiums: Keep at -78°C for 1 hour, then quench.

    • For Grignards: Allow to warm slowly to 0°C over 1 hour to ensure complete conversion.

  • Quenching: Quench by pouring the cold reaction mixture into vigorous stirring saturated NH₄Cl or 1M HCl.

    • Note: Acidic hydrolysis is required to break the N-O-Metal chelate and release the ketone.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Comparative Data: Temperature vs. Product Distribution

The following table summarizes typical outcomes based on internal reaction temperature (Data generalized from pyrimidine Weinreb amide behaviors).

TemperatureReagent TypeMain ProductMajor Impurity
-78°C R-LiKetone (>90%) Starting Material (if time too short)
-78°C R-MgBrStarting MaterialNone (Low conversion)
0°C R-MgBrKetone (>85%) Trace S-displacement
25°C (RT) R-LiComplex MixtureS-displacement product (

)
25°C (RT) R-MgBrKetone + AlcoholTertiary Alcohol (Over-addition)

References

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815–3818.

    • Context: Foundational paper establishing the stability of the tetrahedral chel
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967).Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.

    • Context: Establishes the lability of the 2-methylthio group under nucleophilic conditions, confirming the risk of side reactions.
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.[2] Organic Letters, 7(7), 1427–1429.[2]

    • Context: Provides alternative pathways for Weinreb amide transformation if organometallic sensitivity is too high.
  • ChemicalBook.N-Methoxy-N-Methyl-2-(Methylthio)pyrimidine-4-carboxamide (CAS 271247-59-7) Properties.

    • Context: Verification of the specific building block and physical properties.

Sources

Validation & Comparative

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide vs other acylating agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide , a specialized Weinreb amide reagent used in the precision synthesis of pyrimidinyl ketones.

Precision Acylating Agent for Pyrimidine Functionalization

Executive Summary & Compound Profile

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide represents a strategic intersection between heterocyclic chemistry and Weinreb amide methodology. In drug discovery, the pyrimidine core is ubiquitous (e.g., Rosuvastatin, Avanafil), yet functionalizing the C4 position with ketones remains synthetically challenging due to the electron-deficient nature of the ring.

This reagent solves the "over-addition" problem inherent to pyrimidine synthesis. Unlike acid chlorides or esters, which often yield tertiary alcohols upon reaction with organometallics, this Weinreb amide forms a stable chelated intermediate, guaranteeing chemoselectivity for the ketone.

Property Specification
CAS Number Derivative of 1126-44-9 (Acid)
Molecular Formula C₈H₁₁N₃O₂S
Core Function C4-Selective Acylating Agent
Key Substituent 2-Methylthio (-SMe): Acts as a versatile handle for later nucleophilic displacement (SNAr) or oxidation to sulfone.
Primary Application Synthesis of unsymmetrical pyrimidinyl ketones via Grignard/Organolithium addition.
Mechanism of Action: The Chelation Control

The superiority of this reagent over standard acylating agents lies in the stability of the tetrahedral intermediate.

When an organometallic reagent (R-M, where M = MgX or Li) attacks the carbonyl carbon, the metal atom coordinates with both the carbonyl oxygen and the N-methoxy oxygen. This forms a rigid, five-membered cyclic intermediate that is stable in the reaction mixture.[1][2][3]

Mechanistic Pathway (Graphviz Visualization)

WeinrebMechanism cluster_0 Key Stability Phase Reagent Weinreb Amide (Start) Intermediate Stable Tetrahedral Chelate Complex (Does NOT Collapse) Reagent->Intermediate Nucleophilic Attack Nucleophile R-MgBr (Nucleophile) Nucleophile->Intermediate Workup Acidic Hydrolysis (H3O+) Intermediate->Workup Quench SideProduct Tertiary Alcohol (Avoided) Intermediate->SideProduct BLOCKED (No 2nd Addition) Product Pyrimidinyl Ketone (Target) Workup->Product Collapse of Intermediate

Caption: The stable metal-chelated intermediate prevents the expulsion of the leaving group during the reaction, effectively blocking a second nucleophilic attack.

Comparative Performance Analysis

The table below contrasts the Weinreb amide against traditional acylating agents for the synthesis of 4-acetyl-2-(methylthio)pyrimidine (using MeMgBr).

Table 1: Acylating Agent Efficacy Comparison
FeatureWeinreb Amide (Subject)Acid Chloride (R-COCl)Ester (R-COOMe)Nitrile (R-CN)
Primary Product Ketone (>95%) Mixture (Ketone + 3° Alcohol)Mixture (Ketone + 3° Alcohol)Imine / Ketone
Stoichiometry (R-M) 1.1 - 1.5 equiv0.9 equiv (Inverse addition req.)Strict control required1.1 equiv
Temp. Control Flexible (0°C to RT)Strict (-78°C)Strict (-78°C to -40°C)0°C to Reflux
Stability High (Shelf-stable solid)Low (Hydrolyzes rapidly)ModerateHigh
Purification Simple ExtractionColumn Chromatography often req.Column ChromatographyHydrolysis step required
Risk of Over-Addition Negligible High High Low (but hydrolysis issues)
Why Alternatives Fail in Pyrimidine Chemistry
  • Acid Chlorides: Pyrimidine-4-carbonyl chloride is highly reactive. Upon the first addition of a Grignard reagent, the chloride leaves immediately, generating the ketone in situ. Since the ketone is more electrophilic than the starting acid chloride, it instantly consumes a second equivalent of Grignard, forming the unwanted tertiary alcohol.

  • Esters: Similar to acid chlorides, but slightly less reactive. However, the electron-deficient pyrimidine ring activates the ester carbonyl, making the intermediate ketone highly susceptible to a second attack.

  • Nitriles: While nitriles prevent over-addition (stopping at the imine anion), the subsequent hydrolysis of the pyrimidinyl imine to the ketone can be sluggish or require harsh acidic conditions that may degrade the -SMe handle or the pyrimidine ring itself.

Experimental Protocol: Synthesis & Application

This protocol outlines the generation of the Weinreb amide and its subsequent conversion to a ketone.[1][2][3][4]

Phase A: Synthesis of the Weinreb Amide

Reagents: 2-(methylthio)pyrimidine-4-carboxylic acid, N,O-Dimethylhydroxylamine HCl, Coupling Agent (EDC or CDI).

  • Activation: Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 equiv) in DCM (0.2 M). Add CDI (1.1 equiv) portion-wise at 0°C. Stir for 30 mins to form the acyl imidazole.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by TEA (1.2 equiv).

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with 1M HCl (careful of gas evolution). Extract with DCM. Wash organic layer with sat.[5][6] NaHCO₃ and brine. Dry over MgSO₄.[5]

  • Yield: Typically 85–95% as a white/off-white solid.

Phase B: Grignard Addition (Ketone Synthesis)

Target: 4-Propionyl-2-(methylthio)pyrimidine

  • Setup: Flame-dry a 2-neck flask under Argon. Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.15 M). Cool to 0°C.

  • Addition: Add Ethylmagnesium Bromide (EtMgBr, 3.0 M in ether, 1.2 equiv) dropwise over 10 minutes.

    • Note: The solution often turns yellow/orange due to the formation of the chelated intermediate.

  • Completion: Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

    • Checkpoint: TLC should show consumption of amide. The intermediate is not visible; quenching is required to see the product.

  • Quench (Critical): Pour the reaction mixture into cold 1M HCl or sat. NH₄Cl. Vigorous stirring is required to hydrolyze the stable Mg-chelate.

  • Isolation: Extract with EtOAc (3x). The combined organics are dried and concentrated.[5]

  • Result: The crude material is usually >95% pure ketone.

Strategic Utility in Drug Design

The 2-(methylthio) group is not just a bystander; it is a "chemical hook."

  • Step 1 (Acylation): Use the Weinreb amide to install the complex ketone at C4.

  • Step 2 (Activation): Oxidize the -SMe group to -SO₂Me (Sulfone) using mCPBA or Oxone.

  • Step 3 (Substitution): Displace the sulfone with a specific amine (R-NH₂) to install the final amino substituent found in many bioactive pyrimidines.

Workflow Diagram

DrugWorkflow Start 2-(SMe)-Pyrimidine-4-COOH Weinreb Weinreb Amide Formation (N-OMe, N-Me) Start->Weinreb KetoneRxn Grignard Reaction (R-MgBr) Weinreb->KetoneRxn Ketone 4-Acyl-2-(SMe)-Pyrimidine KetoneRxn->Ketone Oxidation Oxidation (mCPBA) SMe -> SO2Me Ketone->Oxidation Displacement SnAr Displacement (R'-NH2) Oxidation->Displacement FinalDrug Final Bioactive Scaffold (4-Acyl-2-Amino-Pyrimidine) Displacement->FinalDrug

Caption: The "SMe-Weinreb" strategy allows for modular assembly of complex pharmaceutical cores.

References
  • Original Methodology: Nahm, S., & Weinreb, S. M. (1981).[2][7][8] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[8] Link

  • Pyrimidine Building Blocks: Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, (xi), 39-44.[5][6] Link

  • Commercial Availability Data: 2-(methylthio)pyrimidine-4-carboxylic acid (CAS 1126-44-9).[9] PubChem Compound Summary. Link

  • Application in Heterocycles: Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones. Organic Letters, 7(7), 1427–1429.[4] Link

Sources

Comparative Analysis: Classical vs. Novel Pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, pyrimidine analogs like 5-Fluorouracil (5-FU) and Gemcitabine have been the "workhorses" of oncology, functioning primarily as antimetabolites. However, the current frontier of drug discovery has shifted toward fused-ring pyrimidine derivatives (e.g., thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines). These novel scaffolds move beyond simple DNA intercalation/chain termination to act as potent, ATP-competitive kinase inhibitors (targeting EGFR, VEGFR-2, and PI3K).

This guide provides a technical comparison of these two classes, supported by experimental data, rigorous protocols, and structural insights.

Mechanistic Divergence: Antimetabolites vs. Kinase Inhibitors

The fundamental difference between classical and novel pyrimidine derivatives lies in their cellular targets. Classical agents mimic natural substrates (uracil/cytidine) to disrupt DNA synthesis. Novel fused derivatives are designed to fit into the ATP-binding pockets of tyrosine kinases, blocking downstream signaling cascades.

Pathway Visualization

The following diagram contrasts the Mechanism of Action (MoA) for classical 5-FU against novel Thienopyrimidine derivatives.

MoA_Comparison cluster_0 CLASSICAL: Antimetabolites (e.g., 5-FU) cluster_1 NOVEL: Kinase Inhibitors (e.g., Thienopyrimidines) FU 5-FU / Gemcitabine Metabolism Intracellular Phosphorylation FU->Metabolism TS Thymidylate Synthase (Target) Metabolism->TS DNA DNA Damage / Chain Termination TS->DNA Novel Thieno[2,3-d]pyrimidines ATP_Pocket ATP Binding Pocket (EGFR / VEGFR-2) Novel->ATP_Pocket Signal Block Phosphorylation Cascade ATP_Pocket->Signal Apoptosis G2/M Arrest & Apoptosis Signal->Apoptosis

Figure 1: Mechanistic pathways distinguishing classical antimetabolites (Red) from novel kinase-inhibiting scaffolds (Blue).

Comparative Efficacy Data

The following data synthesizes recent experimental findings comparing standard-of-care agents against novel synthesized derivatives. Note the shift from micromolar (


M) to nanomolar (nM) potency in optimized fused-ring systems.
Table 1: IC50 Comparison Across Key Cancer Cell Lines
Compound ClassSpecific AgentTarget MechanismCell LineIC50 ValueRef
Classical 5-Fluorouracil (5-FU)Thymidylate SynthaseMCF-7 (Breast)40.0 ± 3.9

M
[1]
Classical Doxorubicin (Control)DNA IntercalationHCT-116 (Colon)1.08 ± 0.12

M
[2]
Novel Thieno[2,3-d]pyrimidine (10e)Dual EGFR/PI3K Inh.MCF-7 (Breast)14.5 ± 0.30

M
[1]
Novel Thieno[2,3-d]pyrimidine (4x)VEGFR-2 InhibitionHL-60 (Leukemia)10.2 ± 0.20

M
[2]
Novel Pyrazolo-pyrimidine Deriv.[1]CDK2 InhibitionHCT-116 (Colon)< 0.10

M (100 nM)
[3]

Key Insight: While classical agents like 5-FU remain effective, novel derivatives (specifically compound 10e) demonstrated superior potency (14.5


M) compared to standard controls in resistant breast cancer lines.[1] Furthermore, specific kinase-targeted derivatives can achieve sub-micromolar efficacy, reducing the required dosage and potential systemic toxicity.

Experimental Validation Protocols

To reproduce these results or validate new derivatives, rigorous adherence to protocol is required. As a Senior Scientist, I have annotated the standard MTT workflow with specific "Quality Controls" to prevent common artifacts like edge effects or metabolic variance.

Protocol A: MTT Cytotoxicity Assay (High-Precision)

Objective: Determine IC50 values of pyrimidine derivatives.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Workflow:

  • Seeding (Day 0):

    • Seed tumor cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Expert Tip: Fill outer edge wells with sterile PBS, not cells. This prevents "edge effect" evaporation which skews data in peripheral wells.

  • Treatment (Day 1):

    • Treat cells with serial dilutions of the pyrimidine derivative (e.g., 0.1

      
      M to 100 
      
      
      
      M).
    • Control: Include a DMSO vehicle control (< 0.5% v/v) and a positive control (e.g., Doxorubicin).

  • Incubation (Day 1-3):

    • Incubate for 48–72 hours at 37°C, 5% CO

      
      .
      
  • MTT Addition (Day 3):

    • Add 10

      
      L MTT reagent per well.[2] Incubate for 3–4 hours.
      
    • Observation: Look for intracellular purple formazan crystals.[3] If crystals are extracellular/jagged, check for contamination.

  • Solubilization:

    • Aspirate media carefully. Add 100

      
      L DMSO.
      
    • Shake plate for 10 mins in the dark.

  • Readout:

    • Measure Absorbance (OD) at 570 nm (reference 630 nm).

Workflow Visualization: From Synthesis to Lead Optimization

Workflow cluster_exp Experimental Pipeline Step1 Design & Synthesis (Scaffold Fusion) Step2 In Silico Docking (EGFR/VEGFR Affinity) Step1->Step2 Step3 In Vitro Screening (MTT / NCI-60 Panel) Step2->Step3 Step4 Lead Optimization (SAR Analysis) Step3->Step4 Step4->Step1 Iterative Refinement

Figure 2: Iterative drug development pipeline for pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The transition from "inactive" to "potent" often hinges on specific substitutions on the pyrimidine ring. Based on the comparative data, the following SAR rules apply:

  • C2 Position (Electron Donating Groups):

    • Replacing a hydrogen with an electron-donating group (e.g., -NH2, -CH3) at the C2 position significantly enhances anticancer activity by improving hydrogen bonding within the kinase ATP pocket [1, 3].

  • Ring Fusion (Thiophene/Pyrazole):

    • Fusing a thiophene ring (thieno[2,3-d]pyrimidine) creates a bioisostere of the purine ring (adenine). This allows the molecule to mimic ATP more effectively than a single-ring pyrimidine, leading to tighter binding in kinase domains [2].

  • C4 Substitution (Lipophilicity):

    • Bulky, lipophilic groups (e.g., bromophenyl) at C4 improve membrane permeability and hydrophobic interactions within the enzyme active site. Derivatives with these groups showed IC50 values < 20

      
      M, whereas unsubstituted analogs were often inactive (> 50 
      
      
      
      M) [1].

References

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Source: MDPI (Molecules).[4] URL:[Link]

  • Pyrimidine As Anticancer Agent: A Review. Source: Journal of Advanced Scientific Research. URL:[Link]

Sources

Validation of Analytical Methods for N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is a critical Weinreb amide intermediate utilized in the convergent synthesis of Avanafil , a highly selective phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction.

In the drug development lifecycle, this intermediate serves as the electrophilic partner for subsequent nucleophilic acyl substitutions (often with Grignard or organolithium reagents) to install the benzylamine pharmacophore. Its purity is paramount; residual starting materials (carboxylic acids) or oxidative impurities (sulfoxides) can lead to difficult-to-remove side products in the final API.

This guide objectively compares two validation strategies: a robust RP-HPLC-UV method for routine Quality Control (QC) and a high-sensitivity UHPLC-MS/MS method for genotoxic impurity (GTI) risk assessment and trace analysis.

Chemical Logic & Critical Quality Attributes (CQAs)

Before defining the method, we must understand the molecule's behavior.

  • Chromophore: The pyrimidine ring provides strong UV absorption at 250–260 nm .

  • Basicity: The pyrimidine nitrogens are weakly basic. Without pH control, peak tailing is inevitable due to silanol interactions.

  • Labile Sites:

    • Weinreb Amide Bond: Susceptible to hydrolysis under acidic/basic stress, reforming the carboxylic acid.

    • Methylthio Group: Highly prone to oxidation, forming sulfoxides (

      
      ) and sulfones (
      
      
      
      ).
Degradation Pathway Visualization

The following diagram maps the degradation pathways that the analytical method must resolve.

DegradationPathway Parent Target Analyte (Weinreb Amide) Acid Hydrolysis Impurity (Carboxylic Acid) Parent->Acid Hydrolysis (pH < 2 or pH > 9) Sulfoxide Oxidative Impurity (Sulfoxide) Parent->Sulfoxide Oxidation (Peroxides/Air) Sulfone Oxidative Impurity (Sulfone) Sulfoxide->Sulfone Further Oxidation

Figure 1: Critical degradation pathways.[1] The method must resolve the polar acid (early eluting) and the polar sulfoxide from the parent peak.

Comparative Analysis: HPLC-UV vs. UHPLC-MS

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: RP-HPLC-UV (Standard QC) Method B: UHPLC-MS/MS (Trace/GTI)
Primary Utility Routine Assay, Purity, Stability TestingGenotoxic Impurity Screening, ID of Unknowns
Stationary Phase C18 (End-capped), 3.5 µm or 5 µmC18 (Sub-2 µm particles)
Mobile Phase Phosphate Buffer (pH 4.[2]5) / AcetonitrileAmmonium Formate (pH 3.5) / Methanol
Detection Limit (LOD) ~0.05% (w/w)< 1 ppm (trace level)
Run Time 15–20 minutes3–5 minutes
Robustness High (Buffers stabilize pH)Moderate (Matrix effects possible)
Cost Per Run LowHigh

Detailed Experimental Protocols

Method A: The "Workhorse" RP-HPLC-UV Protocol

Recommended for routine batch release and stability studies.

Rationale: We use a phosphate buffer at pH 4.5. This pH is sufficiently acidic to suppress the ionization of the carboxylic acid impurity (keeping it retained enough to separate from the solvent front) but high enough to prevent rapid hydrolysis of the amide during the run.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.[4]

  • Injection Volume: 10 µL.

Mobile Phase Gradient:

  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 4.5).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
2.09010Isocratic Hold (Elute Polar Acids)
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End

System Suitability Criteria (Self-Validating):

  • Tailing Factor (T): NMT 1.5 (Ensures no secondary silanol interactions).

  • Resolution (Rs): > 2.0 between the Carboxylic Acid impurity (RRT ~0.4) and Parent Peak.

  • RSD (n=6): NMT 1.0% for the main peak area.

Method B: UHPLC-MS/MS Protocol

Recommended for identifying "unknown" peaks and validating process cleaning.

Rationale: Phosphate buffers are non-volatile and incompatible with MS. We switch to Ammonium Formate, which provides excellent ionization efficiency for the pyrimidine nitrogen


.
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS Mode: ESI Positive (+).

  • MRM Transition: 242.1

    
     182.1 (Loss of methoxy-methylamine group).
    

Validation Workflow (ICH Q2 Aligned)

To ensure the method is scientifically sound, follow this validation logic. This is not just a checklist; it is a stress test of the chemistry.

ValidationWorkflow Start Method Validation Initiation Spec Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Spec Step 1: Prove Separation Lin Linearity & Range (80% - 120% of Target) Spec->Lin Step 2: Define Range Acc Accuracy (Recovery) (Spike at 50%, 100%, 150%) Lin->Acc Step 3: Verify Quantitation Prec Precision (Repeatability & Intermediate) Acc->Prec Step 4: Verify Consistency Robust Robustness (pH +/- 0.2, Temp +/- 5C) Prec->Robust Step 5: Stress Parameters Final Standard Operating Procedure (SOP) Robust->Final Validated

Figure 2: Step-by-step validation lifecycle ensuring ICH Q2(R2) compliance.

Key Validation Data Points (Expected):
  • Specificity: In forced degradation (0.1N HCl, 60°C, 2h), the Weinreb amide peak decreases, and a new peak (Carboxylic Acid) appears at RRT ~0.35. The method must resolve these baseline-to-baseline.

  • Linearity:

    
     over the range of 50 µg/mL to 150 µg/mL.[3]
    
  • LOD/LOQ: For the UV method, LOQ is typically ~0.1 µg/mL. For MS, LOQ is ~1 ng/mL.

Senior Scientist's Commentary: Troubleshooting & Optimization

1. The "Ghost" Peak Issue: Observation: A small peak often appears at RRT 0.9 during stability studies. Causality: This is often the Methyl Sulfoxide derivative. The sulfur atom on the pyrimidine ring is sensitive to dissolved oxygen in the mobile phase. Solution: Use degassed solvents and consider adding 0.1% thiodiglycol to the sample diluent as an antioxidant if the artifact persists during sample prep.

2. Sample Diluent Selection: Do not dissolve this Weinreb amide in pure water or pure methanol for long-term storage.

  • Water: Promotes hydrolysis.

  • Methanol: Can cause transesterification/amidation issues over long periods (though slow).

  • Recommendation: Use Acetonitrile:Water (50:50) and analyze within 24 hours.

3. Carryover: The amide functionality can be "sticky" on stainless steel. If you observe carryover in the UHPLC-MS method, implement a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sakamoto, T., et al. (2014).[5] "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor." Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.[5] Link

  • BenchChem. (2025).[6] Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. (Contextual reference for Avanafil intermediates). Link

  • U.S. Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • Wang, T., et al. (2022). "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." Royal Society of Chemistry Advances, 12, 9450-9458. (Provides specific impurity retention behaviors for Avanafil precursors). Link

Sources

Beyond Weinreb: Strategic Alternatives for Chemoselective Ketone Synthesis

[1][2]

Executive Summary: The "Gold Standard" vs. Process Reality

For over four decades, the Weinreb amide (N-methoxy-N-methylamide) has served as the premier scaffold for converting carboxylic acids to ketones. Its mechanism is elegant: the N-methoxy oxygen chelates the metal of the incoming nucleophile (Li or Mg), forming a stable 5-membered cyclic tetrahedral intermediate that prevents the collapse to a ketone—and subsequent over-addition to a tertiary alcohol—until acidic workup.

However, in high-throughput drug discovery and large-scale process chemistry, the Weinreb amide presents distinct liabilities:

  • Cost: N,O-dimethylhydroxylamine hydrochloride is significantly more expensive than standard amines.[1]

  • Atom Economy: The N-methoxy-N-methyl leaving group is high-molecular-weight waste.

  • Solubility: High water solubility of the reagent can complicate aqueous workups during the amide synthesis step.

This guide evaluates three field-proven alternatives that offer superior atom economy, cost-efficiency, or chemoselectivity profiles: Morpholine Amides , N-Acyl Benzotriazoles , and Fukuyama Thioester Coupling .[1]

Decision Framework: Selecting the Right Precursor

Before detailing protocols, use this logic flow to select the optimal reagent for your substrate.

ReagentSelectionStartStart: Carboxylic Acid SubstrateFuncGroupContains Sensitive FG?(Esters, Nitriles, Epoxides)Start->FuncGroupScaleScale of Reaction?FuncGroup->ScaleNo (Robust Substrate)FukuyamaFukuyama Coupling(Thioester + RZnI)FuncGroup->FukuyamaYes (Highly Sensitive)WeinrebWeinreb Amide(Standard Protocol)Scale->WeinrebLegacy/ValidatedMorpholineMorpholine Amide(Low Cost / Bulk)Scale->MorpholineProcess (>100g)BtHN-Acyl Benzotriazole(Stable Solid / Easy Handling)Scale->BtHDiscovery (<1g)

Figure 1: Strategic decision tree for ketone synthesis reagents.[1]

Deep Dive: Technical Analysis of Alternatives

Option A: Morpholine Amides (The Scalable Workhorse)

Morpholine amides function similarly to Weinreb amides but utilize a cheap, industrial commodity amine.[1][2] While they lack the precise 5-membered chelation of the Weinreb system, the inductive effect of the morpholine oxygen and the steric bulk of the ring sufficiently stabilize the tetrahedral intermediate to minimize over-addition in many cases.

  • Best For: Large-scale synthesis where cost is a driver; substrates without extreme steric hindrance.

  • Mechanism: Formation of a magnesium-complexed hemiaminal intermediate. Note that unlike Weinreb amides, morpholine amides may require tighter control of temperature (0 °C) to prevent partial over-addition.[1]

Protocol: Morpholine Amide Synthesis & Grignard Addition

Step 1: Amide Formation

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.[1]

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir for 30 min.

  • Add Morpholine (1.2 equiv) and DIPEA (2.5 equiv).[1] Stir at RT for 4-12 h.

  • Workup: Wash with 1N HCl, sat.[1] NaHCO3, and brine.[1][3][4] Dry (MgSO4) and concentrate.[1][3][4] (Morpholine amides are often crystalline).[1]

Step 2: Ketone Formation

  • Dissolve N-acyl morpholine (1.0 equiv) in anhydrous THF under Ar/N2.[1]

  • Cool to 0 °C (Critical: Do not run at RT initially).

  • Add Grignard reagent (RMgBr, 1.2–1.5 equiv) dropwise over 20 min.[1]

  • Stir at 0 °C for 1–2 h. Monitor by TLC/LCMS.

  • Quench: Pour into cold sat. NH4Cl.[5] Extract with EtOAc.[3]

Option B: N-Acyl Benzotriazoles (The "Katritzky" Protocol)

Developed by Alan Katritzky, these reagents are "activated amides."[1] They are stable, often crystalline solids that can be stored on the bench but react avidly with nucleophiles.[1]

  • Best For: Discovery chemistry; handling unstable acid chlorides; one-pot procedures.[1]

  • Mechanism: The benzotriazole (Bt) moiety acts as an excellent leaving group upon coordination with the Grignard, but the intermediate is stable enough to resist double addition under controlled conditions.

Protocol: One-Pot Synthesis via BtH

Step 1: Activation

  • Dissolve Benzotriazole (BtH, 4.0 equiv) and Thionyl Chloride (1.2 equiv) in dry DCM.[1]

  • Add Carboxylic Acid (1.0 equiv) at 0 °C.

  • Stir until the acid is consumed (formation of N-acyl benzotriazole).

  • Filtration: Filter off the benzotriazole hydrochloride salt precipitate. The filtrate contains the active N-acyl benzotriazole.

Step 2: Nucleophilic Attack

  • To the filtrate (or isolated crystalline N-acyl Bt dissolved in THF), add the Grignard reagent (1.2 equiv) at -10 °C to 0 °C.

  • Reaction is typically rapid (< 1 h).[1]

  • Quench with 2N HCl. The benzotriazole byproduct is water-soluble (at high pH) or easily separated by chromatography.

Option C: Fukuyama Coupling (The Chemoselective Precision)

This is a palladium-catalyzed coupling of thioesters with organozinc reagents. It completely avoids the use of "hard" nucleophiles (Grignard/Lithium), making it compatible with esters, nitriles, and even unprotected ketones elsewhere in the molecule.[1]

  • Best For: Late-stage functionalization; complex molecules with sensitive groups.[1]

  • Mechanism: Oxidative addition of Pd(0) into the C(sp2)-S bond, followed by transmetallation with R-Zn-I and reductive elimination.[1]

FukuyamaCyclePd0Pd(0)LnOxAddAcyl-Pd(II)-SPhPd0->OxAddOxidativeAdditionTransMetAcyl-Pd(II)-ROxAdd->TransMetTransmetallationProductKetone + Pd(0)TransMet->ProductReductiveEliminationProduct->Pd0RegenerationThioesterThioester(R-CO-SEt)Thioester->OxAddRZnIOrganozinc(R'-Zn-I)RZnI->TransMet

Figure 2: Catalytic cycle of the Fukuyama Coupling, highlighting the mild Pd(0)/Pd(II) pathway.[1]

Protocol: Fukuyama Coupling[1][6][7][8]
  • Thioester Prep: Couple Acid + Ethanethiol (EtSH) using DCC/DMAP.[1]

  • Coupling:

    • Charge flask with Thioester (1.0 equiv), PdCl2(PPh3)2 (5 mol%), and dry Toluene.[1]

    • Add Organozinc reagent (RZnI, 1.5 equiv) at RT.[1]

    • Stir for 1–6 h.

    • Quench with water.

Comparative Performance Analysis

The following table summarizes experimental data comparing these methods against the Weinreb standard.

FeatureWeinreb AmideMorpholine AmideN-Acyl BenzotriazoleFukuyama Coupling
Reagent Cost High (

$)
Very Low ($)Moderate (

)
High (Pd catalyst)
Atom Economy Poor (MW ~61 waste)ModerateModerate (Bt waste)Good (EtSH waste)
Stability ExcellentGoodGood (Solid)Excellent (Thioester)
Chemoselectivity HighModerateModerateVery High
Reactivity Low (Requires RLi/RMgX)Low (Requires RMgX)High (Fast w/ RMgX)Mild (Uses RZnX)
Over-addition Risk Very LowLow-MediumLowZero

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22, 3815–3818.[1] Link[1]

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis."[1][2][9] Synthesis, 2025 , 57, 3639–3648.[1][2] Link

  • Katritzky, A. R.; et al. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides."[1][10] Journal of Organic Chemistry, 2000 , 65, 8210–8213.[1][3][10] Link

  • Tokuyama, H.; Yokoshima, S.; Yamashita, T.; Fukuyama, T. "A Novel Ketone Synthesis by a Palladium-Catalyzed Reaction of Thiol Esters and Organozinc Reagents."[1][8] Tetrahedron Letters, 1998 , 39, 3189–3192.[1] Link

  • Mentel, M.; et al. "N-Boc Amides as Alternatives to Weinreb Amides for Ketone Synthesis."[1] Journal of Organic Chemistry, 2019 , 84, 11823–11838.[1] Link[1]

Comparative Guide: Methylthio vs. Sulfonyl Pyrimidine Derivatives in Drug Discovery

[1]

Executive Summary

This guide analyzes the critical functional divergence between methylthio (-SMe) and methylsulfonyl (-SO2Me) moieties attached to the pyrimidine scaffold.[1] While often structurally related via a single oxidation step, these two groups dictate diametrically opposed biological behaviors.

  • Methylthio (-SMe): Acts as a lipophilic anchor or metabolic precursor. It is chemically stable under physiological conditions but susceptible to metabolic S-oxidation.

  • Methylsulfonyl (-SO2Me): Acts as a potent electron-withdrawing group (EWG) and a "tunable warhead" for covalent targeting. It significantly lowers the LUMO energy of the pyrimidine ring, facilitating Nucleophilic Aromatic Substitution (

    
    ) with cysteine residues in target proteins.
    

Verdict: Switch to -SO2Me when designing covalent inhibitors or requiring strong hydrogen-bond accepting capabilities. Retain -SMe for hydrophobic pocket occupancy or as a prodrug motif requiring bioactivation.

Physicochemical & Mechanistic Distinctions

The biological activity differences stem directly from the electronic perturbation of the pyrimidine ring.

Electronic and Steric Comparison
FeatureMethylthio Pyrimidine (-SMe)Methylsulfonyl Pyrimidine (-SO2Me)Impact on Bioactivity
Electronic Effect Electron Donor (+R effect)Strong Electron Withdrawing (-I, -R)-SO2Me activates the ring for nucleophilic attack.
Hammett Constant (

)
0.000.72Higher

values correlate with increased potency in

-driven covalent binding.
Lipophilicity (LogP) High (Hydrophobic)Low (Polar)-SMe favors membrane permeability; -SO2Me improves solubility but reduces passive diffusion.
H-Bonding Weak AcceptorStrong Acceptor (2 oxygens)-SO2Me can anchor the drug in the ATP-binding site via H-bonds.
Leaving Group Ability PoorExcellentCritical: -SO2Me is displaced ~8.5

10

times faster than -SMe.
The "Warhead" Mechanism: Reactivity

The most significant application of sulfonyl pyrimidines is their ability to act as covalent inhibitors. The sulfonyl group activates the C-2 or C-4 position of the pyrimidine ring, making it susceptible to attack by nucleophilic cysteine residues within a protein's active site.

Diagram 1: Bioactivation and Covalent Binding Pathway This diagram illustrates the oxidation of the sulfide precursor and the subsequent "suicide inhibition" mechanism typical of sulfonyl pyrimidines.

GSMeMethylthio Pyrimidine(Stable Precursor)OxMetabolic/SyntheticOxidationSMe->Ox CYP450 or mCPBASO2MeSulfonyl Pyrimidine(Activated Warhead)Ox->SO2Me -2e-ComplexCovalent Protein Adduct(Irreversible Inhibition)SO2Me->Complex SnAr Reaction(Displacement of Sulfinate)CysTarget Cysteine(Nucleophile -SH)Cys->Complex Attack at C-2/C-4

Caption: Transformation of the stable methylthio precursor into the reactive sulfonyl warhead, leading to irreversible protein binding.

Biological Performance Analysis

Potency and Selectivity (Kinase & Enzyme Targets)
  • Sulfonyls as Covalent Inhibitors: In targets like EGFR or Sortase A , 2-sulfonylpyrimidines function as "mild" electrophiles. Unlike acrylamides (which are highly reactive), sulfonyl pyrimidines often require specific positioning within the binding pocket to react, reducing off-target toxicity [1].

  • Methylthio as Hydrophobic Fillers: In mTOR inhibitors, methylthio derivatives often serve to fill hydrophobic pockets (e.g., the gatekeeper region). However, they lack the specific residence time advantages of their covalent counterparts.

Metabolic Stability
  • SMe Liability: The methylthio group is a "soft spot" for metabolism. It is rapidly oxidized in vivo to sulfoxides (-S=O) and sulfones (-SO2). This can lead to variable pharmacokinetics (PK), where the efficacy depends on the rate of metabolite formation.

  • SO2Me Stability: The sulfonyl group is metabolically robust against further oxidation. However, its high reactivity toward glutathione (GSH) can lead to rapid clearance via mercapturic acid pathways if the compound is too reactive [2].

Case Study Data: Sortase A Inhibition

The following data (derived from Bioconjugate Chem. and J. Med.[2] Chem. studies) compares the reactivity of pyrimidine derivatives against a cysteine-rich target.[1][3]

Compound ClassSubstituent (C-2)

(min

)

(

M)
Mechanism
Inactive Control -SMeN.D. (No Reaction)>100Reversible / Weak Binding
Active Inhibitor -SO2Me0.007757.6Irreversible Covalent
Electron Deficient -SO2Me (+ 4-CN)0.04512.1Rapid Covalent (High Reactivity)

Note: The addition of electron-withdrawing groups (like CN) on the ring further boosts the sulfonyl's leaving group ability, increasing

Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following self-validating protocols.

Synthesis: Controlled Oxidation of SMe to SO2Me

This protocol ensures the conversion of the precursor to the active warhead without over-oxidizing sensitive nitrogens.

  • Dissolution: Dissolve 1.0 eq of Methylthio-pyrimidine in Dichloromethane (DCM).

  • Reagent Addition: Cool to 0°C. Add 2.2 eq of m-chloroperbenzoic acid (mCPBA) portion-wise.

    • Why: 2.2 eq ensures full conversion to sulfone; 1.1 eq would yield the sulfoxide (chiral mixture).

  • Monitoring: Stir at RT for 2-4 hours. Monitor via TLC (Sulfones are significantly more polar/lower Rf than Sulfides).

  • Workup: Quench with saturated NaHCO3 and Na2S2O3 (to remove excess peroxide).

  • Validation:

    
    H NMR shift. The -SMe singlet (~2.5 ppm) will shift downfield to ~3.2-3.3 ppm for -SO2Me.
    
Assay: Glutathione (GSH) Reactivity Test

This assay determines if your sulfonyl derivative is too reactive (promiscuous) or appropriately tuned for targeted covalent inhibition.

Diagram 2: GSH Reactivity Workflow

GStartTest Compound(10 µM)MixIncubate with GSH(5 mM, pH 7.4, 37°C)Start->MixTimeTime Points:0, 15, 60, 240 minMix->TimeAnalLC-MS/MS AnalysisTime->AnalDecisionCalculate t1/2Anal->DecisionResultAt1/2 < 15 min(Too Reactive/Toxic)Decision->ResultAResultBt1/2 = 1-6 hrs(Ideal Covalent Drug)Decision->ResultBResultCNo Reaction(Reversible Binder)Decision->ResultC

Caption: Workflow to assess the "warhead" reactivity of sulfonyl pyrimidines against biological nucleophiles.

Protocol Steps:

  • Prepare a 10 mM stock of the Sulfonyl pyrimidine in DMSO.

  • Dilute to 10 µM in Phosphate Buffer (pH 7.4) containing 5 mM GSH (simulating cellular concentration).

  • Inject into LC-MS at defined intervals.

  • Success Criteria: Look for the disappearance of the parent mass (M+) and appearance of the GSH-adduct (M + 307 - 79). Note: Loss of 79 Da corresponds to the loss of the methanesulfinate group.

References

  • Jaudzems, K., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds.[4][5][6] Chemistry & Biodiversity.[7] Retrieved from [Link]

  • Fontaine, S. D., et al. (2015). Design of Tunable Electrophilic Warheads for Covalent Drug Discovery. Journal of Medicinal Chemistry.[2][6] Retrieved from [Link]

  • Gampe, C., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.[1] Retrieved from [Link]

Spectroscopic Differentiation of Pyrimidine-4-Carboxamide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine-4-carboxamide scaffolds are critical pharmacophores in modern drug discovery, notably serving as the structural backbone for NAPE-PLD inhibitors (e.g., LEI-401) and various kinase inhibitors. In synthetic workflows—particularly those involving Minisci reactions or nucleophilic aromatic substitutions (


)—the formation of unwanted regioisomers (2-carboxamide or 5-carboxamide) is a common failure mode.

This guide provides a definitive spectroscopic framework to distinguish pyrimidine-4-carboxamide from its 2- and 5- isomers. Unlike generic spectral databases, this analysis focuses on the causal relationship between the ring nitrogen positions and the resulting NMR/IR signatures, providing a self-validating logic for structure confirmation.

Structural Context & Isomer Definitions

The electronic environment of the pyrimidine ring creates distinct shielding zones. The relative position of the carboxamide group (


) to the ring nitrogens dictates the spectroscopic observables.
Isomer Overview[1]
  • Pyrimidine-4-carboxamide (Target): Asymmetric structure.[1][2][3] The amide is ortho to one ring nitrogen and para to the other.

  • Pyrimidine-5-carboxamide (Common Byproduct): Symmetric axis (if C2 is unsubstituted). The amide is meta to both ring nitrogens.

  • Pyrimidine-2-carboxamide: Symmetric.[1][2] The amide is flanked by both ring nitrogens (ortho to both).

Visualizing the Structural Differences

The following diagram illustrates the three isomers and their atom numbering, which is crucial for interpreting the NMR data below.

PyrimidineIsomers cluster_4 Target Scaffold cluster_others Regioisomeric Impurities Iso4 Pyrimidine-4-carboxamide (Asymmetric) C4-Substituted Iso5 Pyrimidine-5-carboxamide (Symmetric) C5-Substituted Iso4->Iso5 Distinguishable by Coupling Constants Iso2 Pyrimidine-2-carboxamide (Symmetric) C2-Substituted Iso4->Iso2 Distinguishable by Symmetry/Shift

Figure 1: Structural relationship between the target 4-isomer and its regioisomers.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiating these isomers. The key lies in the symmetry of the molecule and the coupling constants (


) of the ring protons.
1H NMR Comparative Data (in DMSO-d6)

The following table synthesizes characteristic shifts. Note that H5 is typically the most upfield ring proton due to the lack of direct adjacency to the electronegative ring nitrogens.

FeaturePyrimidine-4-carboxamidePyrimidine-5-carboxamidePyrimidine-2-carboxamide
Symmetry Asymmetric Symmetric Symmetric
H2 Signal Singlet (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

),

ppm
Singlet (

),

ppm
N/A (Substituted)
H4/H6 Signals Distinct. H6 is downfield (

) due to N-adjacency.
Equivalent (

). Singlet.

ppm.
Equivalent (

). Doublet.

ppm.
H5 Signal Doublet (

),

ppm.
N/A (Substituted)Triplet (

),

ppm.
Coupling (

)

(Characteristic)
No vicinal coupling (usually singlet).

.
Amide

Two broad singlets (restricted rotation).Two broad singlets.Two broad singlets.

Technical Insight: The diagnostic fingerprint for the 4-isomer is the AB system (or AX) formed by H5 and H6 with a coupling constant of ~5 Hz. If you see a singlet integrating to 2 protons in the aromatic region, you likely have the 5-isomer .

13C NMR Distinctions[1][2][4]
  • C=O Shift: The carbonyl carbon in the 4-isomer typically appears around 163-165 ppm .

  • Ring Carbons:

    • 4-isomer: Expect 4 distinct ring carbon signals.

    • 5-isomer: Expect only 3 distinct ring carbon signals (due to symmetry).

B. Infrared Spectroscopy (FT-IR)

While less specific than NMR for regioisomer determination, IR provides confirmation of the amide functionality and electronic environment.

  • Amide I Band (C=O[5][6] Stretch): 1670–1690 cm⁻¹.

    • The 2- and 4-positions are more electron-deficient (closer to ring nitrogens), often shifting the C=O stretch to slightly higher frequencies compared to the 5-isomer, though hydrogen bonding in the solid state can obscure this trend.

  • Amide II Band (N-H Bend): 1580–1620 cm⁻¹.

  • Ring Vibrations: Pyrimidine ring breathing modes appear near 990–1000 cm⁻¹.

Experimental Protocol: Characterization Workflow

This protocol outlines the step-by-step method to synthesize (via a standard route) and characterize the target 4-isomer, ensuring differentiation from byproducts.

Synthesis Route (Reference Standard)

To generate a valid reference standard for the 4-isomer, avoid non-selective radical alkylations. Use Orotic Acid (Pyrimidine-4-carboxylic acid) as the starting material.[7]

  • Activation: Reflux Orotic acid in excess

    
     with catalytic DMF (3 hrs) to form the acid chloride.
    
  • Amidation: Evaporate

    
    , dissolve residue in dry DCM, and treat with ammonia (gas or dioxane solution) at 0°C.
    
  • Purification: Recrystallize from water/ethanol.

Analytical Protocol
Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of the product in 0.6 mL DMSO-d6 .

    • Why?

      
       often fails to solubilize polar amides and promotes rapid exchange of amide protons, making them invisible. DMSO-d6 stabilizes the amide rotamers via H-bonding.
      
  • Tube: Use high-quality 5mm NMR tubes to prevent shimming errors.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 30° relaxation delay (d1) of 1.0s.

  • 2D Validation (Optional but Recommended): Run a 1H-1H COSY .

    • Logic: In the 4-isomer, the COSY spectrum will show a clear cross-peak between the H5 doublet and H6 doublet. The 5-isomer will show no correlation between aromatic protons (as they are para to each other and typically singlets).

Step 3: Decision Tree (Logic Flow)

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckSym Check Aromatic Region Integration (excluding NH2) Start->CheckSym Sym Symmetric Pattern (2H signal present) CheckSym->Sym Yes Asym Asymmetric Pattern (1H : 1H : 1H) CheckSym->Asym No CheckSing Check Signal Multiplicity Sym->CheckSing CheckH5 Check H5 Coupling Asym->CheckH5 Is4 CONFIRMED: 4-Carboxamide (H5/H6 doublet, J~5Hz) CheckH5->Is4 Doublet Observed Is5 CONFIRMED: 5-Carboxamide (H4/H6 Singlet) CheckSing->Is5 Singlet (2H) Is2 CONFIRMED: 2-Carboxamide (H4/H6 Doublet) CheckSing->Is2 Doublet (2H)

Figure 2: Logical decision tree for assigning pyrimidine carboxamide regioisomers.

References

  • Structure-Activity Relationship of Pyrimidine-4-Carboxamides (NAPE-PLD Inhibitors)

    • Source: Mock, E. D., et al. (2020). Journal of Medicinal Chemistry.
    • Context: Describes the synthesis of LEI-401 and the specific use of regio-selective to isol
  • NMR Spectra of Pyrimidines: Effect of Substituents

    • Source: Shkurko, O. P., et al. (1979). Chemistry of Heterocyclic Compounds.
    • Context: Foundational text on how ring nitrogen position affects chemical shifts (H5 upfield shift).
  • Distinguishing Regioisomers using Benchtop NMR

    • Source: Oxford Instruments Application Notes.[1]

    • Context: General methodology for distinguishing aromatic regioisomers using coupling constants and symmetry.
  • IR Spectroscopy of Amides

    • Source: Chemistry LibreTexts / NIST WebBook.
    • Context: Standard values for Amide I and II bands in heterocyclic environments.

Sources

in vitro versus in vivo efficacy of pyrimidine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Translational Gap in Pyrimidine Therapeutics: Bridging In Vitro Potency and In Vivo Efficacy Subtitle: A Technical Guide for Optimizing Preclinical Assessment of Fluoropyrimidines and Cytidine Analogs

Executive Summary: The Pyrimidine Paradox

In the development of pyrimidine-based antimetabolites (e.g., 5-Fluorouracil, Gemcitabine, and novel analogs), a recurring failure mode exists: candidates exhibiting nanomolar potency in 2D cell culture frequently fail to achieve therapeutic indices in animal models.

As senior application scientists, we must recognize that this is not merely a potency issue; it is a metabolic and pharmacokinetic disconnect . Standard in vitro models lack the catabolic machinery—specifically Dihydropyrimidine Dehydrogenase (DPD) and Cytidine Deaminase (CDA)—that governs systemic exposure in vivo.

This guide dissects this translational gap, providing self-validating protocols and comparative data to restructure your screening cascade for higher predictive accuracy.

Part 1: The Mechanistic Disconnect

The primary driver of the in vitro/in vivo divergence is the differential expression of catabolic enzymes between immortalized cell lines and the intact liver of a model organism.

The DPD Barrier (5-FU Analogs)

In culture, 5-Fluorouracil (5-FU) enters the cell and is rapidly anabolized into cytotoxic nucleotides (F-UTP, F-dUMP). However, in a mouse or human, >80% of the administered dose is catabolized by DPD in the liver before it ever reaches the tumor. Standard cancer cell lines (e.g., HCT116, MCF-7) often express negligible DPD, creating a "false positive" environment where the drug appears far more stable than it is physiologically.

The Deamination Trap (Gemcitabine Analogs)

Gemcitabine requires phosphorylation by deoxycytidine kinase (dCK). In vivo, it competes with rapid deamination by Cytidine Deaminase (CDA) into inactive dFdU. Most in vitro assays do not supplement media with CDA, thereby bypassing the primary clearance mechanism found in plasma.

Visualization: Pyrimidine Metabolic Fate

The following diagram illustrates the critical divergence points where in vitro models fail to capture in vivo clearance.

PyrimidineMetabolism cluster_Anabolism Anabolism (Cytotoxic Pathway) Dominant In Vitro cluster_Catabolism Catabolism (Clearance Pathway) Dominant In Vivo (Liver) Drug Pyrimidine Drug (e.g., 5-FU, Gemcitabine) Uptake Cellular Uptake (hENT/hCNT) Drug->Uptake Liver Hepatic Clearance (DPD / CDA Enzymes) Drug->Liver Systemic Circulation ActiveMetabolites Active Nucleotides (F-dUMP, dFdCTP) Uptake->ActiveMetabolites Kinases (dCK, TK) DNA_Damage DNA/RNA Damage (Apoptosis) ActiveMetabolites->DNA_Damage Inactive Inactive Metabolites (F-BAL, dFdU) Liver->Inactive Rapid Degradation Note CRITICAL GAP: Standard cell culture lacks Hepatic Clearance Liver->Note Excretion Renal Excretion Inactive->Excretion

Caption: Divergence of pyrimidine pathways. In vitro assays bias towards the green anabolic pathway, while in vivo efficacy is throttled by the red catabolic pathway.

Part 2: Experimental Protocols

To generate data that holds up to scrutiny, you must move beyond simple IC50 generation.

Protocol A: Metabolic Stability-Corrected Cytotoxicity (In Vitro)

Standard MTT assays are insufficient. This modified protocol introduces a metabolic challenge.

Objective: Determine if the drug candidate is a substrate for hepatic clearance before animal testing.

  • Cell Seeding: Seed PANC-1 or HCT116 cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Microsome Preparation: Thaw pooled liver microsomes (human and mouse).

  • Pre-Incubation (The Critical Step):

    • Incubate the drug candidate (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C for 60 minutes.

    • Control: Drug incubated in buffer without microsomes.

  • Treatment: Transfer the supernatant from the microsome reaction to the cell culture plate.

  • Readout: After 72h, assess viability using CellTiter-Glo (ATP quantification) rather than MTT, as pyrimidines can interfere with mitochondrial reductase activity.

  • Calculation: Calculate the Stability Shift :

    
    
    
    • Interpretation: A shift > 5x indicates high metabolic instability. The drug will likely fail in vivo.

Protocol B: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation (In Vivo)

Do not rely solely on tumor volume. You must confirm target engagement.

Objective: Correlate plasma concentration with intratumoral nucleotide pools.

  • Model: Orthotopic Xenograft (Pancreatic or Colorectal) in nude mice. Avoid flank models for pyrimidines as they poorly replicate the stromal density that limits drug uptake.

  • Dosing: Administer drug at MTD (Maximum Tolerated Dose).

  • Sampling (Time-Course):

    • Collect plasma and tumor tissue at 0.5h, 2h, 6h, and 24h post-dose.

  • LC-MS/MS Analysis:

    • Plasma: Measure parent drug (e.g., Gemcitabine).

    • Tumor: Measure the phosphorylated active metabolite (e.g., dFdCTP). Parent drug levels in the tumor are irrelevant if not activated.

  • Efficacy Readout: Tumor Growth Inhibition (TGI) % relative to vehicle control after 21 days.

Part 3: Comparative Data Analysis

The following table synthesizes data from PANC-1 (Pancreatic Cancer) models, illustrating the magnitude of the translational gap for Gemcitabine.

Table 1: In Vitro vs. In Vivo Discrepancy (Gemcitabine)

ParameterIn Vitro (2D Monolayer)In Vivo (Xenograft)Fold DifferenceCause of Discrepancy
Potency Metric IC50: ~150 nMKC50: ~3,600 nM~24x Metabolic clearance & stromal barrier
Drug Exposure Constant (72h continuous)Pulsatile (Rapid T1/2 < 20 min)N/ARapid deamination by plasma CDA
Doubling Time ~35 Hours~120 Hours (5 Days)3.4xSlower in vivo cycle reduces antimetabolite efficacy
Apoptosis Rate High (>80% at 1 µM)Low (<10% at equiv. dose)>8xHypoxia-induced resistance

Data Source: Derived from comparative PK/PD modeling of Gemcitabine in PANC-1 xenografts [Reference 1, 3].

Part 4: Strategic Recommendations & Workflow

To avoid late-stage attrition, adopt a "Fail Early" workflow.

  • Screen for DPD/CDA Stability First: Before efficacy testing, run stability assays in mouse and human liver S9 fractions. Species differences in amidase activity can mislead murine efficacy data.

  • Use 3D Spheroids: 3D cultures develop a hypoxic core and extracellular matrix that better mimics the diffusion barriers seen in vivo. Pyrimidine analogs often show 10-100x lower potency in 3D vs 2D.

  • Orthotopic Is Essential: For pancreatic and colon targets, subcutaneous tumors are too vascularized. Orthotopic models preserve the hypovascular, stromal-dense microenvironment that drives pyrimidine resistance.

Visualization: Optimized Screening Workflow

ScreeningWorkflow Start Hit Identification (Pyrimidine Analog) Step1 1. Metabolic Stability (Liver Microsomes) Start->Step1 Decision1 Stable? Step1->Decision1 Step2 2. 3D Spheroid Potency (Mimic Diffusion Barrier) Decision1->Step2 Yes Fail Redesign / Prodrug Strategy (e.g., DPD Inhibitor) Decision1->Fail No (<30 min T1/2) Step3 3. In Vivo PK/PD (Orthotopic Model) Step2->Step3 Step3->Fail TGI < 50% Success Clinical Candidate Step3->Success TGI > 50%

Caption: A "Fail Early" workflow prioritizing metabolic stability before efficacy testing.

References

  • Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts. Source: NCBI / PubMed Central URL:[Link]

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. Source: ACS Pharmacology & Translational Science URL:[Link]

  • Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. Source: PLOS ONE URL:[Link][1][2]

  • In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog FAC. Source: Molecular Imaging and Biology (NIH) URL:[Link]

  • Standardized Protocol for Resazurin-Based Viability Assays. Source: MDPI / PubMed URL:[Link]

Sources

cross-reactivity profile of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Guide: Cross-Reactivity & Profiling of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide Analogs

Part 1: Executive Summary & Strategic Positioning

In the high-stakes arena of small molecule discovery, N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide serves as a critical "linchpin" scaffold. It is not merely a synthetic intermediate; it is a privileged pharmacophore precursor .

While chemically valued as a Weinreb Amide for its ability to generate precise ketones without over-addition, its biological value lies in the pyrimidine-4-carboxamide core . This scaffold is a proven structural motif in inhibitors of 11β-HSD1 (metabolic disease), Sky Kinase (TYRO3) , and P2X7 receptors .

However, this scaffold carries a distinct cross-reactivity profile that must be managed. The 2-(methylthio) moiety acts as a metabolic "soft spot" (sulfoxidation), and the pyrimidine nitrogen atoms possess inherent affinity for ATP-binding pockets, leading to specific kinase promiscuity. This guide objectively analyzes these liabilities and provides protocols to optimize selectivity.

Part 2: Chemical & Biological Cross-Reactivity Profile

This section compares the performance of the 2-(methylthio)pyrimidine-4-carboxamide core against alternative scaffolds (e.g., Pyridines, Phenyl-carboxamides) regarding chemoselectivity and biological off-target effects.

Chemoselectivity (Synthetic Performance)

The "Weinreb" functionality (N-methoxy-N-methyl) is designed to prevent the "over-addition" common with esters or acid chlorides.

FeaturePyrimidine Weinreb Amide (Subject)Standard Ester/Acid ChloridePerformance Advantage
Reaction with R-M (Grignard/Li) Forms stable tetrahedral chelate; stops at Ketone.Often proceeds to tertiary alcohol (double addition).High Fidelity: >95% yield of mono-ketone.
Stability Hydrolytically stable; storable at RT.Prone to hydrolysis; moisture sensitive.Logistics: Suitable for library storage.
Functional Tolerance Tolerates S-Me (thioether) oxidation if protected.S-Me often interferes with acid chloride formation.Versatility: Allows late-stage S-oxidation.
Biological Cross-Reactivity (The "Analogs" Profile)

When this scaffold is converted into bioactive analogs (Ketones or Amides), the 2-(methylthio)pyrimidine core exhibits a specific off-target profile.

A. The Kinase "Hinge" Liability The pyrimidine ring is a classic "Type I" kinase inhibitor scaffold. The N1 and N3 nitrogens can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.

  • Primary Targets: Sky (TYRO3), CDK2, p38 MAPK.

  • Cross-Reactivity Risk: High promiscuity if the C4-position (carboxamide) does not provide specific steric clashes.

  • Mitigation: Introduction of bulky groups at the C4-position or displacement of the C2-SMe group with specific amines.

B. Metabolic Cross-Reactivity (The S-Me Liability) The 2-methylthio group is metabolically labile.

  • CYP450 Interaction: The sulfur atom is readily oxidized by CYP3A4 and FMO (Flavin-containing monooxygenase) to the sulfoxide (S(=O)Me) and sulfone (SO2Me) .

  • Consequence: This alters the polarity (logP) and can create a reactive electrophile susceptible to glutathione conjugation (toxicity risk).

C. Enzyme Specificity: 11β-HSD1 Analogs of this scaffold are highly potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 .

  • Selectivity: High selectivity against 11β-HSD2 (crucial for avoiding cortisol-mediated hypertension).

  • Data Support: Pyrimidine-4-carboxamides show IC50 < 10 nM for 11β-HSD1 with >100-fold selectivity over Type 2 [1].

Part 3: Visualization of Pathways

Synthetic & Metabolic Pathway

This diagram illustrates the conversion of the Weinreb reagent into a drug candidate and the subsequent metabolic divergence (Bioactivation vs. Clearance) that researchers must monitor.

G cluster_0 Metabolic Liability Zone Weinreb Weinreb Amide Reagent (Precursor) Tetrahedral Stable Tetrahedral Intermediate Weinreb->Tetrahedral + R-MgBr (Grignard) Ketone Pyrimidine Ketone (Active Scaffold) Tetrahedral->Ketone Acid Hydrolysis Sulfoxide Sulfoxide (Metabolite) (Increased Polarity) Ketone->Sulfoxide CYP3A4 / FMO (Oxidation) Sulfone Sulfone (Reactive) (Electrophilic Trap) Sulfoxide->Sulfone Further Oxidation SnAr Amino-Pyrimidine (Optimized Drug) Sulfoxide->SnAr SnAr Displacement (Synthetic Optimization)

Caption: Figure 1. Synthetic utility of the Weinreb amide versus the metabolic liability (S-oxidation) of the resulting 2-methylthio-pyrimidine scaffold.

Kinase Interaction Map (Cross-Reactivity)

Visualizing why this scaffold hits off-targets.

KinaseMap Scaffold Pyrimidine-4-Carboxamide Core Target_11b 11β-HSD1 (Primary Target) Scaffold->Target_11b High Potency (nM) Target_Sky Sky Kinase (TYRO3) Scaffold->Target_Sky Hinge Binding Off_CDK CDK2 (Cell Cycle) Scaffold->Off_CDK N1-N3 Hinge Mimicry (Promiscuity) Off_p38 p38 MAPK (Inflammation) Scaffold->Off_p38 ATP Competition Off_CYP CYP450 (Metabolism) Scaffold->Off_CYP S-Oxidation

Caption: Figure 2. Selectivity profile showing primary efficacy targets vs. common off-target liabilities driven by the pyrimidine core.

Part 4: Experimental Protocols

To validate the cross-reactivity and utility of this scaffold, the following self-validating protocols are recommended.

Protocol A: Weinreb Ketone Synthesis (High Fidelity)

Objective: Generate the active ketone analog without over-addition byproducts.

  • Reagent Prep: Dissolve N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Nucleophile Addition: Add Organolithium or Grignard reagent (1.2 eq) dropwise over 30 mins.

    • Checkpoint: The solution should remain clear. Precipitation indicates complex instability.

  • Chelate Stabilization: Stir at 0°C for 1 hour. The stable 5-membered chelate prevents the second addition.[1]

  • Quench: Pour into sat. NH4Cl.[2] This hydrolyzes the intermediate to the ketone.

  • Validation: TLC should show a single new spot. LC-MS must confirm [M+R] mass. Absence of tertiary alcohol confirms Weinreb selectivity.

Protocol B: "S-Me" Displacement (Selectivity Optimization)

Objective: Remove the metabolic liability (S-Me) and improve kinase selectivity.

  • Oxidation: Treat the Pyrimidine-Ketone (from Protocol A) with m-CPBA (2.2 eq) in DCM at 0°C to generate the Sulfone .

  • Displacement: Add a primary amine (R-NH2, e.g., aniline or morpholine) and DIPEA in Dioxane (80°C).

  • Mechanism: Nucleophilic Aromatic Substitution (SnAr). The sulfone is an excellent leaving group.

  • Result: The "2-amino" analog usually has higher kinase selectivity and lower metabolic clearance than the parent "2-methylthio" analog [2].

Part 5: References & Authority

  • Powell, N. A., et al. (2013).[3] "Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase."[4] Bioorganic & Medicinal Chemistry Letters.

    • Context: Establishes the pyrimidine carboxamide as a kinase scaffold and highlights the "amino" vs "thio" selectivity trade-offs.

  • Vertex Pharmaceuticals. (2011). "Picolinamide and pyrimidine-4-carboxamide compounds... as 11β-HSD1 inhibitors."[5] Patent KR20110123657A.

    • Context: Validates the scaffold for metabolic disease targets.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[6] Tetrahedron Letters.

    • Context: The foundational chemistry for the reagent's specificity.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

    • Context: General reference for pyrimidine cross-reactivity in the kinome (p38/CK1 overlaps).

Sources

Benchmarking Thieno[2,3-d]pyrimidine Carboxamides as VEGFR-2 Inhibitors: A Comparative Analysis Against Sorafenib

[1][2]

Executive Summary

In the landscape of kinase inhibitor discovery, the pyrimidine carboxamide scaffold has emerged as a privileged structure due to its ability to mimic the adenine ring of ATP, facilitating potent interactions within the hinge region of protein kinases.[1]

This guide benchmarks a novel series of Thieno[2,3-d]pyrimidine carboxamides (TPC) against Sorafenib (the current Standard of Care, SoC) for the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . While Sorafenib is a potent multi-kinase inhibitor, its lack of selectivity often leads to off-target toxicities (e.g., hand-foot syndrome). This analysis demonstrates how TPC derivatives can achieve superior nanomolar potency and improved selectivity profiles.

Mechanistic Rationale: Type II Binding Dynamics

To understand the performance data, one must first understand the binding mode. Sorafenib is a classic Type II inhibitor , binding to the inactive conformation (DFG-out) of the kinase. The pyrimidine carboxamide derivatives discussed here are designed to exploit similar hydrophobic pockets but with distinct hydrogen bonding patterns that enhance residence time.

Structural Comparison
  • Sorafenib: Utilizes a urea linker to form hydrogen bonds with the catalytic Glu885 and Asp1046 (via the DFG motif).

  • Pyrimidine Carboxamides (TPC): The pyrimidine ring acts as the hinge binder (mimicking adenine), while the carboxamide tail extends into the allosteric hydrophobic back pocket, stabilizing the inactive conformation.

Visual 1: Kinase Binding Interaction Map

The following diagram illustrates the competitive binding logic within the ATP pocket.

KinaseBindingATPATP MoleculeEnzymeVEGFR-2 (Active Site)ATP->EnzymeNative PhosphorylationSignalingSignalingEnzyme->SignalingDownstream Angiogenesis(P-ERK/P-AKT)SorafenibBenchmark: Sorafenib(Type II DFG-out Binder)Sorafenib->EnzymeBlocks ATP (IC50 ~90nM)Stabilizes DFG-outSorafenib->SignalingInhibitsTPCNovel: Pyrimidine Carboxamide(Hinge + Allosteric Binder)TPC->EnzymeBlocks ATP (IC50 ~21nM)H-bonds to Cys919TPC->SignalingPotent Inhibition

Figure 1: Comparative binding modes. Both compounds compete with ATP, but the Pyrimidine Carboxamide (TPC) leverages specific hinge region interactions (Cys919) to achieve lower IC50 values.

Comparative Performance Data

The following data aggregates results from recent bioassay evaluations comparing a lead Thieno[2,3-d]pyrimidine derivative (Compound 21e) against Sorafenib.

Table 1: Enzymatic and Cellular Potency
MetricAssay TypeSorafenib (Benchmark)TPC Lead (Cmpd 21e)Performance Delta
VEGFR-2 IC50 Biochemical Kinase Assay90 nM ± 5.021 nM ± 1.2 4.2x More Potent
HUVEC GI50 Cell Proliferation (MTS)3.50 µM0.95 µM 3.6x More Potent
Selectivity Index Cytotoxicity (Normal WI-38 Cells)ModerateHigh (>50x)Reduced Toxicity Risk
Binding Energy In Silico Docking (ΔG)-10.2 kcal/mol-11.5 kcal/mol Superior Affinity

Interpretation: The TPC Lead demonstrates a significant potency advantage. The lower IC50 (21 nM) suggests that the fusion of the thiophene ring to the pyrimidine core creates a more rigid scaffold that fits tighter into the ATP binding cleft compared to the flexible biaryl urea of Sorafenib.

Validated Experimental Protocols

To replicate these benchmarks, strict adherence to the following protocols is required. These workflows are designed to minimize Z-factor variability and ensure data integrity.

Protocol A: VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the compound's ability to prevent substrate phosphorylation.

  • Reagent Prep: Prepare a 4x compound solution in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Activation: Incubate recombinant VEGFR-2 kinase (0.2 ng/µL) with the compound for 30 minutes at Room Temperature (RT) .

    • Scientific Logic:[2][1][3][4][5][6][7][8][9][10][11] This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before competing with ATP.

  • Reaction Start: Add ATP at a concentration equal to its Km (approx. 10 µM) and the peptide substrate (Poly Glu:Tyr).

    • Critical Control: Using [ATP] >> Km will artificially inflate the IC50 of ATP-competitive inhibitors. Using [ATP] = Km ensures the IC50 approximates the Ki (inhibition constant).

  • Detection: After 60 minutes, add EDTA (to stop the reaction) and Eu-labeled anti-phosphotyrosine antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader.

  • Validation: Calculate Z-factor. A value > 0.5 confirms the assay is robust enough for screening.

Protocol B: HUVEC Anti-Proliferation Assay

Objective: Verify that enzymatic inhibition translates to cellular phenotype (stopping blood vessel growth).

  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVEC) at 5,000 cells/well in 96-well plates. Starve cells in low-serum media (0.5% FBS) for 24 hours.

    • Scientific Logic:[2][1][3][4][5][6][7][8][9][10][11] Starvation synchronizes the cell cycle, ensuring that subsequent growth is strictly driven by the added growth factor.

  • Stimulation & Treatment: Add VEGF (20 ng/mL) to stimulate VEGFR-2, simultaneously adding the test compounds (TPC vs Sorafenib) in a serial dilution.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Quantification: Add MTS reagent. Metabolically active cells reduce MTS to formazan. Measure Absorbance at 490 nm.

Screening Workflow Visualization

The following flowchart outlines the "Go/No-Go" decision tree used to qualify the Pyrimidine Carboxamide candidates.

ScreeningCascadeSynthesisSynthesis of TPC Derivatives(Gewald Reaction)EnzymeScreenPrimary Screen: VEGFR-2 Kinase Assay(Target: IC50 < 50 nM)Synthesis->EnzymeScreenDecision1Pass?EnzymeScreen->Decision1SelectivitySelectivity Panel(vs. EGFR, PDGFR, FGFR)CellularHUVEC Proliferation Assay(Target: GI50 < 1 µM)Selectivity->CellularDecision2Pass?Cellular->Decision2InVivoIn Vivo Model(Ehrlich Ascites Carcinoma)Decision1->SelectivityYesDiscardDiscard / RedesignDecision1->DiscardNoDecision2->InVivoYesDecision2->DiscardNo

Figure 2: The Hit-to-Lead optimization cascade. Only compounds passing the enzymatic potency gate (<50 nM) proceed to selectivity and cellular testing.

Conclusion

The benchmarking data confirms that Thieno[2,3-d]pyrimidine carboxamides represent a superior class of VEGFR-2 inhibitors compared to the standard Sorafenib. By optimizing the scaffold to exploit the ATP-binding hinge region more effectively (IC50: 21 nM vs 90 nM), researchers can achieve higher potency at lower doses, potentially widening the therapeutic window.

For development teams, the recommendation is to prioritize TPC derivatives that show >50-fold selectivity against homologous kinases (e.g., EGFR) to minimize off-target toxicity, a key limitation of current multi-kinase inhibitors.

References

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds. Source: PubMed Central (PMC). Context: Primary source for the synthesis and IC50 data of Compound 21e (21 nM) vs Sorafenib. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation. Source: PubMed Central (PMC). Context: Provides comparative data on nicotinamide/pyrimidine derivatives and Sorafenib binding modes.[2] [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors. Source: Semantic Scholar. Context: Reviews the structural evolution of VEGFR-2 inhibitors and the shift toward fused pyrimidine scaffolds. [Link]

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors. Source: RSC Publishing. Context: Benchmarking methodology for HUVEC assays and molecular docking protocols. [Link]

Safety Operating Guide

Operational Guide: Disposal and Waste Management of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the critical safety and disposal protocols for N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide .[1] As a Weinreb amide derivative featuring a methylthio (thioether) moiety on a pyrimidine ring, this compound presents a dual challenge: biological activity potential common to pyrimidines and the volatility/stench issues associated with organosulfur compounds.

Chemical Identity Verification:

  • Functional Groups: Pyrimidine heterocycle, Weinreb amide (

    
    ), Methylthio ether (
    
    
    
    ).[1]
  • Primary Application: Synthetic intermediate for ketone synthesis via nucleophilic addition (Grignard/Lithium reagents).[1][2]

  • Waste Classification: Hazardous Organic Waste (Non-Halogenated, Sulfur-Bearing).[1]

Pre-Disposal Safety Assessment

Before initiating disposal, you must stabilize the material. The presence of the methylthio group (


) dictates strict segregation from strong oxidizers to prevent exothermic sulfoxide formation.[1]

Critical Hazard Profile:

Hazard Type Risk Factor Operational Control
Olfactory (Stench) High Thioethers have low odor thresholds.[1] Double-bagging is mandatory.
Chemical Reactivity Moderate Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1] Risk of exothermic oxidation to sulfoxides/sulfones.[1]
Toxicity Unknown/Variable Treat as Toxic (Irritant) .[1] Pyrimidine derivatives are often bioactive.[1]

| Hydrolysis | Low | Weinreb amides are relatively stable but can hydrolyze under strong acidic/basic conditions.[1] |

Waste Stream Characterization (RCRA Logic)

In the United States, this compound is not typically listed specifically on the EPA P-list or U-list. However, it must be managed as Hazardous Waste based on characteristics and generator knowledge.[1]

  • RCRA Status: Unlisted Hazardous Waste.[1]

  • Waste Code: Generally falls under D001 (Ignitable) if dissolved in organic solvents, or managed as general "Hazardous Waste - Toxic" depending on state regulations.[1]

  • Segregation Category: Non-Halogenated Organic Waste (Sulfur-Containing). [1]

    • Note: If dissolved in Dichloromethane (DCM), it must be moved to the Halogenated stream.

Step-by-Step Disposal Protocol

This protocol ensures "Chain of Custody" safety from the bench to the central waste facility.

  • Containment: Place the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

  • Odor Control (Crucial): Because of the methylthio group, seal the primary container with Parafilm.[1] Place this container inside a secondary heavy-duty polyethylene bag (minimum 4 mil thickness) and zip-tie it shut.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide.[1]

    • Constituents: 100% Organic Solid.[1]

    • Hazard Checkbox: Toxic, Irritant, Stench.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix acetone waste with nitric acid waste).[1]

  • Segregation: Pour into the "Non-Halogenated Organic" carboy.

    • Exception: If your workflow utilized DCM or Chloroform, use the "Halogenated" carboy.

  • pH Check: Ensure the waste stream is roughly neutral (pH 5-9). If the Weinreb amide synthesis involved acid chlorides, neutralize excess acid before adding to the drum to prevent gas evolution.

To render the original container "RCRA Empty":

  • Rinse 1: Add a compatible solvent (e.g., Acetone or Methanol) to the empty bottle (10% volume).[1] Shake well. Pour rinsate into the Liquid Waste container.[1]

  • Rinse 2 & 3: Repeat Step 1 two more times.

  • Defacement: Cross out the original label. Mark as "Empty."

  • Disposal: Discard the bottle in the glass/plastic recycling or trash, depending on local EHS rules.

Visual Workflow: Waste Segregation Decision Tree

The following diagram illustrates the logical flow for segregating this specific chemical waste to prevent cross-contamination and safety hazards.

WasteSegregation Start Waste Material: N-methoxy-N-methyl-2-(methylthio) pyrimidine-4-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Pack in HDPE Jar + Secondary Bag (Stench Control) Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck SolidBin DISPOSAL BIN C: Solid Hazardous Waste SolidPack->SolidBin Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Ethyl Acetate, Methanol, THF) SolventCheck->NonHalo No Halogens HaloBin DISPOSAL BIN A: Halogenated Organic Waste Halo->HaloBin NonHaloBin DISPOSAL BIN B: Non-Halogenated Organic Waste NonHalo->NonHaloBin

Caption: Decision logic for segregating Weinreb amide waste streams based on physical state and solvent composition.

Final Destruction Method

As a researcher, you hand off the waste, but understanding the downstream process validates your segregation choices.

  • Method: High-Temperature Incineration.[1]

  • Mechanism:

    • Carbon/Hydrogen: Oxidized to

      
       and 
      
      
      
      .[1]
    • Nitrogen (Pyrimidine/Amide): Oxidized to

      
      .[1]
      
    • Sulfur (Methylthio): Oxidized to

      
      .[1]
      
  • Why Segregation Matters: The incineration facility must use scrubbers (alkaline wash) to neutralize the acidic

    
     and 
    
    
    
    gases. If you improperly classify this as "Clean Trash," these gases could be released into the atmosphere or damage standard trash compactors.[1]

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • American Chemical Society (ACS). (2023).[1] Safety in Academic Chemistry Laboratories: Accident Prevention for College and University Students.[1] ACS Committee on Chemical Safety.[1] [Link][1]

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815-3818.[1] (Context for chemical stability of Weinreb amides). [Link][1]

Sources

Personal protective equipment for handling N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is a specialized Weinreb amide intermediate containing a pyrimidine core and a thioether moiety. In drug discovery, this compound is a critical scaffold for synthesizing ketone-based inhibitors via nucleophilic attack.

The Safety Gap: As a custom intermediate, specific toxicological data (LD50, carcinogenicity) is often absent from public registries. Therefore, we apply the Universal Precautionary Principle for Novel Intermediates . We do not manage the known risk; we manage the structural potential for harm.

Structural Hazard Analysis
  • Weinreb Amide Moiety: Increases lipophilicity, potentially enhancing skin absorption compared to simple amides.

  • Pyrimidine Core: Statistically high probability of being a skin/eye irritant and potential sensitizer (H317).

  • Methylthio Group: Metabolic precursor to methanethiol. Potential for stench and toxicity if subjected to strong acidic conditions or metabolic breakdown.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for novel pharmaceutical intermediates. The following matrix upgrades standard protocols to "Defensive" standards.

PPE CategoryStandard RequirementDefensive Upgrade (Required) Technical Rationale
Hand Protection (Solid) 4-mil NitrileDouble Gloving: 5-mil Nitrile (Outer) + Colored Indicator Nitrile (Inner)Visual breach detection. Pyrimidines can be sensitizers; zero skin contact is the goal.
Hand Protection (Solution) 4-mil NitrileLaminate/Barrier Gloves (e.g., Silver Shield) under NitrileWeinreb amides are often dissolved in DCM or THF. Nitrile degrades in <5 mins in DCM. Laminate provides >4h breakthrough protection.
Eye Protection Safety GlassesChemical Splash Goggles (Indirect Vent)Fine powders drift. Safety glasses do not seal against airborne particulates or splashes from reactive quenching.
Respiratory Lab VentilationFume Hood (Face Velocity > 100 fpm) Primary containment. If weighing outside a hood is unavoidable (discouraged), use N95/P100 respirator.
Body Protection Lab CoatTyvek® Sleeves or Disposable Lab Coat Prevents accumulation of the thio-compound on reusable cotton lab coats, which can retain "stench" and cross-contaminate.

Decision Logic: PPE Selection

The following decision tree illustrates the logic for selecting hand protection based on the state of matter and solvent system.

PPE_Decision_Tree Figure 1: PPE Selection Logic based on Solvent Compatibility Start Handling N-methoxy-N-methyl-2-(methylthio) pyrimidine-4-carboxamide State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Protocol_Solid Protocol A: Double Nitrile (5mil) + Sleeves Solid->Protocol_Solid Weighing Solvent Identify Solvent Liquid->Solvent DCM Chlorinated (DCM/CHCl3) Solvent->DCM Polar Polar Aprotic (THF/DMF) Solvent->Polar Protocol_Barrier Protocol B: Silver Shield Laminate Liner + Nitrile Outer DCM->Protocol_Barrier High Permeation Risk Protocol_Double Protocol C: Double Nitrile (Change every 15 mins) Polar->Protocol_Double Moderate Risk

Operational Protocols

A. Weighing & Transfer (The Critical Zone)
  • Static Control: Amide powders are often electrostatic. Use an anti-static gun or ionizer bar before spatulating to prevents "jumping" of the powder.

  • Containment: Weigh inside a fume hood. If balance stability is an issue, use a static-free powder funnel to transfer into a tared flask, rather than weighing paper which risks spillage.

  • Decontamination: Wipe the balance area with a 10% bleach solution immediately after use to oxidize any trace sulfur residues (mitigating stench).

B. Reaction Setup (Weinreb Chemistry)
  • Solvent Trap: If using Dichloromethane (DCM), be aware that DCM extracts oils from skin, making the skin more permeable to the dissolved pyrimidine. Do not touch your face.

  • Quenching: Weinreb syntheses typically involve organometallics (Grignard/Lithium).

    • Risk:[1][2][3] Quenching releases heat and gas.

    • Control: Quench at -78°C or 0°C. Ensure the fume hood sash is lowered. The "Splash Goggles" requirement is critical here due to potential bumping.

C. Emergency Response
  • Skin Contact:

    • Immediacy: Do not wait for pain. Wash with soap and water for 15 minutes.[4]

    • Solvent Wash: Do NOT use ethanol or acetone to wash skin; this drives the chemical deeper into the dermis.

  • Spill (Solid):

    • Dampen a paper towel with water (to prevent dust).

    • Wipe up gently.

    • Place in a sealed bag labeled "Hazardous Waste - Pyrimidine."

    • Clean surface with 10% bleach to oxidize sulfur.

Waste Disposal & Logistics[5]

Proper disposal is legally required and scientifically necessary to prevent environmental contamination.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous / ToxicDouble-bag in clear polyethylene. Label as "Contains Sulfur/Nitrogen Heterocycles."
Liquid Waste (Halogenated) Halogenated OrganicIf dissolved in DCM. Do not mix with acids (Risk of H2S/Methanethiol evolution).
Liquid Waste (Non-Halo) Organic SolventIf dissolved in THF/Ethyl Acetate.
Aqueous Waste Aqueous BasicAqueous layers from workups should be kept at pH > 9 to keep the methylthio group stable before disposal.

Scientific Workflow Visualization

The following diagram outlines the safe handling lifecycle from storage to disposal.

Handling_Lifecycle Figure 2: Operational Lifecycle for Methylthio-Pyrimidine Handling Storage Storage -20°C Desiccated Argon Flush Weighing Weighing Fume Hood Anti-Static Double Glove Storage->Weighing Warm to RT Reaction Reaction Inert Atm (N2/Ar) Temp Control Closed System Weighing->Reaction Dissolve Quench Workup Bleach Wipe Down pH Control Reaction->Quench Complete Disposal Disposal Segregate Sulfur High BTU Incineration Quench->Disposal Waste Stream

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Pyrimidine Derivatives and General Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Referenced for chemical context and reactivity). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.